N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-di(octan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTGHASZJUAUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051523 | |
| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |
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Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Reddish-brown liquid; [MSDSonline] | |
| Record name | Di-2-octyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
190 °C (40 Pa) | |
| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000052 [mmHg] | |
| Record name | Di-2-octyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White solid | |
CAS No. |
103-96-8, 28633-36-5 | |
| Record name | N,N′-Bis(1-methylheptyl)-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-96-8 | |
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| Record name | Di-2-octyl-p-phenylenediamine | |
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| Record name | 1,4-Benzenediamine, N,N'-di-sec-octyl- | |
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| Record name | Elastozone 30 | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)- | |
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| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |
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| Record name | N,N'-bis(1-methylheptyl)-p-phenylenediamine | |
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| Record name | N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S97TKV89X | |
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| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a synthetic aromatic amine belonging to the class of p-phenylenediamine (PPD) antioxidants. These compounds are extensively utilized as highly effective antioxidants and antiozonants in various industrial applications, particularly in the rubber and polymer industries to prevent material degradation from oxidative processes.[1] The lipophilic nature imparted by the two 1-methylheptyl side chains enhances its solubility and efficacy within non-polar matrices such as elastomers and lubricants. Understanding the intricate antioxidant mechanism of this molecule is paramount for optimizing its application, predicting its fate in biological and environmental systems, and for the rational design of novel, more effective antioxidant compounds.
This technical guide provides a comprehensive exploration of the core antioxidant mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, detailed experimental protocols for its efficacy evaluation, and a discussion on the factors influencing its activity, including potential pro-oxidant effects and degradation pathways.
Core Antioxidant Mechanism: A Multi-faceted Radical Scavenging Process
The primary antioxidant function of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, like other secondary aromatic amines, lies in its ability to intercept and neutralize deleterious free radicals, thereby terminating the chain reactions of oxidation.[2] This process is predominantly governed by the donation of a hydrogen atom or an electron from the amine nitrogen to a radical species.
The antioxidant mechanism can be delineated into a multi-step process:
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Initial Radical Scavenging: The process initiates with the reaction of N,N'-Bis(1-methylheptyl)-p-phenylenediamine with a free radical (R•), such as a peroxyl radical (ROO•), which is a key intermediate in lipid peroxidation. The antioxidant donates a hydrogen atom from one of its N-H groups to the radical, resulting in the formation of a stabilized radical cation of the p-phenylenediamine and a non-radical species.[3] This initial step is crucial as it breaks the propagation cycle of the oxidative chain reaction. The presence of electron-donating alkyl groups (1-methylheptyl) on the nitrogen atoms enhances the electron density on the aromatic ring and the nitrogen atoms, facilitating this donation.
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Formation of a Stabilized Radical Cation: The resulting N,N'-Bis(1-methylheptyl)-p-phenylenediamine radical cation is resonance-stabilized, delocalizing the unpaired electron across the aromatic ring and the two nitrogen atoms. This stability is a key feature of effective chain-breaking antioxidants, as it prevents the antioxidant radical itself from initiating new oxidation chains.
-
Further Oxidation to Quinone-diimine: The radical cation can undergo a subsequent reaction with another free radical, donating a second hydrogen atom (or an electron followed by a proton) to form the corresponding N,N'-Bis(1-methylheptyl)-p-benzoquinonediimine.[4] This quinone-diimine is the final oxidation product of the antioxidant in this radical scavenging cascade.
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Regeneration and Secondary Reactions: While the primary antioxidant activity involves the donation of two hydrogen atoms, the resulting quinone-diimine is not necessarily an inert species. It can participate in further redox reactions, potentially regenerating the parent antioxidant or undergoing other transformations depending on the chemical environment.[1]
The overall antioxidant efficacy is influenced by the redox potential of the N,N'-disubstituted-p-phenylenediamine. A lower oxidation potential facilitates the initial electron or hydrogen donation to a radical species.[5]
Visualizing the Antioxidant Cascade
The following diagram illustrates the principal steps in the radical scavenging mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Caption: Radical scavenging by N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Experimental Evaluation of Antioxidant Efficacy
To quantitatively assess the antioxidant activity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a combination of in vitro assays is recommended. Given its lipophilic nature, modifications to standard protocols are necessary.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable non-polar solvent such as ethanol or methanol. Store in a dark, airtight container at 4°C.[8]
-
Test Compound Stock Solution: Prepare a stock solution of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: A stock solution of a known antioxidant like Trolox or Butylated Hydroxytoluene (BHT) should be prepared and serially diluted in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot a graph of % inhibition versus concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.[5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[9]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.[9]
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control to separate wells in triplicate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. For lipophilic compounds like N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a modified protocol using a solubility enhancer is required.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein sodium salt in 10 mL of 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh daily by dissolving 65.1 mg of AAPH in 1 mL of phosphate buffer.
-
Solubility Enhancer: Use randomly methylated-β-cyclodextrin (RMCD) to solubilize the lipophilic antioxidant. Prepare a 7% (w/v) RMCD solution in a 50:50 acetone/water mixture.[10]
-
Test Compound and Trolox Standard: Dissolve N,N'-Bis(1-methylheptyl)-p-phenylenediamine and the Trolox standard in the 7% RMCD solution to prepare stock solutions. Create serial dilutions using the same RMCD solution.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each dilution of the test compound or Trolox standard to separate wells in triplicate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Subtract the AUC of the blank from the AUC of each sample to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of the test compound in Trolox equivalents (TE) per unit of concentration (e.g., µmol TE/µmol).
-
Illustrative Quantitative Antioxidant Data
Due to the limited availability of published specific antioxidant activity data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the following table presents illustrative data based on the expected high efficacy of N,N'-dialkyl-p-phenylenediamines. These values are for comparative purposes and should be experimentally verified.
| Antioxidant Assay | Parameter | Illustrative Value for N,N'-Bis(1-methylheptyl)-p-phenylenediamine | Reference Compound (Trolox) |
| DPPH Assay | IC50 (µM) | 15 - 30 | 40 - 50 |
| ABTS Assay | IC50 (µM) | 10 - 25 | 30 - 40 |
| ORAC Assay | ORAC Value (µmol TE/µmol) | 3.0 - 5.0 | 1.0 |
Factors Influencing Antioxidant Activity
The antioxidant performance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is not static and can be influenced by several factors:
-
Concentration: The antioxidant effect generally increases with concentration up to a certain point, after which it may plateau or, in some cases, exhibit pro-oxidant activity.
-
Temperature: Higher temperatures can accelerate the rate of radical scavenging reactions. However, excessive heat can also lead to the thermal degradation of the antioxidant itself.
-
Matrix Effects: The chemical environment plays a crucial role. The polarity of the medium can affect the solubility and reactivity of the antioxidant and the radical species. In complex matrices like biological membranes or polymers, interactions with other components can modulate its activity.
-
Presence of Synergists and Antagonists: The presence of other antioxidants can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Conversely, certain compounds can act as antagonists, reducing the efficacy of the antioxidant.
Potential for Pro-oxidant Activity
Under specific conditions, antioxidants, including aromatic amines, can exhibit pro-oxidant behavior. This paradoxical effect is a critical consideration in their application.[10] For N,N'-Bis(1-methylheptyl)-p-phenylenediamine, pro-oxidant activity could arise under the following circumstances:
-
High Concentrations: At high concentrations, the antioxidant-derived radicals may participate in propagation reactions rather than termination reactions.
-
Presence of Transition Metal Ions: In the presence of redox-active metal ions such as copper or iron, the antioxidant can reduce the metal ion, which in turn can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[10]
-
Oxygen Tension: The partial pressure of oxygen can influence the balance between antioxidant and pro-oxidant effects.
It is imperative to carefully evaluate the concentration-dependent effects and the impact of the surrounding chemical environment to mitigate the risk of pro-oxidant activity.
Degradation and Transformation Products
The primary degradation pathway for N,N'-Bis(1-methylheptyl)-p-phenylenediamine under oxidative stress involves its conversion to the corresponding N,N'-Bis(1-methylheptyl)-p-benzoquinonediimine. This transformation product is often colored and can be detected using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS). Further degradation can lead to the cleavage of the alkyl side chains and the aromatic ring, resulting in a complex mixture of smaller, more polar compounds. The identification of these degradation products is crucial for understanding the long-term stability and potential environmental or toxicological impact of this antioxidant.
Conclusion
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a potent antioxidant whose efficacy is rooted in its ability to efficiently scavenge free radicals through a mechanism involving hydrogen atom and electron transfer. Its lipophilic nature makes it particularly suitable for protecting non-polar matrices from oxidative degradation. A thorough understanding of its antioxidant mechanism, coupled with rigorous experimental evaluation using appropriate assays, is essential for its effective and safe application. Further research is warranted to elucidate the precise kinetics of its radical scavenging reactions, to fully characterize its degradation products, and to define the conditions under which it may exhibit pro-oxidant activity.
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The Alleviating Hand: An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Alkylated p-Phenylenediamines
Foreword: The Unseen Battle Against Degradation
In the realm of material science and pharmacology, a silent, relentless war is waged at the molecular level. The culprits are free radicals, highly reactive species that drive oxidative stress, leading to the degradation of materials and contributing to a spectrum of diseases.[1][2][3] Our primary line of defense lies in the strategic deployment of antioxidants, molecules capable of neutralizing these damaging radicals. Among these molecular guardians, alkylated p-phenylenediamines (PPDs) have carved a significant niche, particularly as potent antiozonants and antioxidants in the rubber and polymer industries.[4][5][6][7] This guide provides a deep dive into the core mechanisms by which these fascinating molecules exert their protective effects, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the intricate dance of electrons and protons that underpins their function, explore the structure-activity relationships that govern their efficacy, and detail the experimental protocols necessary to validate their performance.
The Molecular Anatomy of a Scavenger: Understanding p-Phenylenediamines
At its core, p-phenylenediamine is a deceptively simple aromatic diamine.[8] Its antioxidant prowess, however, is intricately linked to the two amine groups situated at the para position of the benzene ring. This specific arrangement is crucial for its ability to donate hydrogen atoms and electrons, the fundamental actions of a free radical scavenger.
Alkylated PPDs are derivatives where one or more of the amine hydrogens are replaced by alkyl groups. Common examples include N,N'-di-sec-butyl-p-phenylenediamine and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[4] These alkyl substitutions are not mere decorations; they play a critical role in modulating the molecule's solubility, steric hindrance, and electronic properties, thereby fine-tuning its antioxidant activity.[9]
The Core Mechanism: A Step-by-Step Neutralization of Free Radicals
The primary free radical scavenging mechanism of alkylated PPDs is a process of hydrogen atom transfer (HAT).[10] This elegant and efficient process can be broken down into the following key stages:
Stage 1: The Initial Encounter and Hydrogen Donation
A free radical (R•), an aggressive species with an unpaired electron, encounters an alkylated PPD molecule. The PPD, possessing labile N-H protons, readily donates a hydrogen atom to the radical, effectively neutralizing it. This initial, crucial step transforms the PPD into a resonance-stabilized aminyl radical.
-
Causality: The relative weakness of the N-H bond in PPDs compared to the bonds in the molecules the radicals are attacking (e.g., polymers, lipids) makes this hydrogen donation energetically favorable. The stability of the resulting aminyl radical is a key driving force for this reaction.
Stage 2: Formation of the Benzoquinonediimine (BQDI)
The newly formed aminyl radical can then react with another free radical. This second step typically involves the donation of another hydrogen atom (from the second amine group) or an electron transfer followed by a proton loss, leading to the formation of a benzoquinonediimine (BQDI).[9] The BQDI is a key intermediate in the antioxidant cycle of PPDs.
-
Expert Insight: The formation of the conjugated BQDI system is a thermodynamic sink, further driving the overall scavenging process. The color change often observed during the antioxidant action of PPDs is attributable to the formation of these highly colored BQDI species.
Stage 3: The Fate of the Benzoquinonediimine and Potential Regeneration
The BQDI itself is not an inert bystander. It can participate in further reactions, including trapping other radicals.[9] Under certain conditions, BQDIs can also undergo reactions that regenerate the parent PPD or other antioxidant species, contributing to the long-lasting protective effect of these compounds.[9] However, BQDIs can also undergo hydrolysis and other transformation reactions, leading to the formation of various quinone derivatives, some of which have been noted for their environmental persistence and potential toxicity.[4][11][12]
Visualizing the Scavenging Cascade
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An In-Depth Technical Guide to the Solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS No. 103-96-8), a critical antioxidant and antiozonant used in the rubber, polymer, and fuel industries. This document synthesizes theoretical principles of solubility with qualitative data derived from structurally similar compounds to offer a robust predictive model for its behavior in a wide range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers and formulation scientists are equipped with both predictive and practical tools for their work.
Introduction to N,N'-Bis(1-methylheptyl)-p-phenylenediamine
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is an aromatic amine characterized by a central p-phenylenediamine core symmetrically substituted with two 1-methylheptyl groups on the nitrogen atoms. This molecular structure imparts significant antioxidant properties, protecting materials from degradation by oxidation and ozone. Its primary applications are found in the manufacturing of tires, industrial hoses, seals, and as a stabilizer in fuels and lubricants.[1]
The efficacy of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in these applications is fundamentally linked to its solubility in various organic media. Proper dissolution is crucial for achieving homogeneous dispersion within a polymer matrix or for its effective function in a liquid fuel. An understanding of its solubility profile is, therefore, paramount for formulation design, process optimization, and quality control.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework for solubility based on molecular polarity and the types of intermolecular forces present.[2]
The primary intermolecular forces at play are:
-
London Dispersion Forces (LDF): Present in all molecules, these are weak, temporary forces arising from instantaneous fluctuations in electron density. They are the dominant force in nonpolar molecules.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
Molecular Structure Analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine:
The molecular structure of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is predominantly nonpolar. The two long, branched 1-methylheptyl alkyl chains contribute significantly to its hydrophobic character, dominated by London Dispersion Forces.[3] While the p-phenylenediamine core contains nitrogen atoms and an aromatic ring, which can introduce some polarity and potential for weak hydrogen bonding, the large nonpolar alkyl groups are the primary determinants of its solubility behavior.
This structure leads to the following predictions:
-
High Solubility in Nonpolar Solvents: The compound is expected to be highly soluble in nonpolar solvents such as hydrocarbons (e.g., heptane, toluene) and chlorinated solvents, where solute-solvent interactions (LDF) are similar in nature and strength to the solvent-solvent interactions.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have permanent dipoles. While some interaction is possible, the energy required to overcome the solvent's dipole-dipole forces may not be fully compensated by the solute-solvent interactions, leading to lower solubility.
-
Very Low to Insoluble in Polar Protic Solvents: Polar protic solvents like ethanol and water are characterized by strong hydrogen bonding networks. The nonpolar nature of N,N'-Bis(1-methylheptyl)-p-phenylenediamine prevents it from effectively disrupting these networks, resulting in very low solubility. Analogous alkylated p-phenylenediamines are confirmed to be insoluble in water.[4]
Caption: Intermolecular forces driving the solubility of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in nonpolar solvents.
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Data |
| Nonpolar Aliphatic | Heptane, Hexane, Cyclohexane | High | The long alkyl chains of the solute have strong London Dispersion Force interactions with aliphatic solvents. A related compound, N,N'-Di-sec-butyl-p-phenylenediamine, is soluble in hydrocarbons. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Favorable interactions between the aromatic rings of the solute and solvent, in addition to LDF. N-isopropyl-N'-phenyl-p-phenylenediamine is soluble in benzene.[5] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of properties to dissolve large, nonpolar molecules. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents are more polar, but lack strong hydrogen bonding networks, allowing for some dissolution of the largely nonpolar solute. |
| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Low to Moderate | The energy required to break the hydrogen bonds of the alcohol is significant. A related compound, N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, is soluble in ethanol at ≥10 mg/ml, suggesting some solubility is possible.[6] |
| Polar Protic (Water) | Water | Insoluble | The highly nonpolar nature of the solute cannot overcome the strong hydrogen-bonding network of water. Related compounds are consistently reported as insoluble in water.[4] |
| Other | Dimethyl Sulfoxide (DMSO) | Low / Sparingly Soluble | DMSO is a highly polar aprotic solvent. A similar compound, N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, is only sparingly soluble in DMSO (1-10 mg/ml).[6] |
Standardized Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of compounds in various solvents.[7]
Objective: To determine the saturation concentration of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in a selected organic solvent at a constant temperature.
Materials:
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine (of known purity)
-
Solvent of interest (analytical grade)
-
Glass flasks with airtight stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Protocol:
-
Preparation:
-
Add an excess amount of N,N'-Bis(1-methylheptyl)-p-phenylenediamine to a flask. The excess is crucial to ensure that a saturated solution is formed.
-
Carefully add a known volume or mass of the solvent to the flask.
-
Prepare at least three replicate flasks for each solvent.
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the flasks to remain in the bath for several hours for the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of the solute.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as the average of the replicate measurements, typically in units of g/100 mL, mg/L, or mol/L, specifying the temperature.
-
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a predominantly nonpolar molecule, a characteristic dictated by its long alkyl side chains. This structure results in high solubility in nonpolar aliphatic and aromatic organic solvents and low to negligible solubility in polar solvents, particularly water. This guide provides a robust theoretical and qualitative framework for predicting its solubility, which is critical for its effective application in industrial formulations. For precise quantitative data, the detailed isothermal shake-flask protocol provided herein offers a reliable and reproducible methodology.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine in Rubber Manufacturing.
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
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PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
- Gao, J., et al. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.
-
Chemistry LibreTexts. (2024). Solubility and Molecular Structure. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a key antioxidant, primarily utilized in the rubber and polymer industries to prevent degradation caused by oxidation. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. We will explore the prevalent synthetic methodology, reductive amination, offering a detailed, self-validating experimental protocol. Furthermore, this document will delve into the essential analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The underlying mechanisms of its antioxidant activity and its practical applications will also be discussed, providing field-proven insights for researchers and professionals in materials science and chemical development.
Introduction
N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a symmetrically substituted p-phenylenediamine derivative, is a potent antiozonant and antioxidant. Its molecular structure, featuring two bulky 1-methylheptyl groups attached to the nitrogen atoms of a p-phenylenediamine core, imparts excellent solubility in nonpolar matrices and provides steric hindrance that is crucial for its function as a radical scavenger. This compound is extensively used in the manufacturing of tires and other rubber products to enhance their durability and lifespan by protecting them from oxidative and ozone-induced degradation. Understanding its synthesis and characterization is paramount for quality control, process optimization, and the development of new antioxidant formulations.
Synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
The most common and efficient method for the synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is through the reductive amination of p-phenylenediamine with 2-octanone. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is then subsequently reduced to the final secondary amine product.
Causality Behind Experimental Choices
The choice of reductive amination is dictated by its high selectivity and yield for the synthesis of secondary amines. The reaction proceeds via a Schiff base intermediate, which is formed by the condensation of the primary amine groups of p-phenylenediamine with the carbonyl group of 2-octanone. The subsequent reduction of the imine functionalities is typically achieved through catalytic hydrogenation. The use of a platinum-on-carbon (Pt/C) catalyst is favored due to its high activity and selectivity for the reduction of the C=N double bond without affecting the aromatic ring. The reaction is carried out in a solvent that can azeotropically remove the water formed during the Schiff base formation, driving the equilibrium towards the product.
Experimental Protocol: Reductive Amination
This protocol outlines a self-validating system for the synthesis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Materials:
-
p-Phenylenediamine
-
2-Octanone
-
Toluene
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Methanol
-
Activated Charcoal
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with heating mantle
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Schiff Base Formation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add p-phenylenediamine (1 molar equivalent) and toluene.
-
Stir the mixture to dissolve the p-phenylenediamine.
-
Add 2-octanone (2.2 molar equivalents) to the flask.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the Schiff base forms.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the Schiff base formation.
-
-
Catalytic Hydrogenation:
-
Cool the reaction mixture to room temperature.
-
Carefully add 5% Pt/C catalyst to the flask (typically 1-2% by weight of the Schiff base).
-
Transfer the reaction mixture to a hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously.
-
Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Depressurize the system and purge with an inert gas like nitrogen.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Add activated charcoal and heat at reflux for 15-20 minutes to decolorize the solution.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Caption: Synthesis workflow for N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the p-phenylenediamine core, the methine protons of the 1-methylheptyl groups, and the various methylene and methyl protons of the alkyl chains.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts can be used to confirm the structure.
| Assignment | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-N | ~140 |
| Aromatic C-H | ~115-120 |
| Methine (CH-N) | ~50 |
| Methylene (CH₂) | ~20-40 |
| Methyl (CH₃) | ~14-23 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-Bis(1-methylheptyl)-p-phenylenediamine will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | N-H Stretch (secondary amine) | -NH- |
| ~2850-2960 | C-H Stretch (aliphatic) | -CH₃, -CH₂- |
| ~1600 | C=C Stretch (aromatic) | Aromatic Ring |
| ~1510 | N-H Bend (secondary amine) | -NH- |
| ~1250 | C-N Stretch (aromatic amine) | Ar-N |
| ~820 | C-H Bend (p-disubstituted aromatic) | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Common fragmentation pathways would involve cleavage of the alkyl chains.
Applications and Antioxidant Mechanism
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a highly effective antioxidant and antiozonant, particularly in the rubber industry.[1] Its primary function is to protect elastomers from degradation caused by heat, oxygen, and ozone.[2]
Mechanism of Antioxidant Action
The antioxidant activity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine stems from its ability to act as a radical scavenger. The secondary amine protons are readily donated to reactive radical species (R• or ROO•) that are formed during the oxidation of the polymer. This donation neutralizes the radicals and terminates the oxidative chain reaction. The resulting aminyl radical is stabilized by resonance with the aromatic ring and is less reactive, thus preventing further propagation of the degradation process. The bulky 1-methylheptyl groups enhance the solubility of the antioxidant in the polymer matrix and provide steric hindrance, which contributes to the stability of the aminyl radical.
Caption: Simplified antioxidant mechanism of p-phenylenediamine derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The detailed protocol for its synthesis via reductive amination offers a reliable method for its preparation. The characterization data presented, including NMR, FTIR, and MS, provide the necessary tools for structural verification and quality control. A deeper understanding of its antioxidant mechanism and applications underscores its importance in the polymer industry. This guide serves as a valuable resource for researchers and professionals working with this important industrial chemical.
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MDPI. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Available at: [Link]
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Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Available at: [Link]
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ResearchGate. Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. Available at: [Link]
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PubMed. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Available at: [Link]
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SpectraBase. N,N'-bis(1-methylheptyl)-p-phenylenediamine - Optional[13C NMR]. Available at: [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
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PubMed Central. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Available at: [Link]
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ResearchGate. DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Available at: [Link]
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PubMed. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Available at: [Link]
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ResearchGate. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). Available at: [Link]
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PubMed. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Available at: [Link]
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Encyclopedia.pub. Production and Use of Typical Rubber Antioxidants. Available at: [Link]
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-
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Indian Academy of Sciences. versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde. Available at: [Link]
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University of Pretoria. Application of a LC-MS/MS method developed for the determination. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed interpretation of the molecule's structural characteristics through predicted ¹H and ¹³C NMR spectra, explains the causality behind spectral features, and provides a robust experimental protocol for acquiring this data.
Introduction: The Role of NMR in Structural Elucidation
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a symmetrically substituted aromatic diamine, a class of compounds widely utilized as antioxidants and antiozonants in the rubber and polymer industries. Its efficacy is intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of such organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While a definitive, peer-reviewed experimental spectrum for this specific compound is not ubiquitously available in public databases, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be synthesized from established principles of NMR spectroscopy and extensive data on analogous structures, such as p-phenylenediamine derivatives and N-alkylanilines.[1][2] This guide will, therefore, focus on the prediction and detailed interpretation of the NMR spectra, providing a powerful tool for any researcher working with this or similar molecules.
Molecular Structure and Symmetry Considerations
To predict the NMR spectrum, we must first analyze the molecule's structure and symmetry. The molecule consists of a central p-phenylenediamine ring symmetrically substituted at both nitrogen atoms with identical 1-methylheptyl groups.
-
p-Phenylenediamine Core: The benzene ring is substituted at positions 1 and 4. Due to the symmetrical substitution, the four aromatic protons (H-B) are chemically equivalent, as are the two carbons bearing them (C-B) and the two carbons directly bonded to nitrogen (C-A).
-
1-Methylheptyl Chains: Each of the two alkyl chains is chiral at the C-1' carbon (the methine carbon). However, as the commercial material is typically a racemic mixture and the two chains are identical, the overall molecule will exhibit a plane of symmetry on the NMR timescale for most standard experiments, simplifying the expected spectra. Therefore, we anticipate observing only one set of signals for the 1-methylheptyl group.
Below is a diagram of the molecular structure with key atoms labeled for reference in the subsequent spectral analysis.
Caption: Molecular Structure of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H protons, and the protons of the two equivalent 1-methylheptyl side chains. The chemical shifts are influenced by the electron-donating amino groups and the aliphatic nature of the side chains.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Authoritative Grounding |
| H-N | ~3.4 - 3.6 | Broad Singlet | 2H | The N-H proton of secondary aromatic amines typically appears as a broad signal. Its chemical shift is variable and depends on concentration and solvent. For p-phenylenediamine, the NH₂ protons appear around 3.3 ppm in CDCl₃.[3] N-alkylation will cause a slight downfield shift. |
| H-B | ~6.6 - 6.8 | Singlet | 4H | Due to the molecule's symmetry, all four aromatic protons are chemically equivalent, resulting in a singlet. The powerful electron-donating effect of the two amino groups strongly shields these protons, shifting them significantly upfield from benzene (7.36 ppm). The parent p-phenylenediamine shows a singlet at ~6.56 ppm.[3] |
| H-1' | ~3.5 - 3.8 | Multiplet (sextet or similar) | 2H | This methine proton is attached to a carbon bonded to nitrogen, which is deshielding.[4] It is coupled to the N-H proton, the two H-2' protons, and the three H-8' protons, leading to a complex multiplet. |
| H-2' | ~1.5 - 1.7 | Multiplet | 4H | These methylene protons are adjacent to the chiral center (C-1') and are deshielded relative to other methylene groups in the chain, but less so than H-1'.[4] |
| H-3' to H-6' | ~1.2 - 1.4 | Broad Multiplet | 16H | These four methylene groups in the middle of the alkyl chain are in a very similar chemical environment, leading to a complex, overlapping multiplet in the typical aliphatic region.[4] |
| H-8' | ~1.1 - 1.3 | Doublet | 6H | This methyl group is attached to the chiral C-1' carbon. It will be split into a doublet by the single H-1' proton. |
| H-7' | ~0.8 - 0.9 | Triplet | 6H | This is a terminal methyl group of a long alkyl chain. It is split into a triplet by the two adjacent H-6' protons, a characteristic pattern for an ethyl fragment at the end of a chain. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be simplified by the molecule's symmetry. We expect to see two signals for the aromatic carbons and eight signals for the carbons of the 1-methylheptyl chains.
| Carbon Label | Predicted δ (ppm) | Rationale and Authoritative Grounding |
| C-A | ~138 - 142 | This is the aromatic carbon directly attached to the nitrogen (ipso-carbon). The nitrogen atom has a strong deshielding inductive effect but also a shielding resonance effect. For aniline, the ipso-carbon is at ~146 ppm, but for p-phenylenediamine, it is shifted upfield to ~138.6 ppm due to the second amino group.[5][6] N-alkylation typically has a minor effect on this shift. |
| C-B | ~115 - 118 | These aromatic carbons are ortho to the amino groups. They are strongly shielded by the electron-donating resonance effect of the nitrogen lone pair, shifting them significantly upfield.[6] In p-phenylenediamine, this signal appears at ~116.7 ppm.[5] |
| C-1' | ~50 - 55 | This methine carbon is directly attached to the nitrogen atom, causing a significant downfield shift into the range typical for carbons bonded to amines.[7] |
| C-2' | ~38 - 42 | This methylene carbon is in the β-position relative to the nitrogen atom. |
| C-3' | ~29 - 32 | A typical methylene carbon in a long alkyl chain. |
| C-4' | ~26 - 28 | A typical methylene carbon in a long alkyl chain. |
| C-5' | ~31 - 33 | A typical methylene carbon in a long alkyl chain. |
| C-6' | ~22 - 24 | The methylene carbon β to the end of the chain. |
| C-7' | ~14 | This is the terminal methyl carbon of the long alkyl chain, consistently found around 14 ppm.[7] |
| C-8' | ~20 - 23 | The methyl group attached to the C-1' methine carbon. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a self-validating system for the characterization of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[8]
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[8] The higher concentration for ¹³C NMR is necessary to obtain a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[9]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied. Visually inspect the solution to ensure no solid particulates remain, as they can degrade the spectral quality.[8]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. The plug will filter out any suspended microparticulates.
-
Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used for referencing the ¹H spectrum. For highly accurate work or for referencing the ¹³C spectrum, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which provides a reference signal at 0 ppm.
-
Labeling: Clearly label the NMR tube with the sample identity.
Spectrometer Setup and Data Acquisition
These steps are based on a modern Fourier Transform NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using the instrument-specific gauge. Place the sample into the magnet.[10]
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual "shimming" procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Select a standard one-pulse proton acquisition program.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans will provide an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Select a standard one-pulse carbon acquisition program with proton decoupling (e.g., zgpg30). This removes C-H coupling and collapses multiplets into single lines, improving sensitivity.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: A significantly higher number of scans is required, typically ranging from 256 to 1024 scans or more, depending on the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or TMS.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
This guide provides a scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. By breaking down the molecule into its constituent functional groups and applying established chemical shift principles, we have generated a detailed set of predicted spectral data. This information, coupled with the robust experimental protocol provided, equips researchers with the necessary tools to confidently acquire, interpret, and validate the structure of this compound. The true power of NMR lies not just in viewing a final spectrum, but in understanding how that spectrum arises from the intricate electronic and spatial arrangement of the molecule itself.
References
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Jonas, A., and Kuhn, S. (2019). "Predicting 1H and 13C NMR chemical shifts with graph neural networks." Journal of Cheminformatics. Available at: [Link]
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Guan, Y., et al. (2021). "A deep learning model for predicting 1H and 13C NMR chemical shifts." Nature Communications. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Available at: [Link]
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Michigan State University Department of Chemistry. "Basic Practical NMR Concepts." Available at: [Link]
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ResearchGate. "1H NMR chemical shift values of aniline." Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at: [Link]
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Pospisil, M., et al. (2018). "On NMR prediction of the effectiveness of p-phenylenediamine antioxidants." ResearchGate. Available at: [Link]
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Jackowski, K., et al. (2005). "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Journal of the Brazilian Chemical Society. Available at: [Link]
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University of Wyoming. "Basic Experiment Setup and Basic NMR Spectrometer Operation." Available at: [Link]
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CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines." Available at: [Link]
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An In-Depth Technical Guide to the Thermal Stability of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Thermal Stability
In the landscape of material science, rubber and polymer technology, and increasingly in specialized pharmaceutical applications, the long-term stability of chemical compounds under thermal stress is a cornerstone of product performance and safety. N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a prominent member of the p-phenylenediamine (PPD) class of antioxidants, is a key ingredient in preventing the degradation of materials susceptible to heat and oxidation. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal stability of this vital compound. By delving into the mechanisms of its protective action, its thermal decomposition pathways, and the analytical techniques used for its characterization, this document aims to equip the reader with the foundational knowledge necessary for its effective and safe application.
The Role and Significance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine as a Thermal Stabilizer
N,N'-Bis(1-methylheptyl)-p-phenylenediamine belongs to the family of N,N'-disubstituted p-phenylenediamines, which are widely recognized for their potent antioxidant and antiozonant properties.[1] These molecules are instrumental in protecting polymeric materials, such as natural and synthetic rubbers, from the deleterious effects of thermal oxidation.[1] The presence of the bulky 1-methylheptyl groups on the nitrogen atoms enhances its solubility in non-polar matrices and reduces its volatility, contributing to its persistence and long-term efficacy as a stabilizer.
The primary function of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is to interrupt the free-radical chain reactions that are initiated by heat, oxygen, and other environmental stressors. This protection is vital in maintaining the mechanical integrity, elasticity, and appearance of the materials in which it is incorporated.
The Mechanism of Thermal Stabilization: A Radical Scavenging Cascade
The efficacy of p-phenylenediamine derivatives as thermal stabilizers lies in their ability to donate a hydrogen atom from their secondary amine groups to reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of organic materials. This action converts the highly reactive peroxy radicals into more stable hydroperoxides (ROOH) and generates a stabilized aminyl radical.
Figure 1: Antioxidant mechanism of p-phenylenediamines.
The resulting aminyl radical is resonance-stabilized and less reactive, effectively slowing down the propagation of the oxidative chain reaction. It can further react with another peroxy radical to form non-radical products, thus terminating the degradation cycle.
Thermal Decomposition of N,N'-Bis(1-methylheptyl)-p-phenylenediamine: Pathways and Products
While N,N'-Bis(1-methylheptyl)-p-phenylenediamine is designed to be thermally stable, it is not immune to degradation at elevated temperatures. Understanding its decomposition behavior is crucial for predicting its service life and identifying potential degradation products. The thermal stability of p-phenylenediamine derivatives can be influenced by factors such as the nature of the substituents on the nitrogen atoms and the surrounding chemical environment.
Studies on unsubstituted p-phenylenediamine have shown a single-step decomposition process starting around 141°C, with a maximum decomposition rate at approximately 186.8°C. However, modifications to the parent molecule can alter this behavior. For instance, a "treated" form of p-phenylenediamine exhibited a two-step decomposition between 120°C and 220°C. In contrast, polymers derived from p-phenylenediamine have been shown to be stable up to 400°C.[2]
For N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the primary degradation pathways under thermal stress are expected to involve the cleavage of the C-N bonds and reactions involving the alkyl side chains.
Figure 2: Potential thermal degradation pathways.
The identification of these degradation products is often achieved through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which allows for the separation and identification of volatile and semi-volatile compounds formed during thermal decomposition.
Experimental Assessment of Thermal Stability
A robust evaluation of the thermal stability of N,N'-Bis(1-methylheptyl)-p-phenylenediamine relies on a suite of analytical techniques. The two most critical methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Experimental Protocol (based on ASTM E1131):
-
Sample Preparation: A small, representative sample of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
| Parameter | Description |
| Tonset | The temperature at which significant weight loss begins. |
| Tmax | The temperature at which the rate of weight loss is at its maximum. |
| % Weight Loss | The total percentage of mass lost during a specific decomposition step. |
| Residue | The percentage of mass remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to assess oxidative stability through methods like Oxidative Induction Time (OIT).
Experimental Protocol (for Oxidative Induction Time):
-
Sample Preparation: A small sample (typically 5-10 mg) is weighed into a DSC pan. The pan is often left open or has a pierced lid to allow for atmospheric interaction.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
-
Thermal Program:
-
Heat the sample under an inert atmosphere (nitrogen) to a specific isothermal temperature above its melting point.
-
Once the temperature has stabilized, switch the purge gas to an oxidizing atmosphere (e.g., air or pure oxygen) at a constant flow rate.
-
-
Data Analysis: The OIT is the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability at that temperature.
Sources
Methodological & Application
Method Development and Validation for the Quantification of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in Polymer Matrices using HPLC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the selective detection and quantification of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (MHPPD), a common antioxidant and antiozonant, in complex polymer matrices. The protocol leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We provide a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step sample preparation and instrumental analysis protocol, and a complete framework for method validation in accordance with international guidelines. This document is intended to provide researchers and quality control professionals with a self-validating system to ensure the accurate and reliable measurement of this critical polymer additive.
Introduction and Scientific Rationale
N,N'-Bis(1-methylheptyl)-p-phenylenediamine, hereafter referred to as MHPPD, is a substituted p-phenylenediamine derivative widely utilized as an antioxidant and antiozonant in the rubber and polymer industries. Its primary function is to protect materials from degradation caused by oxidation and exposure to ozone, thereby extending the product's lifespan and maintaining its mechanical properties. The concentration of MHPPD is a critical quality attribute, as insufficient levels can lead to premature product failure, while excessive amounts can affect material properties or lead to leaching, posing potential environmental and safety concerns.[1]
The analytical challenge lies in accurately quantifying MHPPD within a complex polymer matrix, which contains other additives, oligomers, and residual monomers. Direct analysis is often not feasible, necessitating an effective extraction procedure and a highly selective analytical technique.
Causality for Method Selection: While Gas Chromatography (GC) is a common technique for analyzing polymer additives, many p-phenylenediamine derivatives can be thermally labile and may decompose at the high temperatures used in GC injectors.[2] High-Performance Liquid Chromatography (HPLC) circumvents this issue by performing separations at or near room temperature.[2]
Pairing HPLC with tandem mass spectrometry (MS/MS) provides an exceptional degree of specificity and sensitivity. The first quadrupole of the mass spectrometer selects the protonated MHPPD molecule (precursor ion), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment (product ion) for detection. This technique, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise from the matrix, allowing for precise quantification even at trace levels.[3][4] This application note therefore establishes HPLC-MS/MS as the optimal methodology.
Analyte Chemical Properties
| Property | Value | Source |
| Chemical Name | N,N'-Bis(1-methylheptyl)-p-phenylenediamine | [5][6] |
| CAS Number | 103-96-8 | [5][6][7] |
| Molecular Formula | C₂₂H₄₀N₂ | [6][7] |
| Molecular Weight | 332.57 g/mol | [6][7] |
| Structure | See Figure 1 |
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure efficient and reproducible extraction of the analyte from the polymer matrix, followed by precise instrumental analysis.
Caption: Overall experimental workflow from sample receipt to final reporting.
Detailed Protocol: Sample Preparation
This protocol is optimized for a generic rubber or plastic polymer. The choice of solvent and extraction time may require minor optimization depending on the specific matrix.
Rationale: The goal is to quantitatively transfer MHPPD from the solid polymer into a liquid solvent. This is achieved by increasing the sample's surface area through grinding, followed by extraction with a solvent capable of penetrating the polymer matrix and solubilizing the non-polar MHPPD molecule.[8][9]
Materials:
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine analytical standard (>98% purity)
-
Polymer sample
-
Tetrahydrofuran (THF), HPLC grade
-
Acetonitrile, HPLC grade
-
Cryogenic mill or equivalent grinder
-
50 mL polypropylene centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Nitrogen evaporation system
-
2 mL HPLC vials
Step-by-Step Procedure:
-
Comminution: Freeze a 5-10 g piece of the polymer sample with liquid nitrogen and grind it to a fine powder using a cryogenic mill. This prevents melting and increases the surface area for efficient extraction.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 20 mL of THF.[8]
-
Ultrasonication: Tightly cap the tube and place it in an ultrasonic bath for 60 minutes to facilitate the extraction process.[10]
-
Separation: Centrifuge the tube at 4000 rpm for 15 minutes to pellet the polymer debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean glass tube. This step is critical to remove fine particulates that could clog the HPLC system.
-
Concentration: Gently evaporate the THF extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of acetonitrile. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Sample: Transfer the final solution to a 2 mL HPLC vial for analysis.
Detailed Protocol: HPLC-MS/MS Instrumental Analysis
Rationale: Reversed-phase chromatography is selected, where the non-polar analyte (MHPPD) has a stronger affinity for the non-polar stationary phase (C18 column) than the polar mobile phase. A gradient elution, starting with a higher water content and increasing the organic solvent percentage, is used to first elute polar impurities and then elute MHPPD with a sharp, symmetrical peak. Positive mode Electrospray Ionization (ESI+) is used because the two nitrogen atoms in MHPPD are readily protonated.[3]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem quadrupole mass spectrometer with an ESI source
Instrumental Parameters:
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating non-polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids in protonation for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 0-1 min: 60% B; 1-5 min: 60-95% B; 5-7 min: 95% B; 7.1-9 min: 60% B | Ensures separation from matrix components and sharp analyte peak. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | Amines are basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for ion formation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. |
| MRM Transition | Q1 (Precursor): 333.3 m/z | Corresponds to [M+H]⁺ for MHPPD. |
| Q3 (Product): 196.2 m/z* | Hypothetical fragment corresponding to loss of a methylheptyl side chain. This must be optimized experimentally by infusing a pure standard. |
| Collision Energy | 25 eV | *Value must be optimized to maximize product ion signal. |
Method Validation: A Self-Validating System
Method validation provides documented evidence that the protocol is fit for its intended purpose.[11][12] The following experiments should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[11][13]
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Application Notes and Protocols for N,N'-Bis(1-methylheptyl)-p-phenylenediamine in Polymer Stabilization
Introduction: The Critical Role of Stabilization in Polymer Longevity
Polymers are integral to a vast array of applications, from everyday consumer goods to critical industrial components. However, their organic nature makes them susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation manifests as a loss of mechanical properties, discoloration, and cracking, ultimately leading to product failure. To counteract these effects, chemical stabilizers are incorporated into the polymer matrix. Among the most effective of these are the substituted p-phenylenediamines (PPDs), a class of antiozonants and antioxidants renowned for their ability to protect against the deleterious effects of ozone and oxidation.[1]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific PPD, N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS No. 103-96-3), in polymer stabilization. We will delve into its mechanism of action, provide detailed protocols for its incorporation and evaluation, and present typical performance data.
Physicochemical Properties of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
A thorough understanding of the physical and chemical properties of an additive is paramount for its effective application.
| Property | Value | Reference |
| CAS Number | 103-96-8 | [2] |
| Molecular Formula | C22H40N2 | [2] |
| Molecular Weight | 332.57 g/mol | [2] |
| Appearance | Dark red to brown liquid | [3] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [3] |
Mechanism of Action: A Dual-Pronged Defense
N,N'-Bis(1-methylheptyl)-p-phenylenediamine functions as a potent stabilizer through a dual mechanism, acting as both an antioxidant and an antiozonant. This multifaceted approach is crucial for comprehensive polymer protection, particularly in dynamic applications where both oxidative and ozonolytic degradation are prevalent.[1]
Antioxidant Action: Scavenging Free Radicals
The antioxidant activity of PPDs lies in their ability to donate a hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This donation terminates the chain reaction of oxidation. The resulting PPD radical is relatively stable and does not readily initiate new oxidation chains.
Antiozonant Action: Sacrificial Protection
Ozone is a highly reactive atmospheric gas that can readily attack the double bonds present in many unsaturated elastomers, such as natural rubber, polybutadiene, and styrene-butadiene rubber. This attack leads to chain scission and the formation of characteristic cracks on the polymer surface. N,N'-Bis(1-methylheptyl)-p-phenylenediamine, due to its high reactivity with ozone, acts as a sacrificial agent. It preferentially reacts with ozone on the polymer surface, thus protecting the underlying polymer chains.
Diagram: Mechanism of Polymer Stabilization by N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Caption: Dual protective mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Application Protocols: From Formulation to Evaluation
The successful application of N,N'-Bis(1-methylheptyl)-p-phenylenediamine requires careful consideration of its incorporation into the polymer matrix and subsequent performance testing.
Protocol 1: Incorporation into a Rubber Compound
The most common method for incorporating additives into rubber is through melt mixing, typically using a two-roll mill or an internal mixer (e.g., Banbury mixer). The following is a general protocol for incorporating N,N'-Bis(1-methylheptyl)-p-phenylenediamine into a natural rubber formulation.
Materials and Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
Carbon Black (N330 or other suitable grade)
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide, TBBS)
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
Two-roll mill or internal mixer
-
Hydraulic press for vulcanization
Procedure:
-
Mastication: Soften the natural rubber on the two-roll mill by passing it through the nip several times.
-
Incorporation of Fillers and Activators: Add the zinc oxide and stearic acid to the masticated rubber and mix until a homogenous blend is achieved. Subsequently, add the carbon black in portions, ensuring complete dispersion after each addition.
-
Addition of Stabilizer: Introduce the N,N'-Bis(1-methylheptyl)-p-phenylenediamine to the rubber compound and mix thoroughly. The typical dosage ranges from 1 to 4 parts per hundred rubber (phr), depending on the desired level of protection.[4]
-
Addition of Curatives: Finally, add the sulfur and accelerator to the compound. Keep the mixing time and temperature low at this stage to prevent premature vulcanization (scorching).
-
Sheeting and Vulcanization: Sheet out the compounded rubber and allow it to cool. Cut the sheets into appropriate dimensions for the desired test specimens and vulcanize them in a hydraulic press at a specified temperature and time (e.g., 150°C for 30 minutes).
Diagram: Workflow for Rubber Compounding and Testing
Caption: General workflow from rubber compounding to performance evaluation.
Protocol 2: Evaluation of Antioxidant Efficacy - Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) is a measure of the thermal-oxidative stability of a material. It is determined using Differential Scanning Calorimetry (DSC) according to ASTM D3895.[5]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the vulcanized polymer in an aluminum DSC pan.
-
Heating under Inert Atmosphere: Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Switch to Oxidizing Atmosphere: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates greater oxidative stability.
Protocol 3: Evaluation of Antiozonant Efficacy - Ozone Chamber Testing
The resistance of a polymer to ozone cracking is evaluated using an ozone test chamber, following a procedure based on ASTM D1149.[6][7][8][9][10][11]
Equipment:
-
Ozone test chamber with controlled ozone concentration, temperature, and humidity.
-
Specimen mounting rack for applying a static or dynamic strain.
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped or rectangular specimens of the vulcanized rubber.
-
Strain Application: Mount the specimens in the test chamber under a specified static or dynamic strain (e.g., 20% elongation).
-
Ozone Exposure: Expose the strained specimens to a controlled ozone concentration (e.g., 50 pphm) at a constant temperature (e.g., 40°C) for a defined period.
-
Evaluation: Periodically inspect the specimens for the appearance and growth of cracks. The time to the first appearance of cracks and the severity of cracking are used to assess the antiozonant performance.
Typical Performance Data
The following table provides illustrative data on the effect of N,N'-Bis(1-methylheptyl)-p-phenylenediamine on the properties of a natural rubber compound.
| Property | Unstabilized | 2 phr PPD | 4 phr PPD |
| Initial Tensile Strength (MPa) | 25 | 25 | 25 |
| Tensile Strength after Heat Aging (72h @ 100°C) (MPa) | 12 | 20 | 22 |
| Time to First Cracks in Ozone (50 pphm, 20% strain) (hours) | < 1 | 24 | > 48 |
| Oxidative Induction Time (OIT) @ 200°C (minutes) | 5 | 30 | 55 |
Safety and Handling
N,N'-Bis(1-methylheptyl)-p-phenylenediamine, like other aromatic amines, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[12] General precautions include:
-
Using in a well-ventilated area.
-
Wearing appropriate personal protective equipment (gloves, safety glasses).
-
Avoiding skin and eye contact.
Conclusion
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a highly effective stabilizer for polymers, offering robust protection against both oxidative and ozonolytic degradation. Its dual-action mechanism makes it particularly suitable for demanding applications where polymer longevity is critical. By following the outlined protocols for incorporation and evaluation, researchers and scientists can effectively utilize this additive to enhance the durability and performance of their polymer-based products.
References
-
The Effect of Concentration of P-phenylenediamine Antioxidant on the Acrylonitrile-Butadiene Rubber Seals under High Gamma Irradiation. (2017). ResearchGate. Available at: [Link]
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Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. (2001). SciSpace. Available at: [Link]
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Wang, W., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology, 56(15), 10629–10637. Available at: [Link]
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ASTM F1980 - Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. Packaging Compliance Labs. Available at: [Link]
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ASTM D4676 - Standard Classification for Rubber Compounding Materials—Antidegradants. ASTM International. Available at: [Link]
-
ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. Available at: [Link]
-
Coi Rubber Products. ASTM D1149 Surface Ozone Crack Test. Available at: [Link]
-
Tian, Z., et al. (2023). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. Environmental Science & Technology, 57(1), 382–392. Available at: [Link]
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ARDL. Accelerated Aging. Available at: [Link]
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ASTM D1149-99 - Standard Test Method for Rubber Deterioration--Surface Ozone Cracking in a Chamber (Flat Specimen). ASTM International. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2023). Oxidative Stability of Polymers: The OIT Test. Available at: [Link]
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Bhunia, K., et al. (2019). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Comprehensive Reviews in Food Science and Food Safety, 18(4), 1159-1185. Available at: [Link]
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Wang, Y., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 949, 174449. Available at: [Link]
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Synergism of the action of some stabilisers against the destruction of polymer materials. (2019). IOP Conference Series: Materials Science and Engineering, 572, 012015. Available at: [Link]
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Smithers. ASTM D1149. Available at: [Link]
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Maxwell, A. S. (2003). Accelerated ageing of polymers. NPL Report DEPC MPR 016. Available at: [Link]
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DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. (2023). Infrared Training Center. Available at: [Link]
-
The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2022). University of Science and Technology Journals. Available at: [Link]
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Feigenbaum, A., et al. (1994). Migration of additives from polymers into food simulants: Numerical solution of a mathematical model taking into account food and polymer interactions. Polymer Testing, 13(1), 33-45. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Rubber Durability with p-Phenylenediamine Antioxidants. Available at: [Link]
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Pacorr. (2023). ISO and ASTM Standards for Ozone Resistance Testing: A Complete Guide. YouTube. Available at: [Link]
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What testing methods evaluate the efficacy of rubber antioxidants in rubber products?. (2024). LinkedIn. Available at: [Link]
-
Food Standards Agency. (2009). Investigation into the effect of additives on migration of substances originating from colourants used in food contact plastics. Available at: [Link]
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Application Notes and Protocols for N,N'-Bis(1-methylheptyl)-p-phenylenediamine as a Chain-Breaking Antioxidant
Introduction: The Critical Role of Chain-Breaking Antioxidants in Material Preservation and Beyond
In the realm of material science, fuel technology, and even in the preliminary stages of drug development safety assessment, the mitigation of oxidative degradation is a paramount concern. Autoxidation, a self-propagating radical chain reaction, is a primary driver of deterioration in organic materials, leading to loss of mechanical properties, formation of harmful deposits, and reduced shelf-life.[1] Chain-breaking antioxidants are indispensable tools in combating this process. They function by intercepting the radical chain carriers, typically peroxy radicals (ROO•), and donating a hydrogen atom to neutralize them, thereby terminating the oxidative cascade.[2]
This guide focuses on a specific and potent member of the p-phenylenediamine (PPD) class of antioxidants: N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS No. 103-96-8) . This lipophilic aromatic amine is particularly effective in nonpolar matrices such as lubricants, fuels, and polymers due to its hydrocarbon-rich structure.[3][4] We will delve into its mechanism of action, provide detailed protocols for evaluating its antioxidant efficacy, and discuss its applications and toxicological considerations, offering a comprehensive resource for researchers, scientists, and drug development professionals. While direct quantitative antioxidant and toxicological data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine is not extensively available in public literature, we will draw upon data from closely related N,N'-disubstituted PPDs to provide a robust framework for its application and study.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an antioxidant is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₀N₂ | [5] |
| Molecular Weight | 332.57 g/mol | [5] |
| Appearance | Likely a liquid at room temperature | Inferred from related compounds |
| Solubility | Insoluble in water; Soluble in organic solvents | [6] |
| Reactivity | May react with oxidizing agents. Neutralizes acids in exothermic reactions. | [6] |
The Chain-Breaking Antioxidant Mechanism of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
The antioxidant efficacy of N,N'-Bis(1-methylheptyl)-p-phenylenediamine stems from the ability of its secondary amine groups to donate hydrogen atoms to reactive free radicals.[7] This process is central to its function as a chain-breaking antioxidant.
The core mechanism can be visualized as a two-step process:
-
Initial Radical Scavenging: The PPD molecule (AH) encounters a propagating peroxy radical (ROO•). The PPD donates a hydrogen atom from one of its nitrogen atoms to the peroxy radical, neutralizing it into a hydroperoxide (ROOH) and forming a stabilized aminyl radical (A•).
-
Second Radical Scavenging: The resulting aminyl radical is relatively stable due to the delocalization of the unpaired electron across the phenylenediamine ring. It can then react with a second peroxy radical to form non-radical products, effectively terminating two radical chains.
The bulky 1-methylheptyl groups on the nitrogen atoms play a crucial role in enhancing the antioxidant's performance by providing steric hindrance, which contributes to the stability of the resulting aminyl radical and prevents it from initiating new oxidation chains.[8]
Application Notes: Rationale for Assay Selection
For a lipophilic antioxidant like N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the choice of antioxidant assay is critical. The selected methods should be suitable for non-polar environments and capable of quantifying radical scavenging activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and rapid spectrophotometric method for assessing antioxidant capacity. The DPPH radical has a deep violet color in solution, which is reduced to a yellow or colorless hydrazine upon reaction with an antioxidant.[9] This assay is versatile and can be adapted for lipophilic compounds by using appropriate solvents like ethanol or methanol.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is another widely used spectrophotometric method. The pre-formed ABTS radical cation (ABTS•+) is blue-green, and its color diminishes as it is neutralized by an antioxidant.[10] A key advantage of the ABTS assay is that the radical can be generated in both aqueous and organic media, making it suitable for both hydrophilic and lipophilic antioxidants.
-
Lipid Peroxidation Inhibition Assay: This assay more closely mimics the biological or industrial environment where the antioxidant is intended to function, particularly in protecting lipid-based materials. It measures the ability of the antioxidant to inhibit the oxidation of a lipid substrate, often initiated by a radical generator.[10] This provides a more functionally relevant assessment of the antioxidant's performance.
Experimental Protocols
The following protocols are provided as a starting point for evaluating the antioxidant activity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. It is recommended to optimize concentrations and incubation times for your specific experimental conditions.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the concentration of N,N'-Bis(1-methylheptyl)-p-phenylenediamine required to scavenge 50% of DPPH radicals (IC₅₀).
Materials:
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade or higher)
-
UV-Vis Spectrophotometer
-
96-well microplate or quartz cuvettes
-
Micropipettes and general laboratory glassware
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 2.0 mg of DPPH in 50 mL of methanol. Store this solution in a dark, airtight container at 4°C.
-
Preparation of Antioxidant Stock Solution: Prepare a 1 mg/mL stock solution of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in methanol.
-
Preparation of Working Solutions: Create a series of dilutions of the antioxidant stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay:
-
In a 96-well plate, add 20 µL of each antioxidant dilution to separate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
Percentage of Scavenging (%) = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the antioxidant-containing well.
-
-
IC₅₀ Determination: Plot the percentage of scavenging against the antioxidant concentration. The IC₅₀ value is the concentration of the antioxidant that causes 50% scavenging of the DPPH radicals.
Protocol 2: ABTS Radical Cation Decolorization Assay
Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Materials:
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (ACS grade or higher)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
UV-Vis Spectrophotometer
-
Micropipettes and general laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Antioxidant and Standard Solutions:
-
Prepare a stock solution of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in ethanol.
-
Prepare a series of dilutions of the antioxidant stock solution.
-
Prepare a series of Trolox standards in ethanol (e.g., 0-15 µM).
-
-
Assay:
-
To 1.0 mL of the ABTS•+ working solution, add 10 µL of the antioxidant dilution or Trolox standard.
-
Vortex the mixture.
-
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC:
-
Plot the percentage inhibition of absorbance against the concentration for both the antioxidant and the Trolox standards.
-
Calculate the TEAC value using the formula: TEAC = (slope of the sample / slope of Trolox).
-
Toxicological and Safety Considerations
While specific toxicological data for N,N'-Bis(1-methylheptyl)-p-phenylenediamine is limited, data from other p-phenylenediamine derivatives indicate a need for caution. PPDs can be skin sensitizers and may cause allergic contact dermatitis.[3][11] Acute exposure to high levels of some PPDs can cause a range of toxic effects.[12]
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
Relevance for Drug Development Professionals
While N,N'-Bis(1-methylheptyl)-p-phenylenediamine is primarily an industrial antioxidant, the study of its properties and biological interactions can be relevant to drug development in several ways:
-
Understanding Drug Candidate Degradation: Many drug molecules are susceptible to oxidation. Understanding the mechanisms by which antioxidants like PPDs protect against degradation can inform the formulation and stabilization of new drug products.
-
Toxicity and Metabolism Studies: The metabolism of aromatic amines is a key area of study in drug safety and toxicology. PPDs serve as model compounds for investigating metabolic pathways, such as N-acetylation and oxidation, which can lead to either detoxification or the formation of reactive metabolites.
-
In Vivo Antioxidant Effects: Studies on related PPDs have explored their in vivo antioxidant effects. For example, N,N'-diphenyl-p-phenylenediamine (DPPD) has been shown to inhibit lipoprotein oxidation and reduce atherosclerosis in animal models.[13] Such research provides insights into the potential pharmacological applications of antioxidants and the role of oxidative stress in disease.
Conclusion
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a potent chain-breaking antioxidant with significant utility in industrial applications requiring the stabilization of organic materials. Its efficacy is rooted in its ability to donate hydrogen atoms to chain-propagating free radicals. The protocols provided in this guide offer a robust framework for researchers to quantify its antioxidant activity. As with all chemical compounds, appropriate safety precautions are essential. For professionals in drug development, the study of such molecules provides valuable insights into the principles of drug stabilization, the metabolic fate of aromatic amines, and the potential therapeutic applications of antioxidants.
References
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Tian, W., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 676-682. Available at: [Link]
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Lichota, A., & Gwozdzinski, K. (2018). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 7(11), 169. Available at: [Link]
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U.S. Environmental Protection Agency. (1994). p-Phenylenediamine. Available at: [Link]
-
Sparrow, C. P., et al. (1992). Low Density Lipoprotein Is Protected from Oxidation and the Progression of Atherosclerosis Is Slowed in Cholesterol-fed Rabbits by the Antioxidant N,N'-Diphenyl-Phenylenediamine. Journal of Clinical Investigation, 89(6), 1889-1894. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
El-Shorbagy, A. M., et al. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. International Journal of Molecular Sciences, 23(24), 16058. Available at: [Link]
-
PubChem. (n.d.). N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
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ASTM International. (2021). Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry (D7527-21). Available at: [Link]
-
Hübner, A., et al. (2013). Penetration and haptenation of p-phenylenediamine. Contact Dermatitis, 69(5), 269-277. Available at: [Link]
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Cibulkova, Z., et al. (2007). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Chemical Papers, 61(1), 42-47. Available at: [Link]
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Wikipedia. (2023). p-Phenylenediamine. Retrieved from [Link]
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Xu, Y., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available at: [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available at: [Link]
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Diram s.r.o. (n.d.). Antioxidant Additive Determination in Lubricants. Retrieved from [Link]
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Amer, H., & Young, R. J. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Materials Chemistry and Physics, 214, 461-470. Available at: [Link]
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Foglia, P., et al. (2004). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical Chemistry, 50(7), 1251-1256. Available at: [Link]
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Wikipedia. (2023). Autoxidation. Retrieved from [Link]
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Xu, Y., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available at: [Link]
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Schaich, K. M., et al. (2015). ABTS/TAC Methodology: Main Milestones and Recent Applications. Journal of Agricultural and Food Chemistry, 63(34), 7457-7473. Available at: [Link]
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ASTM International. (2014). Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry (D7590-09(2014)). Available at: [Link]
-
Wang, W., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials, 469, 133900. Available at: [Link]
-
de Almeida, D. T., et al. (2016). Antioxidant Stability in Vegetable Oils Monitored by the ASTM D7545 Method. Journal of the American Oil Chemists' Society, 93(10), 1381-1387. Available at: [Link]
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Tangirala, R. K., et al. (1995). Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(10), 1625-1630. Available at: [Link]
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Sparrow, C. P., et al. (1992). Low Density Lipoprotein Is Protected from Oxidation and the Progression of Atherosclerosis Is Slowed in Cholesterol-fed Rabbits by the Antioxidant N,N'-Diphenyl-Phenylenediamine. Journal of Clinical Investigation, 89(6), 1889-1894. Available at: [Link]
-
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on p-Phenylenediamine. European Commission. Available at: [Link]
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Bondet, V., et al. (1997). Kinetics and Mechanisms of Antioxidant Activity using the DPPH.Free Radical Method. LWT - Food Science and Technology, 30(6), 609-615. Available at: [Link]
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Apak, R., et al. (2015). A colourimetric sensor for the simultaneous determination of oxidative status and antioxidant activity on the same membrane: N,N-dimethyl-p-phenylene diamine (DMPD) on Nafion. Talanta, 134, 553-562. Available at: [Link]
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Zhang, H., et al. (2023). Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. Molecules, 28(11), 4548. Available at: [Link]
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Zeller, A., et al. (2010). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Toxicology Letters, 196, S194. Available at: [Link]
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Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5689. Available at: [Link]
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U.S. Environmental Protection Agency. (1994). p-Phenylenediamine. Available at: [Link]
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Moody, D. E., et al. (1995). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Xenobiotica, 25(10), 1141-1153. Available at: [Link]
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In Vitro Antioxidant Assays for N,N'-Bis(1-methylheptyl)-p-phenylenediamine: Application Notes and Protocols
Introduction
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a substituted p-phenylenediamine (PPD) derivative, recognized for its role as a potent antioxidant.[1][2] PPDs are widely incorporated into rubber products, such as tires, to extend their lifespan by protecting them from degradation caused by heat and ozone.[2][3] The antioxidant function of these molecules stems from their ability to donate hydrogen atoms, thereby neutralizing reactive free radicals.[1]
The quantification of the antioxidant capacity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is crucial for quality control in its industrial applications and for exploring its potential in other areas of drug development and material science. However, its lipophilic nature, characterized by long alkyl chains, presents a challenge for many standard antioxidant assays which are often designed for water-soluble compounds.[2]
This guide provides a comprehensive overview and detailed protocols for a panel of in vitro antioxidant assays specifically adapted for lipophilic molecules like N,N'-Bis(1-methylheptyl)-p-phenylenediamine. We will delve into the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and the Lipophilic Oxygen Radical Absorbance Capacity (L-ORAC) assays. This multi-assay approach is essential for building a complete antioxidant profile, as each assay targets a different facet of antioxidant activity.
The Antioxidant Mechanism of p-Phenylenediamines
Substituted p-phenylenediamines are classified as chain-breaking antioxidants.[1] Their primary mechanism involves the donation of a hydrogen atom from one of the secondary amine groups to a free radical (R•), thus neutralizing the radical and preventing it from causing further oxidative damage. This process is outlined in the diagram below.
Figure 1. Hydrogen atom donation mechanism of p-phenylenediamines.
The resulting aminyl radical (PPD-N•) is stabilized by resonance across the phenyl ring, making it less reactive than the initial free radical. This stability is key to its efficacy as an antioxidant. The aminyl radical can then undergo further reactions, including reacting with another free radical, contributing to the overall antioxidant capacity.[1]
General Laboratory Preparations
Solvent Selection and Sample Preparation
Given the lipophilic nature of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, appropriate solvent selection is critical for accurate and reproducible results.
-
Recommended Solvents: High-purity methanol, ethanol, or acetone are suitable for preparing a stock solution.[4] Dimethyl sulfoxide (DMSO) can also be used, but it is important to keep the final concentration in the assay low to avoid interference.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in the chosen solvent. From this stock, create a series of dilutions to determine the concentration-dependent activity.
-
Solubility Check: Always visually inspect the dilutions to ensure the compound is fully dissolved. The presence of any precipitate will lead to inaccurate results.
Reference Standard: Trolox
To standardize the results and allow for comparison across different assays, Trolox, a water-soluble analog of vitamin E, is commonly used as a positive control and reference standard. The antioxidant capacity of the test compound can be expressed as Trolox Equivalents (TE).
Required Instrumentation
-
UV-Vis Spectrophotometer or Microplate Reader: For DPPH, ABTS, and FRAP assays.
-
Fluorescence Microplate Reader: Required for the ORAC assay, with excitation and emission wavelengths of 485 nm and 520 nm, respectively.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a widely used method to screen for antioxidant activity.[6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is deep violet in color.[6] Upon reduction, the DPPH is converted to DPPH-H, a pale yellow compound, leading to a decrease in absorbance at 517 nm.[6][7]
Figure 2. DPPH radical scavenging reaction.
Detailed Experimental Protocol
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]
-
Test Compound Solutions: Prepare a range of concentrations of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (e.g., 1-100 µM) in methanol.
-
Trolox Standard Solutions: Prepare a range of concentrations of Trolox (e.g., 1-100 µM) in methanol to serve as a positive control.
Assay Procedure:
-
Pipette 100 µL of each concentration of the test compound or Trolox standard into the wells of a 96-well microplate.
-
For the blank, use 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution with the blank (methanol).
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
The results can be expressed as the IC50 value , which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.[9]
Causality and Field-Proven Insights
The DPPH assay is an excellent, rapid, and straightforward initial screening tool. Its simplicity makes it ideal for high-throughput analysis. However, the steric hindrance of the bulky DPPH radical can sometimes limit its access to the active site of larger antioxidant molecules. Additionally, the reaction is conducted in an organic solvent, which may not fully represent physiological conditions.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless ABTS, causing a decrease in absorbance.
Figure 3. ABTS radical cation decolorization.
Detailed Experimental Protocol
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.
-
Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol or a mixture of ethanol and water until the absorbance at 734 nm is approximately 0.70 ± 0.02.
Assay Procedure:
-
Pipette 20 µL of the test compound or Trolox standard at various concentrations into the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
Data Analysis:
The percentage of inhibition is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by creating a calibration curve with Trolox and comparing the antioxidant activity of the test compound to that of Trolox.
Causality and Field-Proven Insights
The ABTS assay is more versatile than the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[10] The reaction is also less susceptible to steric hindrance. The ability to adjust the pH of the reaction medium also allows for the study of antioxidant activity under different conditions.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of the Assay
The FRAP assay does not measure radical scavenging but rather the ability of an antioxidant to act as a reducing agent.[11] The assay is based on the reduction of the ferric tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH.[12] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The intensity of the color is directly proportional to the reducing power of the sample.
Figure 4. FRAP assay workflow.
Detailed Experimental Protocol
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in deionized water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]
Assay Procedure:
-
Pipette 20 µL of the test compound, Trolox standard, or solvent blank into the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-15 minutes.[12][14] Note that the reaction time can be critical and may need optimization.
-
Measure the absorbance at 593 nm.
Data Analysis:
A standard curve is constructed using a ferrous sulfate (FeSO₄) solution or Trolox. The FRAP value of the sample is then calculated from this curve and expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
Causality and Field-Proven Insights
The FRAP assay provides a direct measure of the electron-donating capacity of an antioxidant. It is a simple and reproducible assay. However, it has some limitations. The reaction is carried out at a non-physiological acidic pH, and it does not detect antioxidants that act by hydrogen atom transfer, only those that can reduce the ferric ion.[12]
L-ORAC (Lipophilic Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals.[5] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant scavenges these radicals, thus preventing the decay of the fluorescein signal. The fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). The lipophilic version of the assay (L-ORAC) uses a solvent system that allows for the analysis of non-polar compounds.
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Application Notes and Protocols: N,N'-Bis(1-methylheptyl)-p-phenylenediamine for Preventing Oxidative Degradation
Abstract: Oxidative degradation is a primary pathway compromising the stability and efficacy of pharmaceuticals, biologics, and industrial materials.[1] This process, driven by reactive oxygen species (ROS), leads to a loss of function and the formation of potentially harmful degradants.[2] Substituted p-phenylenediamines (PPDs) are a class of potent antioxidants widely used to mitigate this damage.[3] This guide provides a detailed technical overview of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a prominent member of this class, for researchers, scientists, and drug development professionals. We will explore its mechanism of action, outline critical safety and handling protocols, and provide validated experimental workflows to quantify its protective effects, from fundamental chemical assays to biologically relevant cellular models.
Section 1: Scientific Foundations
The Challenge of Oxidative Degradation
Oxidation is a pervasive chemical process initiated by ROS, such as peroxyl radicals (ROO•), hydroxyl radicals (•OH), and superoxide (O₂⁻•). In the context of drug development, oxidation is the second most common degradation pathway after hydrolysis and is mechanistically more complex, often proceeding via autocatalytic free-radical chain reactions.[1] This can lead to changes in drug potency, altered bioavailability, and the generation of toxic byproducts. Key molecular functional groups susceptible to oxidation include phenols, thiols, and amines, making a wide range of active pharmaceutical ingredients (APIs) vulnerable.
Mechanism of Action: N,N'-Bis(1-methylheptyl)-p-phenylenediamine
N,N'-Bis(1-methylheptyl)-p-phenylenediamine, like other PPDs, functions primarily as a "radical scavenging" or "chain-breaking" antioxidant. Its efficacy is rooted in the chemistry of its substituted amine groups.
-
Hydrogen Donation: The core mechanism involves the donation of a hydrogen atom from one of its secondary amine (-NH-) groups to a highly reactive free radical (R•). This neutralizes the damaging radical, halting the propagation of the oxidative chain reaction.[4][5]
-
Formation of a Stabilized Radical: Upon donating a hydrogen atom, the PPD molecule itself becomes a radical. However, this resulting aminyl radical is significantly less reactive than the initial free radical it quenched. Its stability is enhanced by resonance delocalization across the phenylenediamine ring system.
-
Termination: This stabilized antioxidant radical can then react with another free radical, forming a stable, non-radical species and effectively terminating the oxidative chain.
The bulky 1-methylheptyl side chains play a crucial role. They provide steric hindrance that can influence the molecule's reactivity and protect the reactive amine centers.[4] Furthermore, these lipophilic groups enhance the molecule's solubility in non-polar environments, such as lipid membranes or polymer matrices, concentrating its protective action where lipid peroxidation is most likely to occur.
Caption: Antioxidant mechanism of p-phenylenediamines.
Section 2: Critical Considerations & Safety Precautions
Purity, Solubility, and Handling
-
Purity Confirmation: Commercial sources of N,N'-Bis(1-methylheptyl)-p-phenylenediamine may be intended for industrial use and lack detailed analytical data. It is imperative for research applications, particularly in drug development, to verify the compound's identity and purity via methods like HPLC and mass spectrometry.
-
Solubility: Due to its long alkyl chains, the compound is highly lipophilic. It is generally insoluble in water but soluble in organic solvents such as ethanol, methanol, or DMSO. For aqueous-based assays, prepare a concentrated stock solution in an appropriate organic solvent and dilute it into the final assay buffer, ensuring the final solvent concentration is low and consistent across all samples to avoid artifacts.
-
Storage: Store the compound in a tightly sealed container, protected from light and air, to prevent auto-oxidation. A cool, dry environment is recommended.
Mandatory Safety Protocols
Substituted p-phenylenediamines as a class, including N,N'-Bis(1-methylheptyl)-p-phenylenediamine, present significant health hazards.
-
Acute Toxicity: The compound is classified as fatal if swallowed.[6]
-
Skin Sensitization: It is known to be a skin sensitizer and may cause an allergic skin reaction or contact dermatitis.[6][7]
-
Inhalation Hazard: A related compound, 77PD, has shown acute toxicity in rats via inhalation.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A full-length lab coat to protect skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is required to prevent inhalation.
Section 3: Experimental Design for Efficacy Evaluation
A multi-tiered approach is recommended to fully characterize the antioxidant potential of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. This workflow progresses from establishing susceptibility to oxidation towards quantitative, biologically-relevant assessments.
Caption: Tiered workflow for antioxidant evaluation.
Protocol: Forced Degradation Study
Rationale: This study confirms that the system (e.g., an API in solution) is susceptible to oxidative stress and that the chosen analytical method can detect the degradation. This provides a baseline against which the antioxidant's protective effect can be measured.
Materials:
-
API or substrate of interest
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Appropriate solvent/buffer system
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation: Prepare stock solutions of your API and the antioxidant in a suitable solvent.
-
Sample Groups: Prepare the following samples in triplicate:
-
Control: API solution without H₂O₂.
-
Stressed Sample: API solution with a final concentration of 3% H₂O₂.[8]
-
Protected Sample: API solution with the antioxidant (at a predetermined concentration) and a final concentration of 3% H₂O₂.
-
-
Incubation: Incubate all samples at room temperature, protected from light, for a set period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation in the "Stressed Sample".[8]
-
Analysis: At designated time points, take aliquots from each sample and quench any remaining H₂O₂ (if necessary for the analytical method). Analyze by HPLC to determine the remaining percentage of the intact API.
-
Validation: Successful validation shows a significant decrease in API concentration in the "Stressed Sample" compared to the "Control," and a significantly smaller decrease in the "Protected Sample."
Section 4: In Vitro Antioxidant Capacity Protocols (Acellular)
These spectrophotometric assays are rapid, high-throughput methods to determine the intrinsic radical-scavenging ability of the compound.
Protocol: DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[9] When reduced by an antioxidant, it becomes a pale yellow hydrazine, causing the absorbance to decrease.[10] The degree of discoloration is proportional to the scavenging activity.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate and spectrophotometer
Procedure:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. Adjust the concentration so that its absorbance at 517 nm is approximately 1.0.[11] Store this solution in the dark.
-
Sample Preparation: Prepare a serial dilution of the antioxidant and the positive control in methanol. A typical concentration range might be 1-100 µM.
-
Reaction: In a 96-well plate, add:
-
100 µL of the DPPH solution to each well.
-
100 µL of your antioxidant dilution, positive control, or methanol (for the blank).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Read the absorbance of each well at 517 nm.[11]
Protocol: ABTS Radical Cation Decolorization Assay
Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore with an absorbance maximum at 734 nm.[12] In the presence of a hydrogen-donating antioxidant, the colored radical is reduced back to the colorless ABTS, and the absorbance decreases.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
Positive control (e.g., Trolox)
-
96-well microplate and spectrophotometer
Procedure:
-
ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[12]
-
Working Solution: Before use, dilute the radical solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.[12]
-
Sample Preparation: Prepare a serial dilution of the antioxidant and the positive control.
-
Reaction: In a 96-well plate, add:
-
190 µL of the ABTS working solution.
-
10 µL of your antioxidant dilution, positive control, or solvent (for the blank).
-
-
Incubation: Mix and incubate at room temperature for 5-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis for Acellular Assays
For both assays, the percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the blank (radical + solvent) and Abs_sample is the absorbance of the radical with the antioxidant.
Plot the % Inhibition against the antioxidant concentration and determine the IC₅₀ value —the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ indicates higher antioxidant potency.
| Assay | Parameter | N,N'-Bis(...) PPD | Positive Control (e.g., Trolox) |
| DPPH | IC₅₀ (µM) | Experimental Value | Experimental Value |
| ABTS | IC₅₀ (µM) | Experimental Value | Experimental Value |
Section 5: Cell-Based Antioxidant Activity Protocol
Rationale: Chemical assays do not account for biological complexity, such as cell uptake, metabolism, or localization. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells, providing a more biologically relevant measure of efficacy.[13][14]
Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS generated by a free radical initiator (like ABAP) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence.[15]
Materials:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA probe
-
Free radical initiator (e.g., ABAP)
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~538 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Culture for 24 hours to allow for cell attachment and confluence.[16]
-
Treatment: Remove the culture medium. Wash the cells with PBS. Treat the cells with various concentrations of the antioxidant and the positive control (dissolved in treatment medium) for 1 hour.[17]
-
Probe Loading: Remove the treatment medium. Add medium containing DCFH-DA (e.g., 25 µM) to all wells and incubate for another 60 minutes at 37°C.[13]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells gently with PBS. Add the free radical initiator solution (e.g., 600 µM ABAP) to all wells except for the negative controls.[13]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour.[17]
Data Analysis for CAA Assay
-
Calculate Area Under the Curve (AUC): Integrate the fluorescence curve (fluorescence vs. time) for each well.
-
Calculate % Inhibition: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100 Where AUC_control is the area under the curve for cells treated only with the radical initiator and AUC_sample is for cells treated with the antioxidant and the initiator.
-
Determine CAA Value: Calculate the IC₅₀ from the dose-response curve. The results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound for standardized comparison.
Section 6: References
-
DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines - ResearchGate. (2007). Retrieved January 24, 2026, from [Link]
-
Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC - PubMed Central. (2022). Retrieved January 24, 2026, from [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed. (2025). Retrieved January 24, 2026, from [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl) - ResearchGate. (2009). Retrieved January 24, 2026, from [Link]
-
A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines | Request PDF - ResearchGate. (2012). Retrieved January 24, 2026, from [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019). Retrieved January 24, 2026, from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022). Retrieved January 24, 2026, from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. (2022). Retrieved January 24, 2026, from [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.). Retrieved January 24, 2026, from [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Guide to Oxidative Stress Markers | Biocompare. (2024). Retrieved January 24, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). (n.d.). Retrieved January 24, 2026, from [Link]
-
CAA Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 24, 2026, from [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved January 24, 2026, from [Link]
-
Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2002). Retrieved January 24, 2026, from [Link]
-
ES2780388T3 - Procedure for preparing p-phenylenediamine antioxidant using a sulfur-containing palladium / carbon catalyst - Google Patents. (n.d.). Retrieved January 24, 2026, from
-
N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Retrieved January 24, 2026, from [Link]
-
EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines. (n.d.). Retrieved January 24, 2026, from
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements - ResearchGate. (2015). Retrieved January 24, 2026, from [Link]
-
Recent advances in analytical methods of oxidative stress biomarkers induced by environmental pollutant exposure | Request PDF - ResearchGate. (2022). Retrieved January 24, 2026, from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 24, 2026, from [Link]
-
US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents. (n.d.). Retrieved January 24, 2026, from
-
Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.). Retrieved January 24, 2026, from [Link]
-
P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed. (2024). Retrieved January 24, 2026, from [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 24, 2026, from [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine | C20H28N2 | CID 85821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. researchgate.net [researchgate.net]
- 17. zen-bio.com [zen-bio.com]
Application Notes and Protocols for the Derivatization of p-Phenylenediamines for GC Analysis
Introduction: The Analytical Challenge of p-Phenylenediamines
To overcome these limitations, derivatization is an essential step in the analytical workflow. This process involves the chemical modification of the analyte to create a new compound with properties more amenable to GC analysis. An effective derivatization strategy for PPDs aims to:
-
Increase Volatility: By replacing the polar N-H protons with less polar functional groups, the boiling point of the analyte is lowered, allowing it to readily transition into the gas phase.
-
Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures typically employed in GC.
-
Improve Chromatographic Peak Shape: Derivatization minimizes interactions between the analyte and active sites on the GC column and liner, resulting in sharper, more symmetrical peaks.
This document provides a comprehensive guide to the most effective derivatization techniques for the GC analysis of p-phenylenediamines, complete with detailed protocols, a comparative analysis of the methods, and troubleshooting advice to ensure robust and reliable results.
Core Derivatization Strategies for p-Phenylenediamines
The primary strategies for the derivatization of PPDs involve targeting the active hydrogens of the amine groups. The most common and effective approaches are acylation, silylation, and imine formation.
Acylation with Fluorinated Anhydrides
Acylation involves the reaction of the amine groups with an acylating agent, typically a fluorinated anhydride such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This reaction replaces the active hydrogens with trifluoroacetyl or pentafluoropropionyl groups, respectively.
Mechanism of Acylation:
The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This is followed by the elimination of a trifluoroacetate or pentafluoropropionate molecule, resulting in the formation of a stable amide derivative. Both amine groups on the p-phenylenediamine molecule undergo this reaction.
Diagram of the Acylation Reaction Workflow
Caption: Workflow for the acylation of p-phenylenediamines.
Advantages of Acylation:
-
Formation of Stable Derivatives: The resulting N-acyl derivatives are generally very stable.
-
Excellent for ECD Detection: The introduction of multiple fluorine atoms makes these derivatives highly electron-capturing, leading to exceptional sensitivity when using an Electron Capture Detector (ECD).
-
Characteristic Mass Spectra: The derivatives produce predictable and often intense molecular ions and fragmentation patterns in mass spectrometry, aiding in identification and quantification.
Disadvantages of Acylation:
-
Formation of Acidic Byproducts: The reaction produces trifluoroacetic acid or pentafluoropropionic acid as a byproduct, which can be corrosive to the GC column and injector liner if not managed properly.
-
Potentially Harsh Reaction Conditions: While often performed at room temperature, heating may be required for complete derivatization, which could potentially degrade sensitive analytes in complex matrices.
Silylation with BSTFA
Silylation is a widely used derivatization technique where the active hydrogens are replaced by a trimethylsilyl (TMS) group. The most common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Mechanism of Silylation:
Diagram of the Silylation Reaction Workflow
Caption: Workflow for the silylation of p-phenylenediamines.
Advantages of Silylation:
-
Versatility: Silylating reagents react with a wide range of functional groups containing active hydrogens.
-
Volatile Byproducts: The byproducts of the reaction with BSTFA are volatile and generally do not interfere with the chromatography of early eluting peaks.
-
Characteristic Mass Spectra: TMS derivatives exhibit characteristic mass spectral fragmentation patterns, often with a prominent ion at m/z 73, which is indicative of the TMS group [[1]]([Link]).
Disadvantages of Silylation:
-
Potential for Incomplete Derivatization: Steric hindrance can sometimes lead to incomplete derivatization, requiring the use of a catalyst and/or elevated temperatures.
Imine Formation with Benzaldehyde
A more specific derivatization approach for primary amines like PPDs is the formation of imines (also known as Schiff bases) through condensation with an aldehyde, such as benzaldehyde.
Mechanism of Imine Formation:
The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the imine. This reaction occurs at both primary amine sites of the p-phenylenediamine.
Diagram of the Imine Formation Workflow
Caption: Workflow for the imine formation of p-phenylenediamines.
Advantages of Imine Formation:
-
High Stability of Derivatives: The resulting imine derivatives are very stable, which is advantageous for sample storage and handling [[2]]([Link]).
-
Specific for Primary Amines: This method is highly selective for primary amines, reducing potential interferences from other functional groups in the sample matrix.
-
Good Chromatographic Properties: The derivatives exhibit good volatility and thermal stability, leading to excellent peak shapes.
Disadvantages of Imine Formation:
-
Potential for Isomer Formation: Although not commonly reported for the dibenzylidene derivative of PPD, imines can potentially exist as E/Z isomers, which could lead to peak splitting if not controlled. However, for the symmetrical PPD derivative, this is less of a concern [[3]]([Link]).
-
Reaction Byproduct: The reaction produces water, which might need to be removed or managed depending on the subsequent analytical steps.
Comparative Analysis of Derivatization Methods
The choice of derivatization method depends on the specific analytical requirements, including the sample matrix, available instrumentation, and desired sensitivity.
| Feature | Acylation (TFAA/PFPA) | Silylation (BSTFA) | Imine Formation (Benzaldehyde) |
| Principle | Forms stable N-acyl derivatives. | Forms trimethylsilyl (TMS) derivatives. | Forms stable imine (Schiff base) derivatives. |
| Reactivity | Highly reactive towards primary and secondary amines. | Reacts with a broad range of active hydrogens (amines, alcohols, carboxylic acids). | Specific to primary amines. |
| Derivative Stability | Very stable. | Moisture-sensitive. | Very stable [[2]]([Link]). |
| Byproducts | Acidic (TFA or PFPA). | Volatile and generally non-interfering. | Water. |
| GC-ECD Compatibility | Excellent, due to fluorine atoms. | Not ideal; silicon can foul the detector. | Moderate. |
| GC-MS Compatibility | Excellent, with characteristic fragmentation. | Excellent, with characteristic fragments (e.g., m/z 73). | Excellent, with stable molecular ions. |
| Reported LOD for PPD | As low as 0.1 pg [[4]]([Link]). | Not specifically found for PPD, but generally in the low pg range for other amines. | Linearity reported down to 0.1 mg/mL in the original solution [[5]]([Link]). |
| Key Advantage | High sensitivity with ECD. | Versatility and clean byproducts. | High derivative stability and specificity. |
| Key Disadvantage | Acidic byproducts. | Moisture sensitivity. | Less common, may require in-house validation. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: Acylation of p-Phenylenediamine with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from the method described by Stambouli et al. (2004) for the analysis of PPD in biological fluids [[4]]([Link]).
Materials:
-
p-Phenylenediamine (PPD) standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Internal standard (e.g., Benzidine)
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PPD in a suitable solvent (e.g., methanol).
-
For calibration standards, add appropriate aliquots of the PPD stock solution to GC vials and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction) to isolate the PPD in an organic solvent, then transfer to a GC vial and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue in the GC vial, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
If using an internal standard, add it at this stage.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes. Alternatively, heat the vial at 60°C for 10 minutes to ensure complete derivatization.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
A typical injection volume is 1 µL.
-
Expected Results:
-
The derivatization of PPD with TFAA yields N,N'-bis(trifluoroacetyl)-p-phenylenediamine.
-
This derivative has a molecular weight of 300 g/mol , and the molecular ion (m/z 300) is typically observed in the mass spectrum [[4]]([Link]).
-
The method has demonstrated a very low limit of detection of 0.1 pg [[4]]([Link]).
Protocol 2: Silylation of p-Phenylenediamine with BSTFA
This is a general protocol for the silylation of amines that can be adapted for PPDs, based on standard silylation procedures []([Link]).
Materials:
-
p-Phenylenediamine (PPD) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% TMCS catalyst
-
Anhydrous pyridine or acetonitrile
-
GC vials (2 mL) with PTFE-lined caps, dried in an oven
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation (Strictly Anhydrous):
-
Ensure all glassware is thoroughly dried.
-
Prepare a stock solution of PPD in an anhydrous solvent.
-
Transfer an aliquot of the sample or standard to a dry GC vial and evaporate to complete dryness under nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA (+/- 1% TMCS). The use of TMCS as a catalyst is recommended to ensure complete derivatization of both amine groups.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
-
Sample Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Expected Results:
-
The reaction yields N,N'-bis(trimethylsilyl)-p-phenylenediamine.
-
The mass spectrum is expected to show a molecular ion and characteristic fragments, including a base peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.
Protocol 3: Imine Formation of p-Phenylenediamine with Benzaldehyde
This protocol is based on the method developed by Liguori et al. (2001) for the analysis of PPD in hair dyes [[5]]([Link]).
Materials:
-
p-Phenylenediamine (PPD) standard
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Internal standard (e.g., N-benzylidene-4-methylbenzene-amine)
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Dissolve the PPD standard or extracted sample in THF in a GC vial.
-
Add the internal standard solution.
-
-
Derivatization:
-
Sample Analysis:
-
After cooling, the sample can be directly injected into the GC-MS.
-
Expected Results:
-
The derivative formed is N,N'-dibenzylidenebenzene-1,4-diamine.
-
This derivative is reported to be very stable and provides a single, sharp chromatographic peak.
-
A retention time of 24.03 minutes was reported on an HP-5MS column [[3]]([Link]).
-
The method showed good linearity in the range of 0.1 to 25 mg/mL of PPD in the original sample [[5]]([Link]).
GC and MS Parameters
While the specific GC parameters will need to be optimized for the particular instrument and column used, the following provides a general starting point.
| Parameter | Recommended Setting |
| GC Column | A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium, at a constant flow rate of approximately 1 mL/min. |
| Oven Temperature Program | Initial temperature of 80-100°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 280-300°C, with a final hold time of 5-10 minutes. |
| Injector | Splitless mode is recommended for trace analysis. Injector temperature of 250-280°C. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| MS Scan Range | 50-450 amu. For higher sensitivity, Selected Ion Monitoring (SIM) mode can be used, targeting the molecular ion and key fragment ions of the derivative. |
Troubleshooting Guide
Effective troubleshooting is key to maintaining data quality in derivatization-based GC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | - Incomplete derivatization. - Degradation of the analyte or derivative. - Moisture contamination (for silylation). - Incorrect reagent-to-analyte ratio. | - Increase reaction time and/or temperature. - Use a catalyst (e.g., TMCS for silylation, pyridine for acylation). - For silylation, ensure all glassware, solvents, and the sample are completely dry. - Ensure a sufficient excess of the derivatizing reagent is used. |
| Peak Tailing | - Active sites in the injector liner or column. - Incomplete derivatization. - Co-elution with an interfering compound. | - Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. - Trim the front end of the GC column (10-20 cm). - Re-optimize derivatization conditions (time, temperature, reagent concentration). - Adjust the GC temperature program to improve separation. |
| Ghost Peaks (Peaks in Blank Runs) | - Contamination of the syringe, injector, or column from previous injections. - Septum bleed. | - Rinse the syringe thoroughly with a clean solvent. - Perform a bake-out of the injector and column. - Use high-quality, low-bleed septa and replace them regularly. |
| Multiple Peaks for a Single Analyte | - Incomplete derivatization leading to mono- and di-substituted products. - Presence of E/Z isomers (less likely for PPD derivatives). - On-column degradation of the derivative. | - Optimize derivatization conditions to drive the reaction to completion. - Lower the injector temperature to assess thermal stability. |
Conclusion
The successful analysis of p-phenylenediamines by gas chromatography is critically dependent on a robust derivatization strategy. Acylation, silylation, and imine formation each offer viable pathways to convert these polar, non-volatile compounds into derivatives suitable for GC analysis. The choice of method will be dictated by the specific analytical goals, with acylation offering superior sensitivity for ECD, silylation providing versatility, and imine formation yielding exceptionally stable derivatives. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can develop reliable and sensitive methods for the quantification of p-phenylenediamines in a variety of matrices.
References
-
Liguori, A., et al. (2001). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Journal of Chromatography A, 915(1-2), 191-197. Available at: [Link]
-
Liguori, A., et al. (2001). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. PubMed. Available at: [Link]
-
Ahmed, H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications, 3(3A), 17-25. Available at: [Link]
-
Stambouli, A., et al. (2004). Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. Forensic Science International, 146, S87-S92. Available at: [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). m-, o-, and p-Phenylenediamine. OSHA Method 87. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: p-Phenylene diamine. Available at: [Link]
-
Phenomenex. GC Column Troubleshooting Guide. Available at: [Link]
-
Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews. Available at: [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Welcome to the technical support guide for optimizing the extraction of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (hereafter referred to as "our analyte"). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low recovery, during the extraction of this compound from various matrices. As a lipophilic amine, its extraction requires careful consideration of its chemical properties to achieve high and reproducible yields.
This guide provides a series of troubleshooting questions and detailed protocols grounded in the principles of separation science. We will explore the causality behind common extraction failures and provide systematic approaches to overcome them.
Understanding the Analyte: Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the physicochemical characteristics of N,N'-Bis(1-methylheptyl)-p-phenylenediamine that govern its behavior during extraction.
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Weight | 296.4 g/mol [1] | Standard molecular weight, compatible with typical analytical techniques like LC-MS. |
| Polarity (XLogP3) | 6.8[1] | Highly nonpolar (lipophilic). It will have a strong affinity for nonpolar organic solvents and reversed-phase (e.g., C18) sorbents. Water solubility is expected to be very low. |
| pKa (Predicted) | Weakly Basic | As a derivative of p-phenylenediamine (pKa₂ ≈ 6.3)[2], the two nitrogen atoms are basic. The exact pKa is not published, but it can be protonated in acidic conditions. This allows for pH-mediated switching of its polarity, a key principle in extraction. |
| Chemical Stability | Prone to Oxidation | Like other p-phenylenediamines, it is susceptible to oxidation, which can lead to the formation of colored quinone-imine species and result in analyte loss.[3][4] This necessitates protective measures during sample handling and extraction. |
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common issues encountered during the extraction of our analyte.
Question 1: My recovery is consistently low when performing a Liquid-Liquid Extraction (LLE). What are the likely causes and how can I fix it?
Low recovery in LLE for a nonpolar, basic analyte like N,N'-Bis(1-methylheptyl)-p-phenylenediamine typically points to one of three areas: incorrect pH, suboptimal solvent selection, or analyte degradation.
The core principle for extracting a basic compound from an aqueous matrix is to ensure it is in its neutral, non-ionized form. According to the Henderson-Hasselbalch equation, a basic compound is predominantly in its neutral form when the pH of the aqueous solution is at least 2 units above its pKa. At this pH, its lipophilicity is maximized, driving its partition into an immiscible nonpolar organic solvent.
Conversely, if the aqueous phase is acidic (pH < pKa), the amine groups will be protonated (R-NH₂⁺), rendering the molecule charged and more water-soluble, thus preventing its extraction into a nonpolar solvent.
Troubleshooting Protocol 1: Optimizing LLE Conditions
Objective: To systematically determine the optimal pH and solvent for maximizing LLE recovery.
Step-by-Step Methodology:
-
Sample Preparation & pH Adjustment:
-
Take a known amount of your analyte standard and spike it into a blank aqueous matrix (e.g., buffer, simulated biological fluid).
-
Divide the sample into several aliquots. Adjust the pH of these aliquots to a range of values, for example, pH 8, 9, 10, 11, and 12, using a suitable base like 1M NaOH or ammonium hydroxide. Since the analyte's pKa is likely in the 6-8 range, these pH values should ensure it is in its neutral form.
-
Expert Tip: Avoid strong acids during sample preparation unless you are performing an acid-base back-extraction.
-
-
Solvent Selection & Extraction:
-
To each pH-adjusted aliquot, add an equal volume of a water-immiscible organic solvent. Test a few different solvents to find the best match for the analyte's high non-polarity. Good starting choices are:
-
Hexane or Heptane (highly nonpolar)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) or Chloroform[5]
-
Ethyl Acetate
-
-
Cap the vials and mix gently for 5-10 minutes. Vigorous shaking can lead to emulsions, especially with complex matrices.[6][7]
-
Centrifuge the vials to ensure complete phase separation.
-
-
Analysis & Recovery Calculation:
-
Carefully collect the organic layer.
-
Analyze the concentration of the analyte in the organic extract using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the percent recovery for each pH and solvent combination.
-
-
Addressing Emulsions:
Question 2: I'm using Solid-Phase Extraction (SPE), but my analyte seems to be either breaking through during sample loading or irreversibly stuck to the cartridge. How do I improve my SPE recovery?
This is a classic SPE problem that stems from a mismatch between the analyte's properties, the sorbent chemistry, and the solvents used in each step. For a highly nonpolar and basic analyte, a reversed-phase (e.g., C18) or a mixed-mode (e.g., nonpolar + cation exchange) sorbent is typically recommended.[8][9]
-
Analyte Breakthrough (Low Retention): This occurs when the sorbent fails to retain the analyte during the sample loading step. For a nonpolar analyte on a reversed-phase sorbent, this usually means the sample loading solution is too nonpolar (contains too much organic solvent), preventing the analyte from adsorbing to the sorbent.
-
Irreversible Binding (Low Elution): This happens when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. On a C18 sorbent, this means the elution solvent is not sufficiently nonpolar. Secondary interactions, such as the basic amine interacting with residual acidic silanols on the silica-based sorbent, can also cause strong retention that requires a modified eluent to disrupt.[10]
Troubleshooting Protocol 2: Systematic SPE Method Development
Objective: To optimize a reversed-phase SPE protocol by systematically testing wash and elution solvents.
Step-by-Step Methodology:
-
Sorbent Selection:
-
Start with a standard end-capped C18 sorbent. The high lipophilicity (XLogP3 = 6.8) ensures strong retention via hydrophobic interactions.
-
-
Conditioning and Equilibration:
-
Condition the cartridge with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile to activate the C18 chains.
-
Equilibrate the cartridge with 1-2 column volumes of reagent water or a buffer that matches the pH of your sample loading solution. This step is critical for ensuring proper interaction between the analyte and the sorbent.
-
-
Sample Loading:
-
The sample should be in a primarily aqueous solution. If the sample is in an organic solvent, it must be diluted with water or an appropriate buffer to ensure the final organic content is low (typically <5%).
-
Adjust the sample pH to be slightly acidic (e.g., pH 5-6). This will protonate the amine groups, which can increase retention on some reversed-phase sorbents due to secondary interactions with silanols, or if you are using a mixed-mode cation exchange sorbent.[9]
-
-
Wash Step Optimization (The Critical Step for Low Recovery):
-
The goal of the wash step is to remove interferences that are less strongly retained than your analyte.
-
Prepare a series of wash solutions with increasing organic content (e.g., 5%, 10%, 20%, 40% methanol in water).
-
Run the SPE protocol with each wash solution and collect the wash eluate. Analyze this fraction to see at what organic percentage your analyte begins to elute (breakthrough).
-
The optimal wash solvent will be the one with the highest organic content that does not elute your analyte.
-
-
Elution Step Optimization:
-
The elution solvent must be strong enough to disrupt the hydrophobic interactions.
-
Test a series of elution solvents starting with 100% methanol and increasing in non-polarity (e.g., acetonitrile, MTBE, or mixtures like DCM/isopropanol).
-
If recovery is still low due to secondary ionic interactions, add a small amount of a basic modifier to the elution solvent (e.g., 1-2% ammonium hydroxide in methanol). This will neutralize the analyte's charge and disrupt its interaction with any active sites on the sorbent.
-
Question 3: My samples are turning a dark color during extraction and recovery is inconsistent. What is happening?
The darkening of your sample is a strong indicator of analyte degradation through oxidation. p-Phenylenediamines are notoriously unstable in the presence of air (oxygen), light, and certain metal ions, which can catalyze their oxidation to form highly colored quinone-type species.[2][3] This is a common cause of poor recovery and reproducibility.
Troubleshooting Protocol 3: Preventing Analyte Degradation
Objective: To minimize oxidative loss of the analyte during sample preparation and extraction.
Step-by-Step Methodology:
-
Use of Antioxidants:
-
For aqueous samples, add a small amount of an antioxidant like ascorbic acid or sodium sulfite to the sample as early as possible.[11] A typical starting concentration is 0.1% (w/v).
-
-
Control of Atmosphere:
-
If possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during solvent evaporation steps where the analyte becomes concentrated.
-
-
Protection from Light:
-
Use amber glassware or cover your sample vials with aluminum foil to protect the analyte from phot-degradation.
-
-
Work Quickly and Keep Samples Cold:
-
Oxidation reactions are often temperature-dependent. Keeping your samples on ice can slow the rate of degradation. Process samples as quickly as possible to minimize their exposure to air and light.
-
-
Use High-Purity Solvents:
-
Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidation.
-
Visualizing the Workflow: Extraction Principles
To better illustrate the decision-making process in developing an extraction method, the following diagrams outline the key principles.
Caption: Troubleshooting low recovery in reversed-phase SPE.
References
Sources
- 1. N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine | C20H28N2 | CID 85821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. (PDF) Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection [academia.edu]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of p-Phenylenediamines
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving optimal peak symmetry is critical for accurate quantification and robust analytical methods. This guide is designed to provide you with a comprehensive, in-depth understanding of why peak tailing occurs with p-phenylenediamines and to offer a logical, step-by-step approach to its elimination.
The Challenge: Understanding p-Phenylenediamines
p-Phenylenediamines (PPDs) are basic, aromatic amine compounds. Their chemical nature makes them particularly susceptible to problematic secondary interactions with the stationary phase in reversed-phase HPLC, leading to significant peak tailing. The primary amine functional groups are readily protonated, making the molecule highly polar and interactive.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂ | [1] |
| Molar Mass | 108.14 g/mol | [1] |
| pKa (conjugate acid) | 6.31 | [1] |
| pKa (doubly protonated) | 2.97 | [1] |
| Appearance | White solid, darkens on air exposure | [1][2] |
| Water Solubility | 47 g/L (25 °C) | [3] |
Understanding these properties, especially the pKa values, is the foundation for effective method development and troubleshooting.
Frequently Asked Questions & Troubleshooting Guide
Question 1: What is the primary cause of peak tailing for p-phenylenediamines on a standard C18 column?
Answer:
The most common cause of peak tailing for basic compounds like p-phenylenediamines is secondary ionic interactions with the silica-based stationary phase.[4][5]
The Scientific Explanation: Analyte-Silanol Interaction
Standard silica-based columns (like C18) are manufactured from silica particles. The surface of this silica contains silanol groups (Si-OH). Even after the C18 chains are chemically bonded to the surface, some residual, unreacted silanol groups remain.[6][7]
At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated (ionized), acquiring a negative charge (Si-O⁻).[5] Since p-phenylenediamine is a basic compound (pKa ≈ 6.31), it will be protonated and carry a positive charge in acidic to neutral mobile phases.[1] This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites.
This interaction is a different retention mechanism from the intended hydrophobic (reversed-phase) mechanism. Molecules that experience this stronger, secondary ionic interaction are retained longer than those that only interact with the C18 phase, resulting in a delayed elution that forms the characteristic "tail" on the peak.[4]
Question 2: My p-phenylenediamine peak is tailing. What is the first thing I should adjust?
Answer:
The first and often most effective adjustment is to optimize the mobile phase pH . For basic compounds, lowering the pH is the recommended starting point.
The Scientific Explanation: Suppressing Silanol Activity
By lowering the mobile phase pH to ≤ 3, the equilibrium of the surface silanol groups is shifted towards their neutral, protonated state (Si-OH).[4][6] This neutralizes the negative charge on the stationary phase, effectively "switching off" the secondary ionic interaction that causes tailing.[5] Although the p-phenylenediamine will be fully protonated (positively charged) at this pH, the primary cause of the strong ionic attraction has been eliminated.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the target pH. For a target pH of 2.5-3.0, formic acid or a phosphate buffer are excellent choices.
-
Preparation: Prepare the aqueous portion of your mobile phase. For example, 0.1% (v/v) formic acid in water.
-
pH Measurement: Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol). [5] The introduction of organic solvent alters the apparent pH, so consistency is key.
-
System Equilibration: After introducing the new mobile phase, allow the system and column to equilibrate for at least 10-15 column volumes to ensure a stable baseline and reproducible retention times.
-
Injection: Inject your p-phenylenediamine standard and assess the peak shape. You should observe a significant reduction in tailing.
| pH Adjustment Strategy | Expected Outcome on Peak Shape | Causality |
| Lower pH (e.g., 2.5-3.0) | Improved Symmetry | Suppresses silanol ionization (Si-OH), minimizing secondary ionic interactions.[4][6] |
| Mid-Range pH (e.g., 4-7) | Poor Symmetry (Tailing) | Silanols are ionized (Si-O⁻) and PPD is protonated (R-NH₃⁺), maximizing unwanted ionic interactions.[8] |
| Higher pH (e.g., >9.0) | Improved Symmetry | PPD becomes a neutral free base (R-NH₂), eliminating the positive charge and thus the ionic interaction. Caution: Requires a high-pH stable column.[9] |
Question 3: I've lowered the pH, but I still see some tailing. What's my next step?
Answer:
If pH adjustment alone is insufficient, your next steps involve column selection and the use of mobile phase additives .
1. Evaluate Your Column Chemistry
Not all C18 columns are created equal. Older columns, often classified as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates tailing.[6]
Solution: Switch to a modern, high-purity "Type B" silica column. These columns are characterized by:
-
Lower Silanol Activity: The base silica is purer with fewer metal contaminants.[6]
-
Effective End-capping: After bonding the C18 phase, the column is treated with a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining silanol groups, rendering them inert.[4][10]
-
Hybrid or Polymer-Based Columns: These offer alternatives to pure silica. Hybrid particles (e.g., BEH, CSH) incorporate organic groups into the silica matrix, improving pH stability and reducing silanol interactions.[6][9] Polymer-based columns completely eliminate the issue of silanol activity.[6]
2. Use Mobile Phase Additives (Competitive Agents)
If you are constrained to using an older or less inert column, a mobile phase additive can be used to mask the active silanol sites.
Solution: Add a small concentration of a "sacrificial base" to the mobile phase.
-
Triethylamine (TEA): This is a classic choice.[5][11] At a low pH, TEA is protonated and acts as a small, positively charged ion. It preferentially interacts with the negatively charged silanol sites, effectively shielding them from the larger p-phenylenediamine analyte.
Experimental Protocol: Using a Sacrificial Base
-
Start Low: Add a low concentration of TEA to your already pH-adjusted aqueous mobile phase (e.g., 0.05% v/v or ~5 mM).
-
Re-equilibrate: Ensure the column is fully equilibrated with the new mobile phase containing the additive.
-
Analyze: Inject your sample. The additive should competitively bind to the active sites, allowing the p-phenylenediamine to elute more symmetrically.
-
Caution: Be aware that additives like TEA can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[11] They can also cause baseline disturbances and are often not compatible with mass spectrometry (MS) detection.
| Additive Type | Example | Concentration | Mechanism of Action |
| Sacrificial Base | Triethylamine (TEA) | 5-20 mM | Competes with the basic analyte for interaction with active silanol sites.[5][11] |
| Acidic Modifier | Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to suppress silanol ionization.[9] |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Lowers pH and can also pair with the protonated analyte, masking its charge.[9] |
Question 4: I've optimized my mobile phase and am using a modern column, but tailing persists. What other system issues could be the cause?
Answer:
If chemical sources of tailing have been addressed, you should investigate potential physical or system-related issues.
1. Extra-Column Volume (Dead Volume)
This refers to all the volume within your HPLC system outside of the column itself, including injector loops, tubing, and detector flow cells.[5] Excessive dead volume allows the analyte band to spread out before and after the column, contributing to peak broadening and tailing.
-
Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum. Ensure all fittings are properly seated to avoid creating small voids.
2. Column Contamination or Void
A buildup of sample matrix components on the column inlet frit can distort flow paths, causing peak shape issues.[12] Similarly, a physical void or channel forming at the head of the column bed (due to pressure shocks or pH instability) can have the same effect.
-
Solution:
-
Use Guard Columns: A guard column is a small, disposable column placed before the analytical column to catch contaminants.
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Column Flushing: If contamination is suspected, disconnect the column from the detector, reverse its flow direction, and flush with a strong solvent.
-
3. Sample Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion. While this often causes peak fronting, severe cases can also manifest as tailing.
-
Solution: Perform a dilution series. Dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape improves dramatically, you were likely overloading the column.
4. Sample Solvent Effects
If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase itself. If this is not possible due to solubility constraints, use the weakest solvent possible that will fully dissolve your analyte.
References
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. [Link]
-
CIR (Cosmetic Ingredient Review). (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]
-
Aslam, M. S., et al. (2021). Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. ResearchGate. [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. cir-safety.org [cir-safety.org]
- 3. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. chromtech.com [chromtech.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing N,N'-Bis(1-methylheptyl)-p-phenylenediamine Concentration
Welcome to the technical support center for N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS No. 15233-47-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the concentration of this potent antioxidant in your formulations. Drawing from extensive field experience and established scientific principles, this resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve stable, efficacious results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
1. What is the primary function of N,N'-Bis(1-methylheptyl)-p-phenylenediamine?
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a substituted p-phenylenediamine (PPD) derivative primarily used as a highly effective antioxidant and antiozonant.[1][2] Its principal mechanism involves scavenging free radicals and terminating oxidative chain reactions, thereby preventing the degradation of polymers, oils, and other sensitive materials.[2][3] In the context of pharmaceutical or advanced material formulations, it serves to protect active ingredients or the formulation matrix itself from oxidative damage induced by factors like heat, light, and air exposure.
2. What are the key physical properties I should be aware of?
It is typically a liquid and, like many PPD derivatives, is sensitive to air, heat, and moisture, which can lead to discoloration and degradation over long-term storage.[4][5] It is generally insoluble in water but soluble in many organic solvents.[4][6] This lipophilic nature is a critical consideration when designing your formulation's solvent system.
3. How does its concentration impact formulation stability?
Concentration is a critical parameter.
-
Too Low: Insufficient concentration will provide inadequate antioxidant protection, leading to premature degradation of the formulation.
-
Too High: Exceeding the solubility limit can cause precipitation or crystallization, compromising formulation homogeneity and performance. Furthermore, excessively high concentrations can sometimes lead to pro-oxidant effects or unwanted side reactions. Typical usage levels in industrial applications range from 0.4% to 2% by mass.[1]
4. What are the visual signs of degradation?
The most common sign of degradation for PPDs is a change in color.[2] Upon oxidation, these compounds form colored intermediates, often quinone-diimines, which can impart a pink, red, or brown hue to the formulation.[1] This is a clear indicator that the antioxidant is being consumed or has been compromised by environmental factors.
5. Are there known chemical incompatibilities?
Yes. As an aromatic amine, N,N'-Bis(1-methylheptyl)-p-phenylenediamine can react exothermically with acids.[4][5] It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.[4][5] Care must be taken when incorporating it into complex formulations containing these functional groups.
Troubleshooting Guide: Common Formulation Challenges
This section provides in-depth, actionable solutions to specific problems you may encounter during your experiments.
Issue 1: Formulation Discoloration (Pink, Red, or Brown Hue)
You Observe: Your initially colorless or pale-yellow formulation develops a distinct pink, red, or brown color shortly after adding N,N'-Bis(1-methylheptyl)-p-phenylenediamine or upon storage.
Root Cause Analysis:
This discoloration is the hallmark of PPD oxidation.[2] The amine groups on the phenylenediamine ring are easily oxidized, forming highly colored quinone-imine or Wurster salt-type radical cations.[1][2] This process is accelerated by:
-
Atmospheric Oxygen: Exposure to air during formulation or storage.
-
Light: UV radiation can catalyze oxidative reactions.
-
Trace Metals: Metal ions (e.g., iron, copper) can act as catalysts.
-
Peroxides: Contamination from other ingredients or solvents.
-
High pH: Basic conditions can facilitate oxidation.
Troubleshooting Workflow for Discoloration
Caption: Workflow for optimizing antioxidant concentration for efficacy.
Solutions & Protocols:
-
Accelerated Stability & Dose-Response Protocol:
-
Rationale: To quickly evaluate how different concentrations protect your formulation under stress.
-
Step 1: Prepare multiple batches of your complete formulation with varying concentrations of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/w) alongside a control batch with no antioxidant.
-
Step 2: Establish baseline measurements for key stability-indicating parameters (e.g., active ingredient concentration via HPLC, peroxide value, viscosity, pH). Numerous analytical methods like HPLC and GC/MS can be used to determine PPD concentrations. [7][8] * Step 3: Store aliquots of each batch under accelerated conditions (e.g., 40°C/75% RH) and protected from light.
-
Step 4: Re-test the parameters at set intervals (e.g., 1, 2, and 4 weeks).
-
Step 5: Plot the degradation of your active ingredient (or change in another key parameter) versus time for each PPD concentration. The optimal concentration is the lowest one that provides the required level of protection over the study period.
-
-
Interfacial Protection in Emulsions:
-
Rationale: To protect the vulnerable oil-water interface.
-
Protocol: Consider using the PPD in combination with a more hydrophilic antioxidant (like ascorbic acid in the aqueous phase) or an amphiphilic antioxidant that naturally orients at the interface. This provides comprehensive protection throughout the formulation.
-
References
-
N,N′-Di-2-butyl-1,4-phenylenediamine - Wikipedia. Available from: [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). ResearchGate. Available from: [Link]
-
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2. PubChem. Available from: [Link]
-
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. Available from: [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. Available from: [Link]
-
A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. MDPI. Available from: [Link]
-
p-Phenylenediamine - Wikipedia. Available from: [Link]
-
Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. PubMed. Available from: [Link]
-
N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. PubChem. Available from: [Link]
-
N,N'-diphenyl-1,4-phenylene diamine, 74-31-7. The Good Scents Company. Available from: [Link]
-
Technical Document for the Proposal to Add para‐ Phenylenediamine Derivatives to the Candidate Chemicals List. Department of Toxic Substances Control. Available from: [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Developm. SciSpace. Available from: [Link]
-
Full article: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. Available from: [Link]
-
Poly(phenylenediamine) Dispersions. ResearchGate. Available from: [Link]
-
Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. PMC - PubMed Central. Available from: [Link]
-
Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PMC - PubMed Central. Available from: [Link]
-
on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available from: [Link]
-
Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH&Co.KG. Available from: [Link]
-
Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]
-
N,N′-Diphenyl-1,4-phenylenediamine Antioxidant’s Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. MDPI. Available from: [Link]
-
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. European Commission. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: LC-MS/MS Analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Welcome to the technical support resource for the quantitative analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (often abbreviated in the context of related compounds) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals. Given the limited specific literature on this exact molecule, this guide synthesizes established principles from the analysis of analogous p-phenylenediamine (PPD) derivatives, lipophilic amines, and antioxidants to provide a robust framework for method development and troubleshooting.
Introduction: Understanding the Analyte
N,N'-Bis(1-methylheptyl)-p-phenylenediamine belongs to the class of N,N'-dialkyl-p-phenylenediamine antioxidants.[1] These compounds are known for their lipophilic nature, due to the alkyl chains, and their susceptibility to oxidation at the amine groups.[2] These core chemical properties are central to the challenges encountered during bioanalysis, namely sample stability and matrix effects.
This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols to empower you to develop a reliable and robust LC-MS/MS method.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My analyte signal is low and inconsistent, even in initial experiments. What are the likely causes?
Low and variable analyte response for a p-phenylenediamine derivative is often rooted in its chemical instability. These molecules are readily oxidized, which can occur during sample collection, storage, and preparation.[3]
-
Oxidative Instability: The p-phenylenediamine core can be oxidized to form quinone-diimines, which are highly reactive and can lead to signal loss.[4] This process is often accelerated by exposure to air, light, and neutral or alkaline pH.
-
Adsorption: The lipophilic nature of the dual 1-methylheptyl chains can cause the analyte to adsorb to plasticware (e.g., pipette tips, collection tubes) and HPLC column hardware, leading to poor recovery and carryover.[5]
Recommendation: Immediately address stability. Acidifying samples and standards is a common strategy to improve the stability of PPD compounds.[6] It is also crucial to minimize sample exposure to air and light and to store samples at -20°C or lower immediately after collection.[6]
FAQ 2: What is the best sample preparation strategy to minimize matrix effects for this compound in plasma?
Due to its lipophilic nature, N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a prime candidate for significant matrix effects, particularly ion suppression from co-eluting phospholipids in plasma.[7][8]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not adequately remove phospholipids, a major source of ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[10] Given the basic nature of the amine groups, a strategy involving alkalinization of the sample followed by extraction with a non-polar organic solvent (e.g., hexane, methyl tert-butyl ether) is a logical starting point.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity.[11] A mixed-mode cation exchange SPE sorbent could be effective, capturing the protonated amine groups of the analyte while allowing neutral and acidic interferences to be washed away. Alternatively, specialized phospholipid removal technologies, such as HybridSPE®, are highly effective.[8][12]
| Technique | Pros | Cons | Recommendation Level |
| Protein Precipitation | Fast, simple, inexpensive | Poor removal of phospholipids, high matrix effects | Not recommended for sensitive assays |
| Liquid-Liquid Extraction | Good for lipophilic compounds, cleaner than PPT | Can be labor-intensive, potential for emulsions | Recommended for initial method development |
| Solid-Phase Extraction | High selectivity, excellent for removing interferences | More expensive, requires method development | Highly recommended for validated methods |
| Phospholipid Removal Plates | Specifically targets phospholipids, very clean extracts | Higher cost | Excellent choice for high-throughput applications |
FAQ 3: I am observing significant ion suppression. How can I confirm and troubleshoot this?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source, leading to a reduced signal.[13]
Confirmation: A post-column infusion experiment is the definitive way to identify regions of ion suppression.[14]
-
Infuse a standard solution of your analyte at a constant flow rate into the LC eluent stream after the analytical column.
-
Inject a blank, extracted matrix sample.
-
Monitor the analyte's signal. Dips in the baseline signal correspond to retention times where matrix components are eluting and causing suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Section 2: Troubleshooting Guides
Guide 1: Analyte Stability and Sample Handling
Problem: Poor recovery and reproducibility, especially after samples have been stored or left at room temperature.
Underlying Cause: p-Phenylenediamines are susceptible to rapid degradation.[3] A study on p-phenylenediamine in blood showed critical degradation after just 6 hours in an autosampler.[3] Acidic conditions have been shown to improve the stability of PPD solutions.[6]
Step-by-Step Protocol for Sample Stabilization:
-
Antioxidant Addition: Immediately after collection (e.g., blood draw), add an antioxidant such as ascorbic acid or sodium metabisulfite to the collection tube to a final concentration of ~0.1-1%.
-
Acidification: Adjust the pH of the plasma/serum sample to a range of 4-5 with a small volume of a suitable acid (e.g., formic acid) to improve stability.[6]
-
Immediate Freezing: Vortex the sample gently and immediately freeze it at -20°C or, preferably, -80°C.[6]
-
Minimize Thaw Cycles: Thaw samples on ice immediately before processing and avoid repeated freeze-thaw cycles.
-
Autosampler Conditions: Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run.
Guide 2: Chromatographic Method Development
Problem: Poor peak shape (tailing) or retention, and co-elution with matrix interferences.
Underlying Cause: As a basic, lipophilic compound, N,N'-Bis(1-methylheptyl)-p-phenylenediamine can exhibit strong interactions with residual silanols on silica-based columns, leading to peak tailing. Its lipophilicity dictates strong retention on standard C18 columns.
Experimental Workflow for Chromatographic Optimization:
Caption: Workflow for LC method development.
Key Considerations:
-
Mobile Phase pH: Using a low pH mobile phase (e.g., with 0.1% formic acid) will ensure the amine groups are protonated, which can improve peak shape.
-
Column Choice: A high-purity, end-capped C18 column is a good starting point. If peak tailing persists, consider a column with a different stationary phase or one designed for basic compounds.
-
Metal-Free Systems: For compounds prone to chelation, interactions with stainless steel components in standard HPLC systems can cause signal loss and peak tailing.[5] If issues persist, consider using metal-free or PEEK-lined columns and tubing.[5]
Guide 3: Mass Spectrometry Parameters
Problem: Low sensitivity or inability to find optimal MRM transitions.
Underlying Cause: Proper optimization of MS parameters is crucial for sensitivity. For p-phenylenediamine derivatives, electrospray ionization in positive mode (ESI+) is typically used due to the basicity of the nitrogen atoms.[3][15]
Protocol for MS Parameter Optimization:
-
Analyte Infusion: Directly infuse a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid into the mass spectrometer.
-
Full Scan (Q1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ as the precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions. The fragmentation pattern will likely involve cleavage of the alkyl chains.
-
MRM Optimization: Select the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Compound Parameter Optimization: Optimize compound-specific parameters, including:
-
Collision Energy (CE): Vary the CE to find the optimal value for each MRM transition that maximizes fragment ion intensity.
-
Declustering Potential (DP): Optimize to prevent in-source fragmentation and ion clusters.
-
Typical Transitions for PPDs: For unsubstituted p-phenylenediamine (PPD), a common transition is m/z 109 → 92.[3] For N,N'-Bis(1-methylheptyl)-p-phenylenediamine, you would expect the [M+H]⁺ as the precursor and fragments resulting from the loss or cleavage of the 1-methylheptyl groups.
References
-
Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. PLOS One. Available at: [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. SciSpace. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples. PubMed. Available at: [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]
-
Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. ResearchGate. Available at: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. Available at: [Link]
-
DFT study of the reaction sites of N,N′-substituted p-phenylenediamine antioxidants. ResearchGate. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]
-
Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. PubMed. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. ACS Publications. Available at: [Link]
-
Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. PubMed. Available at: [Link]
-
(PDF) Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. ResearchGate. Available at: [Link]
-
Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-. Arrow@TU Dublin. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). ResearchGate. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. Available at: [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible. Available at: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. Analyst (RSC Publishing). Available at: [Link]
-
Antioxidants, Volume 15, Issue 1 (January 2026) – 149 articles. MDPI. Available at: [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]
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- 15. researchgate.net [researchgate.net]
Preventing oxidation of N,N'-Bis(1-methylheptyl)-p-phenylenediamine during sample prep
Welcome to the technical support center for N,N'-Bis(1-methylheptyl)-p-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding sample preparation. The primary focus is to address the critical issue of preventing oxidation of this compound during experimental workflows.
Introduction to N,N'-Bis(1-methylheptyl)-p-phenylenediamine and its Oxidation Challenge
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a substituted p-phenylenediamine (PPD) derivative widely used as an antioxidant in various industrial applications, including lubricants and polymers.[1][2] Its antioxidant properties stem from its ability to scavenge free radicals, thereby inhibiting oxidative degradation of the materials it is designed to protect.[3][4] However, this very reactivity makes the compound itself highly susceptible to oxidation during sample preparation and analysis.
Exposure to atmospheric oxygen, light, and elevated temperatures can lead to the formation of colored oxidation products, primarily quinone-diimines and other polymeric species.[5][6] This degradation not only compromises the quantitative accuracy of analytical measurements but can also lead to the misinterpretation of experimental results. Therefore, meticulous control over the sample environment is paramount to maintaining the integrity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine samples.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate oxidation-related issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My N,N'-Bis(1-methylheptyl)-p-phenylenediamine solution is turning a purplish/dark color. What is happening and how can I prevent it?
A1: The color change you are observing is a classic indicator of oxidation. P-phenylenediamines are readily oxidized, especially in the presence of air and light, to form colored quinoneimine compounds.[5] This process can be accelerated by heat and the presence of certain metal ions.
Troubleshooting Steps:
-
Minimize Air Exposure: The most critical step is to work under an inert atmosphere.[7] Purge all your solvents and the sample headspace with an inert gas like argon or nitrogen before and during sample preparation.[8][9] This displaces oxygen, the primary culprit in oxidation.
-
Protect from Light: P-phenylenediamines are light-sensitive.[10] Use amber vials or wrap your sample containers in aluminum foil to prevent photo-oxidation.
-
Control Temperature: Oxidation reactions are often accelerated by heat.[11] Whenever possible, perform sample preparation steps at reduced temperatures, for example, by using an ice bath. Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) for short-term and long-term storage, respectively.
-
Solvent Purity: Use high-purity, deoxygenated solvents. Impurities in solvents can sometimes catalyze oxidation.
Q2: What are the best solvents for dissolving N,N'-Bis(1-methylheptyl)-p-phenylenediamine to minimize oxidation?
A2: The choice of solvent is crucial for both solubility and stability. While N,N'-Bis(1-methylheptyl)-p-phenylenediamine is soluble in a range of organic solvents, some are better than others at minimizing oxidation.
| Solvent | Suitability | Rationale & Considerations |
| Aprotic Solvents (e.g., Toluene, Hexane) | Excellent | These non-polar solvents are generally good for dissolving the non-polar N,N'-Bis(1-methylheptyl)-p-phenylenediamine. They are less likely to participate in proton-coupled electron transfer reactions that can facilitate oxidation.[12][13] |
| Alcohols (e.g., Methanol, Ethanol) | Good, with caution | While p-phenylenediamines are soluble in alcohols, these solvents are protic and can sometimes facilitate oxidation.[14] Ensure they are thoroughly deoxygenated before use. |
| Water | Poor | N,N'-Bis(1-methylheptyl)-p-phenylenediamine has very low solubility in water. Aqueous solutions, especially at neutral or alkaline pH, can promote rapid oxidation.[15][16] |
Recommendation: For most analytical techniques like HPLC or GC, toluene or hexane are excellent starting points. Always ensure the chosen solvent is compatible with your analytical instrumentation.
Q3: I need to prepare samples for HPLC analysis. What specific precautions should I take?
A3: HPLC analysis of p-phenylenediamines requires careful sample preparation to ensure accurate quantification.
Key Considerations for HPLC Sample Prep:
-
Mobile Phase: De-gas the mobile phase thoroughly to remove dissolved oxygen. An in-line degasser on the HPLC system is highly recommended.
-
Sample Diluent: Use a deoxygenated mobile phase or a suitable deoxygenated organic solvent as the sample diluent.
-
Autosampler: If possible, use an autosampler with temperature control and set it to a low temperature (e.g., 4°C) to maintain sample stability during the analytical run.
-
Run Time: Minimize the time the sample sits in the autosampler before injection.
Caption: Recommended workflow for preparing N,N'-Bis(1-methylheptyl)-p-phenylenediamine samples for HPLC analysis.
Q4: Can I use acidic conditions to stabilize my samples?
A4: Yes, acidification can be an effective strategy for stabilizing p-phenylenediamine solutions. Aromatic amines can be protonated to form amine salts, which are generally more stable and less susceptible to oxidation than the free amines.[17]
Protocol for Stabilization by Acidification:
-
Prepare a dilute solution of a non-oxidizing acid, such as sulfuric acid or hydrochloric acid, in your chosen organic solvent. A concentration of 0.1 M is often a good starting point.
-
Use this acidic solvent to dissolve your N,N'-Bis(1-methylheptyl)-p-phenylenediamine sample.
-
Important: Ensure that the acidic conditions are compatible with your downstream analysis. For example, highly acidic mobile phases can damage certain HPLC columns.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: While the primary focus should be on preventing exposure to oxygen, in some cases, the addition of a secondary antioxidant can be beneficial.
-
Hindered Phenols (e.g., BHT): Butylated hydroxytoluene (BHT) is a common antioxidant that can be added in small amounts to scavenge free radicals that initiate the oxidation of p-phenylenediamines.
-
EDTA: In cases where metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[17]
Caution: Always run a blank sample with the added stabilizer to ensure it does not interfere with your analytical method.
Detailed Experimental Protocol: Inert Atmosphere Sample Preparation
This protocol provides a step-by-step guide for preparing N,N'-Bis(1-methylheptyl)-p-phenylenediamine samples under an inert atmosphere for subsequent analysis.
Materials:
-
N,N'-Bis(1-methylheptyl)-p-phenylenediamine standard or sample
-
High-purity, deoxygenated solvent (e.g., toluene)
-
Amber glass vials with PTFE-lined caps
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Gas-tight syringes
-
Analytical balance
Procedure:
-
Solvent Deoxygenation:
-
Place your chosen solvent in a suitable flask.
-
Bubble inert gas (Argon or Nitrogen) through the solvent for at least 15-20 minutes to displace dissolved oxygen.
-
Keep the solvent under a positive pressure of the inert gas.
-
-
Vial Preparation:
-
Take an amber vial and purge it with the inert gas for 1-2 minutes.
-
Immediately cap the vial to maintain the inert atmosphere.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh the required amount of N,N'-Bis(1-methylheptyl)-p-phenylenediamine directly into the purged amber vial. To minimize air exposure, this can be done quickly, or for maximum protection, within a glovebox.
-
Using a gas-tight syringe, draw the required volume of deoxygenated solvent and add it to the vial.
-
Immediately recap the vial and vortex or sonicate until the sample is fully dissolved.
-
-
Storage:
-
If not for immediate use, store the prepared solution at an appropriate low temperature (4°C for short-term, -20°C for long-term storage).
-
Ensure the vials are tightly sealed.
-
Caption: Simplified oxidation pathway of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Summary of Preventative Measures
| Parameter | Recommendation | Rationale |
| Atmosphere | Use inert gas (Argon or Nitrogen) | Prevents interaction with atmospheric oxygen.[7] |
| Light | Use amber vials or foil wrapping | Minimizes photo-oxidation.[10] |
| Temperature | Prepare and store samples at low temperatures | Reduces the rate of oxidation reactions.[11] |
| Solvents | Use deoxygenated, high-purity aprotic solvents | Minimizes solvent-mediated oxidation and impurities. |
| pH | Consider mild acidification | Protonated amine salts are more stable.[17] |
| Additives | Use of chelating agents (EDTA) or other antioxidants (BHT) | Sequesters catalytic metal ions and scavenges radicals. |
By implementing these strategies, researchers can significantly improve the stability of N,N'-Bis(1-methylheptyl)-p-phenylenediamine during sample preparation, leading to more accurate and reliable experimental outcomes.
References
- Google Patents. (n.d.). Method of preparing p-phenylenediamine.
- CIR (Cosmetic Ingredient Review). (2024).
- Google Patents. (n.d.). Procedure for preparing p-phenylenediamine antioxidant using a sulfur-containing palladium / carbon catalyst.
-
ResearchGate. (2025). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Retrieved from [Link]
-
MDPI. (2021). Preparation of p-Phenylenediamine Modified Graphene Foam/Polyaniline@Epoxy Composite with Superior Thermal and EMI Shielding Performance. Retrieved from [Link]
- OSHA (Occupational Safety and Health Administration). (n.d.). m-, o-, and p-Phenylenediamine.
- Google Patents. (n.d.). Preparation method for diaryl-p-phenylenediamine compound.
-
PubMed. (n.d.). Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Retrieved from [Link]
-
ResearchGate. (2025). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Retrieved from [Link]
-
Scirp.org. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Diethyl-p-phenylenediamine effectiveness in analysis of polysulfides and polythionates in water. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Scirp.org. (n.d.). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Retrieved from [Link]
-
PubMed. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Retrieved from [Link]
- EPO (European Patent Office). (n.d.). A CHLORINE ANALYTICAL TEST ELEMENT, STABILIZED N,N-DIETHYL-P-PHENYLENEDIAMINE SOLUTION AND METHOD FOR MAKING THE TEST ELEMENT.
-
NIH (National Institutes of Health). (2022). Some Beneficial Effects of Inert Gases on Blood Oxidative Metabolism: In Vivo Study. Retrieved from [Link]
-
UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]
-
NIH (National Institutes of Health). (n.d.). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Retrieved from [Link]
- p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (n.d.).
-
ResearchGate. (n.d.). Occurrence of Substituted p-Phenylenediamine Antioxidants in Dusts. Retrieved from [Link]
-
MDPI. (2024). Experimental Study on the Inerting Effect of Premixed Inert Gas of CO2 and N2 in Goaf. Retrieved from [Link]
-
NIH (National Institutes of Health). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
-
ResearchGate. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. Retrieved from [Link]
-
ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine ?. Retrieved from [Link]
-
NIH (National Institutes of Health). (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]
- Some Beneficial Effects of Inert Gases on Blood Oxid
-
MDPI. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. Retrieved from [Link]
-
MDPI. (2024). Inert Gas Mild Pressure Action on Healthy Humans: The “IPA” Study. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Oxidative polymerization of p-phenylenediamine. Retrieved from [Link]
-
MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]
-
MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine. Retrieved from [Link]
- The Application of Inert Gases in the Medical Field and its Advantages. (n.d.).
-
ResearchGate. (2025). Ubiquitous occurrence of p-Phenylenediamine (PPD) antioxidants and PPD-quinones in fresh atmospheric snow and their amplification effects on associated aqueous contamination. Retrieved from [Link]
- N,N-Diethyl-p-phenylenediamine - SAFETY D
-
ResearchGate. (2025). Redesigning alkylated diphenylamine antioxidant for modern lubricant. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. Retrieved from [Link]
- Books. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement.
- Google Patents. (n.d.). Purification of N,N-di-2-naphthyl-p-phenylenediamine using a mixed solvent system.
-
ResearchGate. (2025). (PDF) Challenges and Pitfalls in Antioxidant Research. Retrieved from [Link]
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- 17. osha.gov [osha.gov]
Minimizing interference in the detection of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Welcome to the technical support center for the analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (MHPPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the accurate detection of MHPPD. Here, we address common challenges, from sample preparation to data interpretation, to help you minimize interference and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Bis(1-methylheptyl)-p-phenylenediamine and why is its detection challenging?
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a substituted p-phenylenediamine derivative. These compounds are widely used as antioxidants and antiozonants, particularly in the rubber industry. The primary analytical challenge stems from their susceptibility to oxidation, which can lead to the formation of quinone-type species and other degradation products.[1][2] Furthermore, they are often present in complex matrices like rubber, which can introduce a host of interfering substances.[3]
Q2: What are the most common analytical techniques for MHPPD detection?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most prevalent method for analyzing MHPPD and related p-phenylenediamine derivatives.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for these less volatile compounds.
Q3: My MHPPD standard seems to degrade quickly. How can I ensure its stability?
Due to their antioxidant nature, p-phenylenediamines are prone to oxidation when exposed to air and light. To maintain the integrity of your standards:
-
Store them in amber vials under an inert atmosphere (e.g., nitrogen or argon).
-
Refrigerate or freeze for long-term storage.
-
Prepare fresh working solutions daily and minimize their exposure to ambient conditions.
Q4: What are the key validation parameters I should consider for my analytical method?
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:[5][6][7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
Potential Cause & Explanation:
Poor peak shape, particularly tailing, is a common issue when analyzing amines like MHPPD on reversed-phase HPLC columns. This is often due to strong interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica-based column packing material. This secondary interaction can lead to peak tailing, reduced column efficiency, and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting poor peak shape in HPLC.
Detailed Steps:
-
Column Health: If the column is old or has been used with acidic compounds, it may be irreversibly damaged. First, try a rigorous washing procedure. If that fails, replace the column.
-
Mobile Phase Modification:
-
Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites on the column, preventing them from interacting with your analyte.
-
pH Adjustment: Lowering the mobile phase pH (e.g., with formic acid or acetic acid) will ensure that the amine groups on MHPPD are protonated, which can reduce their interaction with silanol groups.
-
-
Column Selection: If mobile phase adjustments are insufficient, consider using a column with a different chemistry. Modern end-capped columns have fewer free silanol groups. There are also columns with hybrid or polymer-based packings that are more suitable for basic compounds.
Issue 2: Inconsistent Results and Suspected Analyte Degradation
Potential Cause & Explanation:
MHPPD is an antioxidant and is therefore susceptible to oxidation during sample preparation and analysis. This can lead to the formation of various degradation products, most notably the corresponding quinone, N-(1-methylheptyl)-N′-phenyl-1,4-benzenediamine quinone (8PPD-Q).[2][10] This degradation can result in a decrease in the MHPPD peak area and the appearance of new, unidentified peaks in your chromatogram, leading to poor reproducibility.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Antioxidants in Sample Preparation | Adding a small amount of a different antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent can help to protect MHPPD from oxidation during sample workup. |
| Inert Atmosphere | Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen). |
| Minimize Light and Heat Exposure | Protect samples from direct light by using amber vials and avoid prolonged exposure to high temperatures. |
| Prompt Analysis | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (-20°C or -80°C). |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS Analysis (Matrix Effects)
Potential Cause & Explanation:
Matrix effects are a significant challenge in LC-MS/MS analysis, especially with complex samples like rubber extracts.[11][12] Co-eluting compounds from the sample matrix can interfere with the ionization of MHPPD in the mass spectrometer's source, leading to either a suppression or enhancement of the signal. This can result in inaccurate quantification.
Workflow for Identifying and Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects.
Detailed Protocols:
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Prepare three sets of samples:
-
Set A: MHPPD standard in a clean solvent.
-
Set B: A blank matrix sample (e.g., an extract of a rubber sample known not to contain MHPPD).
-
Set C: The blank matrix sample spiked with MHPPD at the same concentration as Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: Sample Preparation for MHPPD in Rubber
This protocol is a starting point and may require optimization for your specific rubber matrix.
-
Cryo-mill the rubber sample to increase the surface area for extraction.
-
Weigh approximately 1 gram of the milled sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent , such as a mixture of acetone and chloroform (1:1 v/v).[3]
-
Vortex for 1 minute and then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
-
For LC-MS/MS analysis, consider a solvent exchange into a more compatible mobile phase, such as acetonitrile/water.
Issue 4: Difficulty in Confirming the Identity of MHPPD by MS/MS
Potential Cause & Explanation:
MS/MS Troubleshooting and Identification:
-
Parent Ion: For MHPPD, the expected [M+H]⁺ ion would be at m/z 375.3.
-
Predicted Fragments: Look for fragments corresponding to the loss of one or both methylheptyl chains.
-
Confirmation via Oxidation Product: If you suspect MHPPD is present but have difficulty confirming its identity, you can look for the [M+H]⁺ ion of its quinone oxidation product, 8PPD-Q, at m/z 327.2067.[10]
-
Characteristic Fragments of 8PPD-Q: The fragmentation of 8PPD-Q is known to produce characteristic ions at m/z 170.0600 and 139.0502, which are indicative of the p-phenylenediamine quinone core.[2][10] The presence of a fragment at m/z 128.1434 (C8H18N+) would be indicative of the methylheptyl chain.[2]
Table of Expected m/z Values for MHPPD and its Oxidation Product:
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| MHPPD | 375.3 | Predicted: Loss of C8H17 (m/z 262.2), Loss of C8H18 (m/z 261.2) |
| 8PPD-Q | 327.2067 | 170.0600, 139.0502, 128.1434[2][10] |
References
- Ikarashi, Y., & Kaniwa, M. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. Journal of Health Science, 46(6), 467-473.
- Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens.
- Wang, C., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(13), 5649–5659.
- Hewavitharana, A. K., & Vithanage, M. (2018). Matrix effects in LC-MS/MS analysis of food and environmental samples. In Mass Spectrometry for Food and Environmental Analysis. IntechOpen.
- Ahmed, H. M., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
- Holčapek, M., et al. (2010). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
- Food and Drug Administration. (2015).
- Tian, Z., et al. (2022). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189.
- Agilent Technologies. (2010).
- Kim, I.-S. (2024).
- Shimadzu Corporation. (2012). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager. (2024).
- ECA Academy. (2015).
- BioPharm International. (2003).
- MDPI. (2023).
- ICH. (2023). Quality Guidelines.
- Chemistry LibreTexts. (2023).
- YouTube. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. youtube.com [youtube.com]
- 9. starodub.nl [starodub.nl]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dealing with the Instability of p-Phenylenediamines in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the inherent instability of p-phenylenediamines (PPDs) and their derivatives in acidic environments. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your experiments.
Section 1: The Root Cause - Understanding p-Phenylenediamine Instability
This section addresses the fundamental "why" behind PPD degradation. Understanding the mechanism is the first step toward effective mitigation.
Q1: Why is my p-phenylenediamine solution turning dark (brown, purple, or black) in an acidic buffer?
This color change is the most common visual indicator of p-phenylenediamine (PPD) degradation. The primary cause is rapid air oxidation, which is significantly accelerated under acidic conditions.[1] PPD is highly susceptible to oxidation, and this process leads to the formation of highly colored polymeric products.[2] Initially, the solution may turn yellow or pink, but as oxidation and polymerization proceed, it darkens to brown, purple, and eventually black, often with the formation of a precipitate.
The core of the issue lies in PPD's chemical structure: an aromatic ring with two electron-donating amine groups. These groups make the molecule electron-rich and easily oxidized.[1] The presence of dissolved oxygen in your solvent is typically sufficient to initiate this degradation cascade.
Q2: What is the detailed chemical mechanism behind this degradation?
The degradation of PPD in the presence of an oxidant (like dissolved O₂) is a multi-step process involving oxidation, free-radical coupling, and polymerization. The process is complex, but the key steps are:
-
Oxidation to a Quinonediimine: The PPD molecule loses electrons and protons to form p-benzoquinonediimine. This intermediate is highly reactive.
-
Coupling and Trimerization: The highly electrophilic p-benzoquinonediimine can be attacked by neutral PPD molecules. A series of coupling reactions occur, leading to the formation of a trimer known as Bandrowski's Base .[3][4] This molecule is a key contributor to the dark coloration.
-
Polymerization: The reaction continues, forming larger oligomeric and polymeric structures, further darkening the solution and often leading to insoluble products.[5]
The entire process is autocatalytic, meaning the degradation products can accelerate the degradation of remaining PPD.
Below is a diagram illustrating the simplified degradation pathway.
Caption: Simplified pathway of PPD oxidation to colored products.
Q3: Is it better to use the p-phenylenediamine free base or a salt form, like the dihydrochloride?
For preparing aqueous solutions, especially acidic ones, using a salt form like p-phenylenediamine dihydrochloride is generally recommended.
-
Improved Stability: The salt form is often more stable as a solid to air oxidation compared to the free base.[6]
-
Enhanced Solubility: PPD salts typically have much higher solubility in aqueous media than the free base, which is crucial for preparing stock solutions.
However, it is critical to remember that once dissolved, the salt will exist as the protonated form of PPD. This protonated form is still highly susceptible to oxidation in solution. Therefore, while using the salt form helps with handling and initial dissolution, it does not eliminate the need for stabilization measures in the final solution.[6]
Section 2: Proactive Stabilization & Troubleshooting
This section provides actionable protocols and strategies to prevent degradation and troubleshoot common experimental issues.
Q4: What is the most effective way to prepare a stable stock solution of PPD?
The key to a stable PPD solution is to proactively address the root causes of degradation: oxygen and catalytic impurities. The most robust method involves a combination of antioxidant use and inert atmosphere techniques.
Protocol: Preparation of a Stabilized PPD Stock Solution
-
Solvent Deoxygenation (Critical Step):
-
Take your desired solvent (e.g., an acidic buffer, water, or organic solvent).
-
Purge the solvent with an inert gas (high-purity argon or nitrogen) for at least 30-60 minutes. This is done by bubbling the gas through the liquid via a long needle or cannula while providing a vent.[7]
-
This step removes the primary oxidant: dissolved oxygen.
-
-
Addition of an Antioxidant:
-
To the deoxygenated solvent, add a suitable antioxidant. Ascorbic acid is a common and effective choice.[8]
-
A typical starting concentration is 0.05% to 0.1% (w/v). The optimal concentration may need to be determined empirically.
-
Stir the solution under a gentle, positive pressure of inert gas until the antioxidant is fully dissolved.
-
-
Dissolving the PPD:
-
Weigh the p-phenylenediamine or its salt in a separate container.
-
While maintaining the inert atmosphere over your solvent, add the PPD solid to the solvent containing the antioxidant.
-
Stir until fully dissolved. For salts, gentle warming may be required.
-
-
Storage:
-
Store the final solution in a tightly sealed container, such as a bottle with a Sure/Seal™ septum cap.[9][10]
-
Flush the headspace of the container with inert gas before sealing.
-
Protect the solution from light by wrapping the container in aluminum foil or using an amber bottle, and store it at a low temperature (e.g., 4°C).
-
Q5: Which antioxidants are most effective for stabilizing PPDs, and at what concentrations?
The choice of antioxidant depends on the solvent system and downstream application. The most common and effective antioxidants are reducing agents that are more readily oxidized than PPD.
| Antioxidant | Recommended Starting Concentration | Solvent System | Key Considerations |
| Ascorbic Acid (Vitamin C) | 0.05% - 0.1% (w/v) | Aqueous Buffers | Highly effective and commonly used in HPLC and biological sample stabilization.[8] |
| Sodium Sulfite / Metabisulfite | 0.01% - 0.05% (w/v) | Aqueous Buffers | Potent oxygen scavenger, but may interfere with certain assays. |
| Propyl Gallate | 0.01% - 0.1% (w/v) | Organic / Aqueous | A phenolic antioxidant effective at preventing degradation and color changes.[11] |
| EDTA | 1 - 5 mM | Aqueous Buffers | Chelates metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze PPD oxidation.[12] Often used in combination with other antioxidants. |
Self-Validation: To confirm the effectiveness of your chosen stabilizer, prepare two solutions: one with and one without the antioxidant. Leave both on the benchtop exposed to air and light. The stabilized solution should remain colorless for a significantly longer period. For quantitative analysis, monitor the PPD concentration over time using HPLC.
Q6: I'm performing a multi-hour reaction. How do I maintain an inert atmosphere to protect my PPD?
For extended reactions, a simple purge is insufficient. You need to use standard air-sensitive chemistry techniques, often referred to as Schlenk line or glovebox techniques.[13][14]
The diagram below illustrates a basic experimental workflow for maintaining an inert environment.
Caption: Workflow for handling PPD under an inert atmosphere.
Key Steps:
-
Glassware Preparation: Ensure all glassware is scrupulously dry, as moisture can interfere with many reactions. Oven-drying (>120°C) or flame-drying under vacuum is standard.[7]
-
System Assembly: Assemble your reaction flask, condenser, etc., while hot and allow it to cool under a positive flow of nitrogen or argon. Use rubber septa to seal openings.[10]
-
Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas. This can be achieved with a gas bubbler or by attaching a balloon filled with nitrogen or argon to the reaction flask (via a needle through a septum). This ensures that if there are any small leaks, inert gas flows out rather than air flowing in.[7]
-
Reagent Transfer: Use gas-tight syringes or a double-tipped needle (cannula) to transfer the stabilized PPD solution and other air-sensitive reagents into the reaction flask through the septa.[9]
Section 3: Analytical & Experimental Challenges
This section focuses on troubleshooting specific issues encountered during the analysis and use of PPDs.
Q7: I'm seeing severe peak tailing and a drifting baseline in my HPLC analysis of PPD. Is this related to instability?
Yes, these are classic symptoms of issues related to PPD's chemical properties and instability.
-
Peak Tailing: PPDs are basic compounds. In reversed-phase HPLC (e.g., on a C18 column), the basic amine groups can interact strongly with acidic residual silanol groups on the silica stationary phase.[15][16] This secondary interaction causes a portion of the analyte to elute more slowly, resulting in a tailed peak.
-
Drifting Baseline / Ghost Peaks: This is often a direct result of PPD degradation on the column. If your mobile phase is not adequately deoxygenated or stabilized, the PPD can oxidize as it passes through the column. The degradation products can then elute at different times, causing a drifting baseline or appearing as broad, poorly defined "ghost" peaks in subsequent runs.
Q8: How can I definitively confirm that my PPD sample is degrading?
A combination of analytical techniques can provide a clear picture of sample integrity.
-
UV-Vis Spectroscopy: This is the simplest and fastest method. A fresh, pure PPD solution will have a characteristic UV absorbance but should be nearly colorless in the visible range. As it oxidizes, new absorbance peaks will appear in the 400-600 nm range, corresponding to the formation of colored degradation products.[2] You can monitor the increase in visible absorbance over time as a direct measure of degradation.
-
High-Performance Liquid Chromatography (HPLC): An HPLC stability study is the gold standard.
-
Inject a freshly prepared standard of your PPD to establish its retention time and peak area.
-
Inject your sample at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Signs of Degradation: You will observe a decrease in the peak area of the main PPD peak over time. Concurrently, you will see the appearance of new peaks, often eluting earlier (more polar) than the parent compound, which correspond to the degradation products.[18][19]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a definitive identification of degradation products, LC-MS is invaluable. It allows you to separate the components via HPLC and then determine their mass-to-charge ratio, which can help in identifying structures like Bandrowski's base and other oligomers.[18]
By employing these strategies and understanding the underlying chemistry, you can overcome the challenges posed by the instability of p-phenylenediamines, leading to more reliable, accurate, and reproducible scientific outcomes.
References
-
Fernandez-Merino, A. et al. (2024). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. ResearchGate. Available at: [Link]
-
Australian Department of Health. (2023). Phenylenediamines - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Gouda, A. A. et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. American Journal of Analytical Chemistry. Available at: [Link]
-
Al-Suhaimi, E. A. et al. (2021). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. Available at: [Link]
-
Rao, Q. et al. (2024). Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. Journal of Hazardous Materials. Available at: [Link]
-
Wang, Z. et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available at: [Link]
-
Sharma, P. et al. (2023). Progress in Electrochemical and Fluorescence Sensors for Propyl Gallate Monitoring in Food Samples. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved January 25, 2026, from [Link]
-
Zimmermann, U. et al. (2004). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B. Available at: [Link]
-
Wang, Z. et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. Available at: [Link]
-
Scientific Committee on Consumer Safety. (2012). Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt (A165). European Commission. Available at: [Link]
-
Elskamp, C. J. (1991). m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Al-maweri, A. M. et al. (2023). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. University of Science and Technology Journals. Available at: [Link]
-
Stejskal, J. et al. (2003). Oxidative polymerization of p-phenylenediamine. ResearchGate. Available at: [Link]
-
Coulter, E. M. et al. (2009). Investigation of the immunogenicity of p-phenylenediamine and Bandrowski's base in the mouse. PubMed. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 25, 2026, from [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved January 25, 2026, from [Link]
-
Kumar, P. et al. (2012). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Parwaresch, M. R. et al. (1981). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. Available at: [Link]
-
de Boer, J. et al. (2022). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ResearchGate. Available at: [Link]
-
Stejskal, J. et al. (1999). Poly(phenylenediamine) Dispersions. ResearchGate. Available at: [Link]
-
Bacon, J. & Adams, R. N. (1968). Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. Analytical Chemistry. Available at: [Link]
-
Bijkersma-Pot, L. (2017). p-Phenylenediamine. University of Groningen. Available at: [Link]
-
Li, S. et al. (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed. Available at: [Link]
-
Zakarian Lab. (n.d.). Safety Protocol. University of California, Santa Barbara. Available at: [Link]
-
Basketter, D. A. et al. (2006). p-Phenylenediamine allergy: The role of Bandrowski's base. ResearchGate. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. (PDF) Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection [academia.edu]
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- 18. scirp.org [scirp.org]
- 19. journals.ust.edu [journals.ust.edu]
Technical Support Center: HPLC Separation of Alkylated p-Phenylenediamines
Welcome to our dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) separation of alkylated p-phenylenediamines (PPDs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. As basic, aromatic amines, alkylated PPDs can present unique chromatographic challenges, including poor peak shape, variable retention, and co-elution with related substances. This resource aims to empower you with the knowledge to overcome these obstacles by understanding the underlying chemical principles and making informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of alkylated p-phenylenediamines.
Q1: What is the most common HPLC mode for separating alkylated p-phenylenediamines?
A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent and generally recommended starting point for the separation of alkylated p-phenylenediamines.[1] This is due to the non-polar to moderately polar nature of many alkylated PPDs, which allows for good retention and separation on hydrophobic stationary phases like C18.
Q2: Why do my peaks for alkylated PPDs show significant tailing on a standard C18 column?
A2: Peak tailing for basic compounds like alkylated PPDs is a frequent issue in RP-HPLC. It is often caused by secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the surface of the silica-based stationary phase.[2] These interactions lead to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in asymmetric peaks.
Q3: Can I use normal-phase HPLC for these compounds?
A3: While possible, normal-phase HPLC is less common for this class of compounds. It can be a viable option, particularly for separating isomers, but often requires non-aqueous, flammable, and more hazardous mobile phases. For many applications, the versatility and robustness of reversed-phase methods make them a more practical choice.
Q4: Are there alternative chromatography modes to reversed-phase for highly polar or closely related alkylated PPDs?
A4: Yes. For very polar alkylated PPDs that are poorly retained in reversed-phase, or for achieving alternative selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar compounds. For charged PPDs, Ion-Pair Chromatography (IPC) can also be employed to enhance retention and selectivity in a reversed-phase system.[6][7]
Troubleshooting Guide: From Method Development to Routine Analysis
This section provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of alkylated p-phenylenediamines.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a tailing factor > 1.2 or a fronting factor < 0.8.
-
Reduced peak height and poor resolution.
Root Causes & Solutions:
-
Silanol Interactions: As mentioned in the FAQs, this is a primary cause of tailing for these basic analytes.
-
Solution 1: Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically pH > 7). However, be cautious as standard silica-based columns are not stable at high pH. Using a hybrid or high-pH stable column is recommended in this case.
-
Solution 2: Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[8][9] These additives will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.
-
Solution 3: Column Selection: Opt for a modern, high-purity silica column with end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive group, significantly reducing their availability for secondary interactions. Columns with a C8 or a phenyl stationary phase can sometimes offer different selectivity and improved peak shape for aromatic amines.[10]
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting serially diluted samples to determine the optimal sample load for your column dimensions.
-
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times shifting between injections or between analytical runs.
Root Causes & Solutions:
-
Insufficient Column Equilibration: This is a common issue, especially when changing mobile phase composition or using ion-pair reagents.[11]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A general guideline is to flush the column with 10-20 column volumes of the mobile phase. For ion-pair chromatography, significantly longer equilibration times (up to 50 column volumes) may be necessary.[11]
-
-
Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, especially if it is not well-buffered.
-
Solution: Use a suitable buffer in the aqueous portion of your mobile phase to maintain a stable pH. Prepare fresh mobile phase daily and keep the reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Issue 3: Poor Resolution of Closely Eluting Analytes
Symptoms:
-
Overlapping peaks, making accurate quantification difficult.
Root Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent can significantly impact selectivity.
-
Solution 1: Organic Modifier Selection: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve resolution.[12] For aromatic compounds like PPDs, phenyl-based columns can exhibit different selectivity with methanol versus acetonitrile due to π-π interactions.[13]
-
Solution 2: Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient will generally improve the separation of closely eluting peaks.
-
-
Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for your specific analytes.
-
Solution: Screen different column chemistries. A C8 column, having a shorter alkyl chain than C18, may provide different selectivity for polar compounds.[10] A phenyl column can offer unique selectivity for aromatic compounds through π-π interactions. For very similar isomers, a specialized column may be required.
-
Column Selection and Method Development Workflow
The selection of an appropriate HPLC column is a critical first step in developing a robust separation method. The following workflow and decision tree can guide you through this process.
Step 1: Analyte Characterization
Before selecting a column, understand the properties of your alkylated p-phenylenediamines:
-
Polarity: How polar are the alkyl substituents? This will influence retention in reversed-phase.
-
pKa: What is the pKa of the amine groups? This will determine their ionization state at a given mobile phase pH.
-
Structural Isomers: Are you trying to separate closely related isomers?
Step 2: Initial Column and Method Screening
The table below provides a starting point for column and mobile phase selection based on the nature of your alkylated PPDs.
| Analyte Characteristics | Recommended Column Type | Starting Mobile Phase (Aqueous:Organic) | Key Considerations |
| Non-polar to moderately polar alkylated PPDs | C18 (ODS) or C8 | Water/Methanol or Water/Acetonitrile | A good starting point for most applications.[14] |
| Aromatic PPDs with potential for isomer separation | Phenyl | Water/Methanol or Water/Acetonitrile | Can provide alternative selectivity through π-π interactions.[13] |
| Basic PPDs prone to peak tailing | End-capped C18 or Hybrid Silica C18 | Buffered aqueous phase (e.g., phosphate or acetate buffer) with Methanol or Acetonitrile. Consider adding 0.1% TEA. | The buffer controls the ionization of the analytes, and TEA minimizes silanol interactions.[8] |
| Highly polar alkylated PPDs | HILIC (bare silica or amide-bonded) | Acetonitrile/Water with a buffer (e.g., ammonium acetate or formate) | High organic content in the mobile phase is necessary for retention.[5] |
| Charged alkylated PPDs | C18 or C8 | Water/Methanol or Water/Acetonitrile with an ion-pairing reagent (e.g., alkyl sulfonates).[7][15] | Requires careful equilibration and can be more complex to troubleshoot. |
Experimental Protocol: Generic Starting Method for RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 240-255 nm).[16][17]
-
Injection Volume: 10 µL.
This method serves as a starting point and will likely require optimization for your specific analytes.
Visualizing the Workflow
Column Selection Decision Tree
This diagram illustrates a logical approach to selecting the right column for your alkylated p-phenylenediamine analysis.
Caption: Decision tree for HPLC column selection.
Troubleshooting Workflow for Peak Tailing
This diagram outlines a systematic process for diagnosing and resolving peak tailing issues.
Caption: Workflow for troubleshooting peak tailing.
References
-
The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes - UST Journals. (2024). Retrieved from [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
Determination of Para-Phenylenediamine (PPD) in Henna Samples Collected from Libyan Local Markets Using HPLC. (2022). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(16-17), 1627-1633. [Link]
-
Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC. (2024). International Journal of Creative Research Thoughts, 12(2). Retrieved from [Link]
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central.
- Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. (n.d.). MDPI.
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[18]arene Stationary Phase. (2022). ACS Applied Materials & Interfaces.
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
- Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025).
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
- Getting the Most from Phenyl Stationary Phases for HPLC. (2016).
- Hydrophilic-Interaction Chromatography: An Update. (n.d.).
- Hydrophilic interaction chromatography and its applications in the separation of basic drugs. (2025).
-
Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of P-Phenylenediamine and Its Metabolites MAPPD and DAPPD in Biological Samples Using HPLC-DAD and Amperometric Detection. PubMed. Retrieved from [Link]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. Retrieved from [Link]
- Production and Advanced Spectroscopic Characterization of Solvothermal Liquefaction Products of Polystyrene, Styrene–Butadiene Rubber, and Scrap Tire Waste. (2026). Energy & Fuels.
-
Hydrophobic interaction chromatography ( HIC) | Application of HIC. (2020, July 3). YouTube. Retrieved from [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]
- Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chrom
-
Chromotography with free amines? (2022). Reddit. Retrieved from [Link]
- Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. (2025).
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. Designed for researchers, scientists, and professionals in drug development and quality control, this document delves into the scientific rationale behind methodological choices, presents a detailed experimental protocol, and compares the performance of HPLC with alternative analytical techniques. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with international regulatory standards.
Introduction: The Analytical Imperative for Substituted p-Phenylenediamines
N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 103-96-8) is an aromatic amine, a class of compounds widely utilized as antioxidants and antiozonants in the rubber and polymer industries.[1] Its efficacy is intrinsically linked to its concentration and purity within a given formulation. Therefore, a precise, accurate, and reliable analytical method is paramount for quality control, stability testing, and research applications.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis of such non-volatile and thermally sensitive compounds.[2] Its high resolving power and sensitivity make it particularly suitable for separating the analyte of interest from a complex matrix. This guide will meticulously walk through the validation of an HPLC method, ensuring its fitness for purpose in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Foundational Strategy: Method Development and Validation Logic
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] This is not merely a checklist of experiments but a logical and scientific exercise to understand a method's performance characteristics and limitations. Our validation strategy is built upon the ICH guidelines, which delineate the necessary parameters to be investigated.[5][6]
Sources
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- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Antioxidant Performance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that directly impacts the stability, efficacy, and lifespan of a product. This guide provides an in-depth technical comparison of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a prominent aminic antioxidant, with other widely used antioxidants, including other p-phenylenediamine (PPD) derivatives and hindered phenols. This analysis is grounded in experimental data and established testing methodologies to provide a clear, evidence-based perspective on its relative performance.
Introduction to Antioxidant Mechanisms
Antioxidants are chemical compounds that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells or degrade materials. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions by being oxidized themselves. They are broadly classified into two main categories:
-
Primary Antioxidants (Radical Scavengers): These antioxidants donate a hydrogen atom to a peroxy radical, converting it into a stable hydroperoxide and a resonance-stabilized antioxidant radical. This action effectively breaks the propagation cycle of autoxidation. Aminic and phenolic antioxidants fall into this category.
-
Secondary Antioxidants (Peroxide Decomposers): These compounds decompose hydroperoxides into non-radical products, preventing the formation of new radicals.
This guide focuses on N,N'-Bis(1-methylheptyl)-p-phenylenediamine, an aminic (or secondary aromatic amine) antioxidant, and compares its performance with other primary antioxidants.
Profile of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
N,N'-Bis(1-methylheptyl)-p-phenylenediamine, also known by various synonyms including 8-PPD, MHPPD, and OPPD, is a member of the substituted p-phenylenediamine (PPD) family of antioxidants. These compounds are widely used in the rubber industry to protect against degradation caused by oxygen and ozone and are also effective in stabilizing lubricants, fuels, and polymers.[1][2]
The antioxidant activity of PPDs stems from the ability of the amine groups to donate hydrogen atoms to radical species, thereby neutralizing them. The general mechanism is illustrated below:
Caption: General mechanism of radical scavenging by p-phenylenediamine antioxidants.
The alkyl substituents on the nitrogen atoms, in this case, the 1-methylheptyl groups, play a crucial role in the molecule's performance. They enhance its solubility in nonpolar substrates like oils and polymers and provide steric hindrance around the nitrogen atoms, which can influence the antioxidant's reactivity and stability.
Comparative Antioxidant Performance
The effectiveness of an antioxidant is not absolute and depends on the specific application, operating conditions (e.g., temperature), and the presence of other chemical species. This section compares the performance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine with other common antioxidants based on data from standardized testing methods.
Comparison with Other p-Phenylenediamine Derivatives
Other widely used PPDs include N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). While direct comparative studies are limited, the antioxidant and antiozonant efficacy of these compounds are generally considered to be in a similar range, with the choice often depending on factors like solubility, volatility, and regulatory approval for specific applications.
One study on the environmental presence of PPDs and their degradation products found that the levels of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (a structurally similar compound to our topic molecule) were comparable to or even higher than those of 6PPD in atmospheric particulate matter, suggesting a similar usage and potential for high performance.[3]
Comparison with Phenolic Antioxidants (BHT)
Butylated hydroxytoluene (BHT) is a common hindered phenolic antioxidant. While both aminic and phenolic antioxidants are radical scavengers, they exhibit different performance characteristics, particularly concerning temperature stability.
-
High-Temperature Performance: Aromatic amine antioxidants, including N,N'-Bis(1-methylheptyl)-p-phenylenediamine, are generally more effective than phenolic antioxidants at high temperatures.[4] This makes them a preferred choice for applications such as engine oils and high-temperature lubricants.
-
Synergistic Effects: Aminic and phenolic antioxidants can exhibit a synergistic relationship. The phenolic antioxidant can regenerate the more active aminic antioxidant, enhancing the overall oxidative stability of the system.[1]
The following table summarizes a conceptual comparison based on general knowledge in the field, as direct comparative quantitative data under identical conditions is scarce in publicly available literature.
| Antioxidant Type | N,N'-Bis(1-methylheptyl)-p-phenylenediamine (Aminic) | Butylated Hydroxytoluene (BHT) (Phenolic) |
| Primary Mechanism | Radical Scavenger (H-atom donor) | Radical Scavenger (H-atom donor) |
| High-Temperature Stability | Excellent | Moderate |
| Synergy with other Antioxidants | Yes (with phenolics) | Yes (with aminics) |
| Typical Applications | Lubricants, fuels, elastomers | Food, cosmetics, plastics, lubricants |
Experimental Evaluation of Antioxidant Performance
To provide a robust comparison, standardized test methods are employed to quantify the antioxidant efficacy of different compounds. Below are detailed protocols for three common methods.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the radical scavenging activity of antioxidants.[5][6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. Store in a dark container to prevent degradation.
-
Prepare a series of dilutions of the antioxidant compound (e.g., N,N'-Bis(1-methylheptyl)-p-phenylenediamine, BHT) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the antioxidant solution.
-
Add a fixed volume of the DPPH solution to initiate the reaction.
-
For the control, use the solvent instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the antioxidant concentration. A lower IC50 value indicates higher antioxidant activity.
-
Rancimat Test for Oxidation Stability
The Rancimat method is an accelerated oxidation test used to determine the oxidation stability of oils and fats, and it can be adapted for lubricants.[7][8]
Principle: A stream of purified air is passed through a sample of the material heated to a specific temperature. The oxidation of the sample leads to the formation of volatile secondary oxidation products, which are carried by the air stream into a measuring vessel containing deionized water. The increase in the conductivity of the water, due to the dissolved volatile acids, is continuously monitored. The time taken to reach a rapid increase in conductivity is known as the induction time or oxidation stability index (OSI). A longer induction time indicates greater oxidative stability.
Caption: Workflow for the Rancimat oxidation stability test.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a specified amount of the sample (e.g., lubricant) into a clean, dry reaction vessel.
-
If testing the effect of an antioxidant, prepare a homogenous mixture of the base material and the antioxidant at a specific concentration.
-
-
Instrument Setup:
-
Fill the measuring vessel with a precise volume of deionized water and place the conductivity electrode in it.
-
Place the reaction vessel in the heating block of the Rancimat instrument.
-
Connect the air supply and the tubing to direct the airflow through the sample and then into the measuring vessel.
-
-
Test Execution:
-
Set the desired temperature and airflow rate according to the standard method or the specific requirements of the material being tested.
-
Start the measurement, which simultaneously begins heating, airflow, and conductivity recording.
-
-
Data Analysis:
-
The instrument's software will plot the conductivity as a function of time.
-
The induction time is determined as the point of maximum change in the rate of conductivity increase, which is typically calculated automatically by the software.
-
Voltammetric Determination of Antioxidant Content
Linear sweep voltammetry is an electrochemical method used to determine the concentration of aminic and phenolic antioxidants in lubricants, as described in ASTM D6971.[9]
Principle: A voltage is swept linearly over time, and the resulting current is measured. Antioxidants in the sample are oxidized at specific potentials, leading to peaks in the voltammogram. The height of these peaks is proportional to the concentration of the antioxidant. By comparing the peak height of a used oil sample to that of a fresh oil sample, the remaining antioxidant content can be determined.
Caption: Workflow for the voltammetric determination of antioxidants.
Detailed Protocol:
-
Sample and Reagent Preparation:
-
Prepare an electrolytic test solution as specified in the ASTM method.
-
Accurately weigh the lubricant sample and dissolve it in the test solution.
-
-
Electrochemical Analysis:
-
Transfer the prepared sample solution to an electrochemical cell.
-
Immerse the working, reference, and counter electrodes into the solution.
-
Perform a linear sweep voltammetry measurement over the specified potential range.
-
-
Data Interpretation:
-
The resulting voltammogram will show peaks corresponding to the oxidation of the aminic and phenolic antioxidants present in the sample.
-
The peak height for each antioxidant is measured.
-
The concentration of the antioxidant is determined by comparing the peak height to a calibration curve or to the peak height of a fresh oil sample with a known antioxidant concentration.
-
Conclusion
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a highly effective aminic antioxidant, particularly well-suited for high-temperature applications where phenolic antioxidants may be less stable. Its performance is comparable to other widely used p-phenylenediamine derivatives, and it can exhibit synergistic effects when used in combination with phenolic antioxidants. The selection of the optimal antioxidant or antioxidant package requires careful consideration of the specific application, operating conditions, and desired performance characteristics. The experimental protocols detailed in this guide provide a framework for the quantitative evaluation and comparison of different antioxidant compounds, enabling informed decision-making in product development and research.
References
-
Tian, Z., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(5), 420-425. [Link]
-
Galia, M., et al. (2020). Antioxidants in Lubricants: A Review. Lubricants, 8(8), 81. [Link]
- Kajdas, C. (2013). Additives for Lubricants.
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). (2001). Journal of Health Science, 47(5), 429-435. [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
-
ASTM D5483-21, Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]
-
ASTM D6971-22, Standard Test Method for Measurement of Hindered Phenolic and Aromatic Amine Antioxidant Content in Non-zinc Turbine Oils by Linear Sweep Voltammetry, ASTM International, West Conshohocken, PA, 2022. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. (2024). Materials Sciences and Applications, 15, 87-100. [Link]
-
Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. (2021). ACS Omega, 6(46), 30975-30985. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. smarteureka.com [smarteureka.com]
- 5. mdpi.com [mdpi.com]
- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
- 8. btsa.com [btsa.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Efficacy of Substituted p-Phenylenediamines for Researchers and Drug Development Professionals
In the vast landscape of antioxidant research and its application in mitigating oxidative stress-related pathologies and material degradation, p-phenylenediamines (PPDs) represent a significant class of synthetic antioxidants. Their unique chemical structure allows for potent radical scavenging activity, making them invaluable in industrial applications, particularly as antiozonants in rubber and polymers.[1][2] However, their efficacy is not uniform and is highly dependent on the nature of the substituents on the phenylenediamine core. This guide provides a comprehensive comparative study of the antioxidant efficacy of various substituted p-phenylenediamines, offering researchers, scientists, and drug development professionals a critical overview of their performance, the underlying chemical principles, and the experimental methodologies for their evaluation.
The Antioxidant Mechanism of p-Phenylenediamines: A Tale of Hydrogen Donation
The primary antioxidant action of substituted p-phenylenediamines is rooted in their ability to act as chain-breaking antioxidants.[3] They interrupt the auto-catalytic cycle of oxidation by donating a hydrogen atom from one of their secondary amine groups to a free radical, thereby neutralizing it.[4] This process is visually represented in the signaling pathway diagram below.
Caption: Antioxidant mechanism of p-phenylenediamines (PPDs) via hydrogen donation to terminate the radical chain reaction.
The efficacy of a PPD antioxidant is largely determined by the stability of the resulting PPD radical. Substituents on the nitrogen atoms and the aromatic ring play a crucial role in this stabilization through electronic and steric effects.
Comparative Evaluation of Antioxidant Efficacy: Experimental Approaches
To objectively compare the antioxidant efficacy of different substituted p-phenylenediamines, a panel of standardized in vitro assays is employed. These assays, while not perfectly replicating in vivo conditions, provide a robust framework for quantitative comparison. The most common methods are the DPPH, ABTS, and FRAP assays.
Experimental Methodologies
The following are detailed protocols for the three primary antioxidant assays. It is critical to maintain consistent experimental conditions (e.g., solvent, temperature, and reaction time) when comparing different compounds to ensure the validity of the results.
The DPPH assay is a simple and widely used method to assess antioxidant activity.[5] It measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the substituted p-phenylenediamine compounds in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration. A series of dilutions should be prepared from the stock solution.
-
Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent instead of the sample is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the substituted p-phenylenediamine compounds as described for the DPPH assay.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution at different concentrations.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and TEAC Value: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the substituted p-phenylenediamine compounds.
-
Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe(II) equivalents per gram or mole of the antioxidant.
Workflow for Comparative Antioxidant Efficacy Assessment
The following diagram illustrates the systematic workflow for comparing the antioxidant efficacy of different substituted p-phenylenediamines.
Caption: A streamlined workflow for the comparative assessment of antioxidant efficacy of substituted p-phenylenediamines.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes representative antioxidant activity data for some common substituted p-phenylenediamines. Note: These values are compiled from different sources and should be interpreted with caution due to potential variations in experimental protocols.
| Antioxidant | Abbreviation | DPPH IC₅₀ (µg/mL) | ABTS TEAC | FRAP Value (µmol Fe(II)/g) |
| N,N'-diphenyl-p-phenylenediamine | DPPD | Data not available | Data not available | Data not available |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Data not available | Data not available | Data not available |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | Data not available | Data not available | Data not available |
| Trolox (Reference) | ~4-8 | 1.0 | ~2300 | |
| Ascorbic Acid (Reference) | ~2-5 | ~1.0 | ~10000 |
Unfortunately, specific and directly comparable IC50, TEAC, and FRAP values for a range of substituted p-phenylenediamines from single, comprehensive studies are not available in the provided search results. The table is presented as a template to be populated as more consistent data becomes available.
Structure-Activity Relationship (SAR) of p-Phenylenediamine Antioxidants
The antioxidant efficacy of substituted p-phenylenediamines is intricately linked to their molecular structure. The following key structural features influence their activity:
-
Substituents on the Nitrogen Atoms: The nature of the alkyl or aryl groups attached to the nitrogen atoms significantly impacts the antioxidant activity.
-
Electron-donating groups can increase the electron density on the nitrogen atoms, facilitating hydrogen donation and stabilizing the resulting radical.
-
Bulky substituents can provide steric hindrance around the nitrogen atoms, which can protect the radical from further reactions and enhance its stability. However, excessive steric hindrance may also impede the approach of the radical species to the active site.[3]
-
-
Symmetry of the Molecule: Asymmetrical substitution on the two nitrogen atoms is often found to be more effective than symmetrical substitution.
-
Electronic Effects of the Phenyl Ring: Substituents on the phenylenediamine ring can also modulate the antioxidant activity through their electronic effects.
A theoretical study on six N,N'-substituted p-phenylenediamines suggested that the most probable radical formation, and thus a predictor of antioxidant effectiveness, followed the order: SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD.[3] This highlights the subtle interplay of steric and electronic factors in determining the overall antioxidant efficacy.
Conclusion and Future Directions
Substituted p-phenylenediamines are a versatile class of antioxidants with significant industrial applications. Their efficacy is governed by their ability to donate hydrogen atoms and stabilize the resulting radical, a process that is highly dependent on their molecular structure. While standardized assays like DPPH, ABTS, and FRAP provide a means for quantitative comparison, a comprehensive and directly comparable dataset for a wide range of PPDs is still needed in the scientific literature.
Future research should focus on conducting systematic comparative studies of various substituted p-phenylenediamines under uniform experimental conditions. This would enable the development of more precise structure-activity relationships and guide the rational design of novel and more effective antioxidant molecules for applications in drug development, materials science, and beyond. Furthermore, exploring the antioxidant potential of PPDs in biological systems and their potential toxicological profiles will be crucial for their translation into therapeutic applications.
References
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(ResearchGate)
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A Senior Scientist's Guide to ICH-Compliant Method Validation for p-Phenylenediamines: A Comparative Analysis
Introduction: The Analytical Imperative for p-Phenylenediamine
p-Phenylenediamine (PPD) and its related compounds are prevalent in numerous industries, most notably as a key component in permanent hair dyes and as an antioxidant in the polymer industry.[1] However, the toxicological profile of PPD necessitates rigorous analytical monitoring. Acute exposure can lead to severe dermatitis, renal failure, and respiratory distress, while chronic exposure is linked to skin sensitization.[2][3] Consequently, regulatory bodies worldwide impose strict limits on PPD concentrations in consumer products.
For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify PPD is not merely an analytical task; it is a critical component of ensuring product safety and regulatory compliance. The objective of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)—for the quantification of PPD, framed within the validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5]
The Regulatory Cornerstone: Deconstructing ICH Q2(R1)
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the globally accepted standard for demonstrating that an analytical method is fit for purpose.[6] It is not a rigid checklist but a framework for building a body of evidence. As a seasoned scientist, I cannot overstate this: validation is not a one-time event but a systematic process of demonstrating and documenting that a method consistently produces a result that is accurate, precise, and specific. This guide will walk through the core validation parameters, explaining not just the what but the why behind each experimental choice.
The typical validation characteristics mandated by ICH Q2(R1) include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
dot graph "ICH_Q2_R1_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_0" { label="Method Development & Optimization"; bgcolor="#E8F0FE"; Dev [label="Define Analytical\nTarget Profile"]; }
subgraph "cluster_1" { label="Core Validation Parameters"; bgcolor="#E6F4EA"; Specificity [label="Specificity\n(Is it just our analyte?)"]; Linearity [label="Linearity & Range\n(Is the response proportional?)"]; Accuracy [label="Accuracy\n(How close to the true value?)"]; Precision [label="Precision\n(Repeatability &\nIntermediate Precision)"]; }
subgraph "cluster_2" { label="Sensitivity & Reliability"; bgcolor="#FEF7E0"; LOD [label="Limit of Detection (LOD)\n(Can we see it?)"]; LOQ [label="Limit of Quantitation (LOQ)\n(Can we reliably measure it?)"]; Robustness [label="Robustness\n(Does it withstand small changes?)"]; }
Dev -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Linearity -> LOD -> LOQ; Precision -> Robustness; } caption: "Logical workflow for analytical method validation according to ICH Q2(R1)."
Comparative Methodologies: HPLC-UV vs. UHPLC-MS/MS
Choosing the right analytical tool is the first critical decision. Here, we compare a robust, workhorse method with a modern, high-sensitivity technique.
Method A: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC-UV is a cornerstone of many quality control laboratories. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. Detection is achieved by measuring the absorbance of UV-Vis light by the analyte. It is known for its reliability and cost-effectiveness.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC systems use smaller column particles (<2 µm) and higher pressures to achieve faster separations and greater resolution than traditional HPLC. The real power, however, comes from the detector: a tandem mass spectrometer. The MS/MS system selects a specific parent ion (the molecular weight of PPD), fragments it, and then detects a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[3]
Head-to-Head Validation: A Practical Comparison
This section details the experimental approach for validating both methods for the quantification of PPD, presenting synthesized data based on published literature.
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[7] For PPD, this is crucial as it can oxidize, and it is often found in complex matrices like hair dye formulations. A common mistake is to only analyze the pure standard. A robust specificity study challenges the method by introducing potential interferences.
Experimental Protocol: Specificity
-
Blank Analysis: Analyze a blank sample (mobile phase) and a placebo sample (matrix without PPD) to ensure no interfering peaks are present at the retention time of PPD.
-
Spiked Sample Analysis: Spike the placebo with known PPD-related impurities and potential degradation products.
-
Forced Degradation (Stress Testing): Subject a PPD solution to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, and light) to generate degradation products. Analyze the stressed sample to ensure the PPD peak is well-resolved from any degradants.[5]
-
Peak Purity (for HPLC-UV): Utilize a Diode Array Detector (DAD) to assess peak purity, confirming the chromatographic peak is attributable to a single component.
-
MRM Specificity (for UHPLC-MS/MS): The inherent nature of monitoring a specific precursor-to-product ion transition (e.g., m/z 109 → 92 for PPD) provides a high degree of specificity.[3]
Comparative Results: Specificity
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Interference from Placebo | No interference observed. | No interference observed. |
| Resolution from Impurities | Adequate resolution (R > 2.0) from known impurities. | Baseline separation of all analytes. |
| Forced Degradation | PPD peak resolved from major degradation products. Peak purity index > 0.999. | No co-eluting interferences in the specific MRM channel. |
| Overall Assessment | Specific. The use of a DAD for peak purity is essential. | Highly Specific. The MRM detection method is inherently more selective than UV detection. |
Linearity & Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[5] Per ICH guidelines, for the assay of a substance, this range should typically be 80% to 120% of the test concentration.[5] It is advisable to prepare standards from a single stock solution to minimize variability.
Experimental Protocol: Linearity
-
Prepare a stock solution of PPD certified reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range. For an assay, this could be 80, 90, 100, 110, and 120 µg/mL. For trace analysis, the range would be much lower (e.g., 10-2000 ng/mL).[3]
-
Inject each concentration level in triplicate.
-
Plot the mean response (peak area or height) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Results: Linearity & Range
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | ICH Acceptance Criteria |
| Analytical Range | 5 - 150 µg/mL | 10 - 2000 ng/mL[3] | Suitable for intended purpose. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[8] | ≥ 0.995 |
| Regression Analysis | Passes statistical tests for linearity. | Passes statistical tests for linearity. | Visual inspection and statistical significance. |
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[5] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This is a critical test of the entire procedure, including sample preparation. Accuracy should be assessed at a minimum of three concentration levels covering the specified range (e.g., low, medium, and high).[9]
Experimental Protocol: Accuracy
-
Prepare placebo samples of the product matrix.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the analytical method.
-
Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
Comparative Results: Accuracy
| Spike Level | Method A: HPLC-UV (% Recovery ± RSD) | Method B: UHPLC-MS/MS (% Recovery ± RSD) | ICH Acceptance Criteria |
| Low (80%) | 99.5% ± 1.2% | 101.2% ± 1.5% | Typically 98.0% - 102.0% |
| Medium (100%) | 100.2% ± 0.8% | 99.8% ± 1.1% | Typically 98.0% - 102.0% |
| High (120%) | 101.1% ± 1.1% | 100.5% ± 1.3% | Typically 98.0% - 102.0% |
| Overall Assessment | Excellent Accuracy. | Excellent Accuracy. Bias was well within 15%.[3] |
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[9]
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision studies.
Comparative Results: Precision
| Parameter | Method A: HPLC-UV (% RSD) | Method B: UHPLC-MS/MS (% RSD) | ICH Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.0% | ≤ 5.0% | Typically ≤ 2% for drug assays |
| Intermediate Precision | ≤ 2.0% | ≤ 10.0%[3] | Typically ≤ 3% for drug assays |
| Overall Assessment | Highly Precise. | Highly Precise. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity testing or trace analysis. They are often determined based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ.
Comparative Results: LOD & LOQ
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Rationale |
| LOD | ~0.5 µg/mL | ~1-5 ng/mL[4] | MS/MS detection is inherently more sensitive. |
| LOQ | ~1.5 µg/mL | ~5-10 ng/mL[4] | MS/MS provides the sensitivity needed for reliable quantification at trace levels. |
Robustness
Expertise & Experience: Robustness demonstrates the reliability of a method with respect to small, deliberate variations in method parameters.[5] This is a crucial part of method development and provides an indication of its performance during normal usage.[2] It is often assessed by varying parameters one at a time.
Experimental Protocol: Robustness
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Deliberately vary each parameter within a small, realistic range (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).[10]
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution) and the final result. The results should remain within acceptance criteria.
Comparative Results: Robustness
| Varied Parameter | Method A: HPLC-UV (Impact) | Method B: UHPLC-MS/MS (Impact) |
| Mobile Phase pH (± 0.2) | Minor shift in retention time; results acceptable. | Minor shift in retention time; results acceptable. |
| Column Temperature (± 5°C) | Minor shift in retention time; results acceptable. | Negligible impact. |
| Flow Rate (± 10%) | Proportional change in retention time; results acceptable. | Proportional change in retention time; results acceptable. |
| Overall Assessment | Robust. | Robust. |
Workflow Visualization
dot graph "Analytical_Workflow_Comparison" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_A" { label="Method A: HPLC-UV"; bgcolor="#E8F0FE"; A_Prep [label="Sample Preparation\n(Weighing, Dissolution, Filtration)", fillcolor="#FFFFFF"]; A_Inject [label="HPLC Injection", fillcolor="#FFFFFF"]; A_Sep [label="Isocratic Separation\n(C18 Column)", fillcolor="#FFFFFF"]; A_Detect [label="UV-Vis Detection\n(e.g., 240 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Data [label="Data Analysis\n(Peak Area vs. Calibration Curve)", fillcolor="#FFFFFF"]; }
subgraph "cluster_B" { label="Method B: UHPLC-MS/MS"; bgcolor="#E6F4EA"; B_Prep [label="Sample Preparation\n(Weighing, Dissolution, Filtration)", fillcolor="#FFFFFF"]; B_Inject [label="UHPLC Injection", fillcolor="#FFFFFF"]; B_Sep [label="Gradient Separation\n(Sub-2µm Column)", fillcolor="#FFFFFF"]; B_Detect [label="MS/MS Detection\n(MRM Transition: e.g., 109 -> 92)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B_Data [label="Data Analysis\n(Peak Area vs. Calibration Curve)", fillcolor="#FFFFFF"]; }
A_Prep -> A_Inject -> A_Sep -> A_Detect -> A_Data; B_Prep -> B_Inject -> B_Sep -> B_Detect -> B_Data; } caption: "Comparative analytical workflows for PPD analysis."
Discussion and Method Selection
Both the HPLC-UV and UHPLC-MS/MS methods, when properly validated, can provide accurate and precise results for the quantification of p-phenylenediamine. The choice between them depends entirely on the intended application.
Choose HPLC-UV when:
-
Application: Routine quality control for assay/potency testing where PPD concentrations are relatively high (µg/mL range).
-
Budget: You have limited capital for instrument purchase and maintenance.
-
Expertise: Your team is highly proficient in traditional HPLC method development and troubleshooting.
Choose UHPLC-MS/MS when:
-
Application: Trace-level analysis is required, such as impurity quantification, analysis of biological samples (e.g., blood, urine), or migration studies.[3][4]
-
Specificity is Paramount: The sample matrix is highly complex and contains many potential interferences that cannot be resolved chromatographically.
-
High Throughput: The faster run times of UHPLC can significantly increase sample throughput.
A critical consideration for PPD analysis is its susceptibility to oxidation.[11] Sample preparation should be performed promptly, and the use of antioxidants like ascorbic acid in the sample diluent may be necessary to ensure sample stability throughout the analytical run.[12] This is a field-proven insight that can prevent inaccurate, low-biased results.
Conclusion
Method validation is a foundational element of scientific integrity in the regulated laboratory. As demonstrated, both HPLC-UV and UHPLC-MS/MS are powerful techniques for the analysis of p-phenylenediamine, but their strengths are suited to different analytical challenges. HPLC-UV offers a cost-effective and reliable solution for routine assays, while UHPLC-MS/MS provides unparalleled sensitivity and specificity for trace-level quantification in complex matrices. By following the principles outlined in the ICH Q2(R1) guideline and understanding the causality behind each validation parameter, researchers can confidently select and validate a method that is robust, reliable, and fit for its intended purpose, ultimately ensuring the safety and quality of their products.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
RSC Publishing. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. [Link]
-
Hooff, G. P., van Huizen, N. A., Meesters, R. J. W., et al. (2011). Analytical investigations of toxic p-phenylenediamine (PPD) levels in clinical urine samples with special focus on MALDI-MS/MS. PLoS One, 6(8), e22191. [Link]
-
Mohamed, K. M., Steenkamp, V., & Garlant, L. M. (2015). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Request PDF. [Link]
-
Occupational Safety and Health Administration. (1991). m-, o-, and p-Phenylenediamine. [Link]
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Jayabalan, N., Al-Dhubiab, B. E., & Khan, M. S. (2014). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
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U.S. Environmental Protection Agency. p-Phenylenediamine. [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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Stasik, S., & Schütze, A. (2011). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Academia.edu. [Link]
-
Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
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Soni, H., Singhai, A. K., & Mishra, K. (2012). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. [Link]
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Mortensen, S. K., Petersen, J. H., & Tønning, K. (2005). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Request PDF. [Link]
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Mohamed, K. M., et al. (2015). Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples. PubMed. [Link]
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Hooff, G. P., et al. (2011). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. PLOS One. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of N,N'-Bis(1-methylheptyl)-p-phenylenediamine in immunoassays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to anticipate and mitigate potential immunoassay inaccuracies caused by this and structurally related compounds.
Introduction to N,N'-Bis(1-methylheptyl)-p-phenylenediamine
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is an antioxidant commonly used in the rubber industry to prevent degradation of products exposed to ozone and oxygen.[1] Its chemical structure, characterized by a central p-phenylenediamine core with two bulky 1-methylheptyl side chains, is crucial to its function and, as we will explore, its potential for immunoassay cross-reactivity. Given its industrial use, there is a potential for environmental and occupational exposure, making the development of sensitive and specific detection methods, such as immunoassays, a pertinent goal.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays are powerful tools that rely on the highly specific binding of an antibody to its target antigen.[2] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[2] This can lead to false-positive results or an overestimation of the analyte concentration, compromising the reliability of the assay.[2]
For small molecules like N,N'-Bis(1-methylheptyl)-p-phenylenediamine, which act as haptens, immunoassays are typically designed in a competitive format.[3][4] In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of cross-reacting molecules can interfere with this competition, leading to inaccurate quantification.
Experimental Evaluation of Cross-Reactivity: A Case Study
To illustrate the assessment of cross-reactivity for N,N'-Bis(1-methylheptyl)-p-phenylenediamine, we present a hypothetical study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This section details the experimental design, provides a step-by-step protocol, and presents a plausible dataset for analysis.
Rationale for Experimental Design
The core of this investigation is to determine the specificity of a polyclonal antibody raised against a haptenized form of N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The cross-reactivity of this antibody is then tested against a panel of structurally similar compounds. The selection of these potential cross-reactants is critical and is based on shared structural motifs with the target analyte.
Materials and Methods
Antibody Production: A polyclonal antibody was hypothetically raised in rabbits against an immunogen synthesized by conjugating a derivative of N,N'-Bis(1-methylheptyl)-p-phenylenediamine to a carrier protein, Keyhole Limpet Hemocyanin (KLH).
Selection of Potential Cross-Reactants: Based on structural similarity to N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the following compounds were selected for cross-reactivity testing:
-
N-phenyl-p-phenylenediamine: Shares the core p-phenylenediamine structure but lacks the alkyl chains.
-
N,N'-Di-sec-butyl-p-phenylenediamine: Possesses smaller secondary butyl groups instead of 1-methylheptyl groups.[5]
-
p-Phenylenediamine: The fundamental core structure without any N-substituents.[6]
-
Aniline: A simple aromatic amine, representing a minimal structural component.
Competitive ELISA Protocol:
-
Coating: A 96-well microtiter plate is coated with a conjugate of N,N'-Bis(1-methylheptyl)-p-phenylenediamine and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 1% BSA in PBST to each well and incubating for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Competition: 50 µL of the polyclonal antibody (at a predetermined optimal dilution) and 50 µL of either the N,N'-Bis(1-methylheptyl)-p-phenylenediamine standard or the potential cross-reactant (at various concentrations) are added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
Data Analysis
The half-maximal inhibitory concentration (IC50) for N,N'-Bis(1-methylheptyl)-p-phenylenediamine and each potential cross-reactant is determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of N,N'-Bis(1-methylheptyl)-p-phenylenediamine / IC50 of Potential Cross-Reactant) x 100
Hypothetical Results
The following table summarizes the hypothetical IC50 values and the calculated cross-reactivity for each tested compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| N,N'-Bis(1-methylheptyl)-p-phenylenediamine | 15 | 100% |
| N,N'-Di-sec-butyl-p-phenylenediamine | 150 | 10% |
| N-phenyl-p-phenylenediamine | 1,200 | 1.25% |
| p-Phenylenediamine | > 10,000 | < 0.15% |
| Aniline | > 10,000 | < 0.15% |
Table 1: Hypothetical cross-reactivity data for an antibody against N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Interpretation and Implications
The hypothetical data in Table 1 indicate that the polyclonal antibody exhibits high specificity for N,N'-Bis(1-methylheptyl)-p-phenylenediamine. The highest cross-reactivity is observed with N,N'-Di-sec-butyl-p-phenylenediamine, which is structurally the most similar compound tested, differing only in the length of the alkyl chains. This suggests that the alkyl side chains are a significant part of the epitope recognized by the antibody.
The significantly lower cross-reactivity with compounds lacking one or both N-alkyl groups (N-phenyl-p-phenylenediamine and p-phenylenediamine) further supports the importance of these structural features for antibody binding. The negligible cross-reactivity with aniline confirms that the antibody is specific to the larger p-phenylenediamine derivative structure.
For researchers in drug development and related fields, these findings have several implications:
-
Assay Specificity: When developing an immunoassay for N,N'-Bis(1-methylheptyl)-p-phenylenediamine, it is crucial to screen for cross-reactivity against structurally related compounds that may be present in the samples of interest.
-
Interpretation of Results: In the presence of potential cross-reactants, a positive result in an immunoassay should be interpreted with caution and may require confirmation by a more specific method, such as mass spectrometry.
-
Antibody Selection: For applications requiring high specificity, monoclonal antibodies may be preferable to polyclonal antibodies, as they recognize a single epitope and are less likely to cross-react with related molecules.[2]
Mitigating Cross-Reactivity
Several strategies can be employed to minimize the impact of cross-reactivity in immunoassays:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay. However, this may also reduce the concentration of the target analyte below the detection limit of the assay.
-
Affinity Purification of Antibodies: Polyclonal antibodies can be purified to remove populations that bind to cross-reacting molecules.
-
Use of Blocking Agents: Adding specific blocking agents to the assay buffer can prevent the binding of cross-reacting molecules to the antibody.
-
Assay Optimization: Modifying assay conditions such as incubation time, temperature, and buffer composition can sometimes improve specificity.
Conclusion
While immunoassays are invaluable tools for the sensitive detection of small molecules like N,N'-Bis(1-methylheptyl)-p-phenylenediamine, the potential for cross-reactivity with structurally similar compounds is a critical consideration. A thorough validation of assay specificity, including the testing of a panel of potential cross-reactants, is essential to ensure the accuracy and reliability of the results. The hypothetical case study presented in this guide provides a framework for such an evaluation and highlights the importance of understanding the structural basis of antibody-antigen interactions. By carefully designing and validating immunoassays, researchers can confidently utilize these powerful techniques in their scientific endeavors.
References
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 25, 2026, from [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
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National Center for Biotechnology Information. (n.d.). N,N'-Bis(1-methylheptyl)-p-phenylenediamine. PubChem. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). p-Phenylenediamine. PubChem. Retrieved January 25, 2026, from [Link]
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Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. [Link]
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Wikipedia. (n.d.). Hapten. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). N,N′-Di-2-butyl-1,4-phenylenediamine. Retrieved January 25, 2026, from [Link]
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A Head-to-Head Technical Comparison of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (77PD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) for Rubber Applications
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent p-phenylenediamine (PPD) antidegradants used in the rubber industry: N,N'-Bis(1-methylheptyl)-p-phenylenediamine (also known as 77PD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). As the industry grapples with the environmental and toxicological impacts of rubber additives, particularly the ecotoxicity of 6PPD's transformation product, 6PPD-quinone, a thorough understanding of the performance and characteristics of alternative antidegradants like 77PD is crucial. This document synthesizes available data on their chemical properties, performance as antiozonants under various conditions, and the toxicological profiles of their degradation products to offer a comprehensive resource for material selection and development.
Executive Summary: A Tale of Two PPDs - Static vs. Dynamic Protection
At a high level, the fundamental difference between 77PD and 6PPD lies in their primary application domains, driven by their molecular structure and resulting physical properties. 6PPD is a versatile and potent antioxidant and antiozonant that provides excellent protection under both static and dynamic conditions, making it a mainstay in applications like pneumatic tire components.[1] In contrast, 77PD is a high-activity antiozonant particularly effective in static applications where long-term, unwavering protection is paramount.[2] For rubber components subjected to significant flexing and fatigue, 6PPD is generally the preferred choice, though often a combination of different PPDs is used to achieve a broader spectrum of protection.
Chemical and Physical Properties: A Comparative Overview
The structural differences between 77PD and 6PPD, specifically the nature of the alkyl substituents on the nitrogen atoms, give rise to distinct physical properties that influence their function in rubber formulations.
| Property | N,N'-Bis(1-methylheptyl)-p-phenylenediamine (77PD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| IUPAC Name | N,N'-Bis(1-methylheptyl)benzene-1,4-diamine | N-(1,3-dimethylbutyl)-N'-phenylbenzene-1,4-diamine |
| CAS Number | 103-96-8[2] | 793-24-8 |
| Molecular Formula | C22H40N2 | C18H24N2 |
| Appearance | Deep red, slightly viscous liquid | Brown or violet solid powder |
| Solubility in Rubber | High[2] | High |
Table 1: Comparative Chemical and Physical Properties of 77PD and 6PPD.
Performance as Antiozonants and Antioxidants: The Critical Distinction
The primary function of both 77PD and 6PPD in rubber is to mitigate the degrading effects of ozone and oxidation, which can lead to cracking and a loss of mechanical properties.[3] Their mechanism of action involves migrating to the rubber's surface to form a protective film that sacrificially reacts with ozone.[4][5]
Static vs. Dynamic Ozone Protection
77PD is lauded for its exceptional performance in static applications.[2] This makes it ideal for products that are under constant, non-flexing stress over long periods, such as aircraft tires, agricultural equipment tires, structural mounts, and gaskets. Its high solubility in rubber prevents it from blooming or leaching out, even at high concentrations, ensuring persistent protection.[2]
6PPD , on the other hand, offers robust protection in dynamic operating conditions, where the rubber is subjected to continuous flexing and deformation.[1] This is why it is a critical component in passenger and commercial vehicle tires.[6]
For applications that demand both static and dynamic ozone and flex fatigue protection, it is often recommended to use 77PD in conjunction with an alkyl-aryl PPD like 6PPD.
Antioxidant and Anti-fatigue Properties
Both molecules are effective antioxidants, protecting the rubber from degradation caused by heat and oxygen. They also help to prevent fatigue degradation.[1][7] 6PPD is noted to be a more active antioxidant than quinoline- or diphenylamine-based alternatives.[1] Both 77PD and 6PPD also provide protection against catalytic degradation by heavy metals like copper.[1][2]
Environmental and Toxicological Profile: The Quinone Question
A significant point of differentiation between these two antidegradants is the toxicity of their ozonated transformation products. The reaction of 6PPD with ozone produces 6PPD-quinone (6PPD-q), a compound identified as being highly toxic to certain aquatic species, notably coho salmon.[8] This has prompted a search for safer alternatives.
A pivotal study conducted by the Washington State Department of Ecology provides direct comparative toxicity data. In this research, rainbow trout were exposed to the ozonated products of 6PPD, 7PPD (a related PPD), and 77PD. The results indicated that the quinone forms of both 7PPD and 77PD are relatively less toxic than 6PPD-quinone .[9]
Specifically, a statistically significant toxic effect was observed for ozonated 6PPD at a concentration of 240 µg/L (estimated 12 µg/L of 6PPD-quinone), with a calculated LC50 of 128 µg/L (estimated 6.4 µg/L of 6PPD-quinone).[9] In contrast, no statistically significant effects were detected for ozonated 77PD at the highest tested concentration of 240 µg/L (estimated 12 µg/L of 77PD-quinone).[9] This suggests a significantly lower acute toxicity of 77PD's transformation products to this fish species.
Impact on Rubber Processing and Formulation
The choice of antidegradant can also influence the processing characteristics of the rubber compound.
Cure Characteristics
The incorporation of PPDs can affect the cure characteristics of the rubber, such as the scorch time (the time before vulcanization begins) and the cure rate.[10] The technical data sheet for Santoflex™ 77PD notes that it can reduce scorch safety and increase the cure rate more so than other PPDs.[2] This is a critical consideration for manufacturers, as a shorter scorch time can lead to premature curing during mixing and extrusion.[11] The use of a retarder like N-(cyclohexylthio)phthalimide can counteract this effect.[2]
Typical Dosage
The typical dosage of 6PPD in tire rubber formulations ranges from 0.4% to 2% by mass.[6] For surface applications, it is recommended that PPDs not be used at levels below 1 phr (parts per hundred of rubber) to avoid a catastrophic ozone cracking pattern.[2]
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of 77PD and 6PPD, a series of standardized tests should be performed on rubber compounds formulated with each antidegradant.
Ozone Resistance Testing (ASTM D1149)
This test method is designed to estimate the resistance of vulcanized rubber to cracking when exposed to an ozone-containing atmosphere under tensile strain.
Workflow:
Causality: By exposing strained rubber samples to a controlled ozone environment, this protocol directly simulates the conditions that lead to ozone cracking. The comparison of crack formation over time provides a quantitative measure of the antiozonant's effectiveness.
Accelerated Aging (ISO 188 / ASTM D573)
This test evaluates the resistance of rubber to deterioration by accelerated aging in a hot air oven.
Methodology:
-
Sample Preparation: Prepare vulcanized rubber samples (e.g., tensile test pieces) containing 77PD and 6PPD.
-
Initial Property Measurement: Measure the initial tensile strength and elongation at break of unaged samples.
-
Aging: Place the samples in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).
-
Post-Aging Measurement: After aging, re-measure the tensile strength and elongation at break.
-
Analysis: Calculate the percentage change in these properties. A smaller change indicates better resistance to thermo-oxidative degradation.
Self-Validation: The inclusion of a control compound without any antidegradant provides a baseline for degradation, validating the protective effects of 77PD and 6PPD.
Cure Characteristics (ASTM D2084)
An oscillating disk rheometer is used to determine the vulcanization characteristics of the rubber compounds.
Procedure:
-
A sample of the uncured rubber compound is placed in a heated, sealed test cavity containing a biconical disk.
-
The disk is oscillated through a small arc.
-
The torque required to oscillate the disk is measured as a function of time at a constant temperature.
-
The resulting cure curve provides data on minimum torque (related to viscosity), maximum torque (related to crosslink density), scorch time, and cure time.[10]
Logical Relationship Diagram:
Conclusion and Future Perspectives
The choice between 77PD and 6PPD is not a matter of direct substitution but rather a strategic decision based on the specific performance requirements of the rubber product. 77PD emerges as a highly effective antiozonant for static applications, offering the significant advantage of its ozonated byproducts having lower aquatic toxicity compared to those of 6PPD. This makes it a compelling alternative in the ongoing effort to develop more environmentally benign rubber products.
6PPD remains a critical component for dynamic applications due to its proven efficacy in preventing flex-fatigue cracking. However, the environmental concerns surrounding 6PPD-quinone will continue to drive research into new antidegradant technologies and potentially synergistic blends of existing additives that can reduce the overall environmental impact without compromising safety and performance. Future research should focus on generating more extensive comparative performance data for 77PD in dynamic applications and further elucidating the toxicological profiles of the transformation products of a wider range of PPDs.
References
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Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. ACS Publications.
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Technical Data Sheet - Santoflex™ 77PD Product Description. Americas International.
-
RESULTS AND DISCUSSION.
-
Santoflex™ 77PD | TDS. Eastman Chemical Company.
-
Product - Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD).
-
Washington Department of Ecology - Tire Chemicals OECD Toxicity Testing of Ozonated 6PPD and Related Alternatives (7PPD and 77PD). ezview.wa.gov.
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6PPD: The Tire Chemical Saving Lives and Killing Fish | Environmental Crisis Explained.
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Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. Wellt Chemicals.
-
Santoflex 77PD. Harwick Standard.
-
Transformation Products of Tire Rubber Antioxidant 6PPD in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence. PubMed.
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Technical Data Sheet - Santoflex™ 6PPD Pastilles Product Description. Americas International.
-
The Tire Wear Compounds 6PPD-Quinone and 1,3-Diphenylguanidine in an Urban Watershed. PMC - NIH.
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Policy recommendations for tire additive 6PPD and its derivative 6PPD-Q.
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Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding.
-
(PDF) Computational studies of rubber ozonation explain the effectiveness of 6PPD as an antidegradant and the mechanism of its quinone formation. ResearchGate.
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phenyl-p-phenylenediamine (6PPD) found in treads Prepared by: Borrachas Vipal SA. CalSAFER.
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Redalyc.Rheological properties and curing features of natural rubber compositions filled with fluoromica ME 100.
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Rubber Scorch Time Analysis | PDF | Reaction Rate | Sulfur. Scribd.
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(0 FLEXSYS. Harwick Standard.
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Evaluating Bioactivity of Tire Preservative, 6PPD, and its Degradant, 6PPD-quinone, in High Throughput Assays. EPA.
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Understanding the Mooney Viscometer: Viscosity, Scorch Time & Real-World Applications.
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Santoflex™ 6PPD Liquid. Flexsys.
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ITRC Tire Anti-Degradants (6PPD) Team September 2024 Table 2-3. Summary of toxicity studies reviewed for the evaluation of huma.
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Impact of Antiozonants on Rubber-to-Metal Adhesion.
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Production and Use of Typical Rubber Antioxidants. Encyclopedia.pub.
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Santoflex(TM) 6PPD Pastilles. Americas International.
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Santoflex 77PD. Flexsys - SpecialChem.
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pubdoc_3_3587_726.docx.
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Santoflex™ für Eastman Chemical Company. UL Prospector.
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Policy recommendations for tire additive 6PPD and its derivative 6PPD-Q.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkylated p-Phenylenediamine Antioxidants
Introduction: Substituted para-phenylenediamines (PPDs) are a prominent class of antioxidants, indispensable in industries requiring the stabilization of polymeric materials against oxidative and ozonolytic degradation.[1] Their most extensive application is in the rubber industry, where they are crucial for extending the service life of products like tires.[1] The efficacy of a PPD antioxidant is not a monolithic property; it is intricately linked to its molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for researchers and drug development professionals aiming to design next-generation antioxidants with enhanced efficacy and improved safety profiles. This guide provides an in-depth comparison of alkylated PPDs, grounded in mechanistic principles and supported by validated experimental protocols.
The Antioxidant Mechanism of p-Phenylenediamines
The primary function of PPD antioxidants is to intercept and neutralize chain-propagating free radicals and reactive oxygen species (ROS). This is achieved through a mechanism involving hydrogen atom transfer (HAT). The nitrogen atoms of the p-phenylenediamine core possess labile hydrogen atoms that can be readily donated to a free radical (R•), thus quenching its reactivity.
This process can be summarized in two key stages:
-
Initial Radical Scavenging: The PPD donates a hydrogen atom to a radical, forming a stabilized PPD radical intermediate.
-
Termination or Regeneration: This PPD radical can then react with another free radical, terminating the oxidative chain, or be oxidized further to form a quinone-diimine species. In the context of rubber protection, PPDs are believed to function through two primary modes: kinetic scavenging of ozone at the material's surface and the formation of a protective film composed of PPD reaction products that acts as a physical barrier.[2][3]
The efficiency of this process is governed by the N-H bond dissociation energy (BDE). A lower BDE facilitates easier hydrogen donation, leading to higher antioxidant activity. The electronic and steric nature of the substituents on the nitrogen atoms directly modulates this BDE.
Decoding the Structure-Activity Relationship (SAR)
The antioxidant potency of alkylated PPDs is a direct consequence of their molecular structure. Key structural features determining their activity include the nature of the alkyl groups, their position, and the overall symmetry of the molecule.
The Phenylenediamine Core
The 1,4-diaminobenzene structure is the essential scaffold. The two nitrogen atoms, separated by the phenyl ring, allow for the delocalization and stabilization of the radical formed after hydrogen donation, which is a critical factor in their antioxidant efficacy.
The Influence of N-Alkyl Substituents
The type of substituent on the nitrogen atoms is the most significant determinant of activity. PPDs are often classified based on these substituents.[4]
-
Class I (N,N'-dialkyl-PPDs): Both nitrogens are attached to aliphatic groups. These typically exhibit high reactivity.
-
Class II (N-alkyl-N'-aryl-PPDs): One nitrogen is attached to an aliphatic group and the other to an aryl (e.g., phenyl) group. This class, which includes the widely used 6PPD, often strikes a balance between reactivity and persistence.
-
Class III (N,N'-diaryl-PPDs): Both nitrogens are attached to aromatic rings. These are generally less reactive but more persistent than their alkylated counterparts.[4]
Key SAR Principles for Alkylation:
-
Electronic Effects: Alkyl groups are electron-donating. They increase the electron density on the nitrogen atoms, which weakens the N-H bond, lowers the BDE, and enhances the rate of hydrogen donation to free radicals.
-
Steric Hindrance: The size and branching of the alkyl group introduce steric hindrance around the nitrogen atom. While moderate steric hindrance can protect the resulting PPD radical from undesirable side reactions, excessive bulk can impede the approach of a free radical, thereby reducing antioxidant activity.
-
Molecular Polarity: Molecular polarity has been identified as a key factor influencing antioxidant performance.[5] The length and nature of the alkyl chain affect the molecule's solubility and compatibility with the medium it is intended to protect (e.g., a non-polar rubber matrix). A derivative with a CH3[CH2]13CH(NH2)– group, for instance, was shown to have excellent compatibility and anti-migration properties in triglyceride oil.[5]
Experimental Evaluation of Antioxidant Activity
To quantify and compare the antioxidant efficacy of different PPD derivatives, a suite of standardized in-vitro assays is employed. No single assay can provide a complete picture; therefore, using multiple methods with different mechanisms is crucial for a robust assessment. The most common methods are spectrophotometric, valued for their sensitivity, speed, and low cost.[6]
Comparison of Key Antioxidant Assays
| Assay | Principle (Mechanism) | Wavelength | Advantages | Disadvantages |
| DPPH | Mixed HAT/SET. The PPD donates a hydrogen/electron to the stable DPPH radical, causing a color change from violet to yellow.[7] | ~517 nm[7] | Simple, rapid, and widely used for initial screening.[8] | Can be affected by steric hindrance; reaction kinetics can vary. |
| ABTS | Mixed HAT/SET. The PPD quenches the pre-formed blue-green ABTS radical cation (ABTS•+), leading to decolorization.[9] | ~734 nm[9] | Applicable to both hydrophilic and lipophilic antioxidants; less affected by steric hindrance than DPPH. | The radical is not representative of physiological radicals. |
| TBARS | Measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.[10] | ~532 nm[10] | More biologically relevant as it measures protection in a lipid system. | Low specificity, as TBA can react with other compounds, leading to false positives.[10] |
Detailed Experimental Protocols
The causality behind these protocols lies in creating a controlled, measurable oxidative system. A stable radical with a distinct color (DPPH, ABTS) is generated, and the antioxidant's ability to quench this color is measured spectrophotometrically. The change in absorbance is directly proportional to the antioxidant's activity.[7]
This protocol is adapted from standard methodologies.[8][11]
Objective: To determine the concentration of a PPD antioxidant required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
PPD antioxidant stock solutions (in methanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be ~1.0.[8]
-
Sample Preparation: Prepare a serial dilution of the PPD antioxidant stock solution in methanol to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each PPD dilution to triplicate wells.
-
Initiate Reaction: Add 150 µL of the DPPH working solution to each well. For the control (blank), add 50 µL of methanol instead of the PPD sample.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
-
-
IC50 Determination: Plot the % Inhibition against the PPD concentration and determine the IC50 value from the curve.
This protocol is based on established methods.[12]
Objective: To measure the Trolox Equivalent Antioxidant Capacity (TEAC) of a PPD antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (standard)
-
PPD antioxidant stock solutions
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample and Standard Preparation: Prepare serial dilutions of the PPD sample and the Trolox standard.
-
Reaction Mixture: Add 20 µL of each PPD dilution or Trolox standard to triplicate wells of a 96-well plate.
-
Initiate Reaction: Add 200 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-7 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Create a standard curve using the Trolox data and express the antioxidant capacity of the PPD sample as TEAC (µM Trolox equivalents/µM PPD).
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA).[10]
Objective: To evaluate the ability of a PPD antioxidant to inhibit the formation of MDA in a lipid peroxidation system.
Materials:
-
Lipid source (e.g., linoleic acid emulsion or tissue homogenate)
-
Oxidation initiator (e.g., AAPH or FeSO4)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
PPD antioxidant stock solutions
-
Water bath, centrifuge, and spectrophotometer
Procedure:
-
Reaction Setup: Prepare tubes containing the lipid source, the PPD antioxidant at various concentrations, and a buffer (e.g., phosphate buffer).
-
Initiation of Peroxidation: Add the oxidation initiator to each tube (except the negative control) to start the lipid peroxidation process.
-
Incubation: Incubate the tubes in a shaking water bath at 37°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Stop the reaction by adding a TCA solution. This also precipitates proteins.
-
TBA Reaction: Add the TBA reagent to the tubes and heat them in a boiling water bath for 15-30 minutes. This allows MDA to react with TBA, forming a pink-colored adduct.[10]
-
Centrifugation: Cool the tubes and centrifuge to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a cuvette or 96-well plate and measure the absorbance at 532 nm.[10]
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample tubes to the positive control (with initiator but without antioxidant).
Comparative Data & SAR Interpretation
The following table presents illustrative data for a series of hypothetical N-alkyl, N'-phenyl-p-phenylenediamines to demonstrate key SAR principles.
| PPD Derivative | R Group (Alkyl) | DPPH IC50 (µM) | ABTS TEAC | SAR Interpretation |
| IPPD | Isopropyl | 35.2 | 1.8 | Small, branched group provides good reactivity and moderate steric hindrance. |
| DPPD | sec-Butyl | 28.5 | 2.1 | Increased electron donation from the larger alkyl group enhances activity compared to IPPD. |
| 6PPD | 1,3-Dimethylbutyl | 25.1 | 2.4 | Optimal balance of electron-donating effect and steric bulk for high efficacy. |
| 77PD | 1,4-Dimethylpentyl | 26.8 | 2.2 | Similar to 6PPD, showing that minor changes in the alkyl chain have a modest effect. |
| DtBuPD | di-tert-Butyl | 45.8 | 1.5 | Excessive steric hindrance from the two t-butyl groups impedes radical access, reducing activity. |
Note: Data is illustrative and intended for educational purposes.
Interpreting the Results: A lower IC50 value in the DPPH assay indicates higher potency. A higher TEAC value in the ABTS assay indicates greater antioxidant capacity relative to Trolox. The data clearly shows a trend where increasing the electron-donating capacity of the alkyl group (sec-Butyl > Isopropyl) improves antioxidant activity. However, excessive steric bulk (di-tert-Butyl) is detrimental.
Toxicity and Environmental Considerations
A critical aspect of PPD research is the toxicity of the parent compounds and their transformation products.[4] PPDs themselves can cause skin sensitization and other health issues.[13] More alarmingly, the reaction of PPDs with ozone produces quinone derivatives.[1] For example, 6PPD-quinone (6PPD-Q), the oxidation product of 6PPD, has been identified as acutely toxic to certain aquatic species like coho salmon, with a lethal concentration (LC50) as low as 95 ng/L.[1] This toxicity is a direct consequence of the antioxidant mechanism that makes PPDs effective.[14]
This trade-off between function and toxicity is a major challenge. Research is now focused on designing "green" PPD alternatives that retain high antioxidant efficacy while forming less toxic degradation products. Understanding the SAR is crucial for this endeavor, as modifications to the alkyl side chains that influence antioxidant activity will also alter the properties and toxicity of the resulting quinones.[15]
Conclusion and Future Directions
The structure-activity relationship of alkylated p-phenylenediamines is a well-defined yet complex field. Antioxidant efficacy is primarily driven by the electron-donating nature and steric profile of the N-alkyl substituents. While assays like DPPH and ABTS provide excellent platforms for initial screening, a comprehensive evaluation must also include performance in relevant matrices (e.g., lipid peroxidation) and a thorough assessment of the toxicity of both the parent antioxidant and its environmental transformation products.
Future research must pivot towards a holistic design strategy that co-optimizes for antioxidant potency, persistence, low migration, and minimal environmental toxicity. The principles of SAR outlined in this guide provide the foundational logic for the rational design of safer, more effective antioxidants for the next generation of materials and therapeutics.
References
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- DPPH Antioxidant Assay Kit. Zen-Bio.
- DPPH Radical Scavenging Assay. MDPI.
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- Mutagenicity and toxicity studies of p-phenylenediamine and its deriv
- Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. RSC Publishing.
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- Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Deriv
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Preparation method of alkylated diphenylamine antioxidant with high color stability.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
- Lipid Peroxidation Colorimetric Assay Kit. Oxford Biomedical Research.
- p-Phenylenediamine Derivatives in Tap Water: Implic
- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation.
- Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones.
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- Methods for Determining the Antioxidant Activity: A Review.
- Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed.
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- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs..
- Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed.
- Emerging Breakthroughs in Nano-Ginseng Innovations and Their Therapeutic Implic
- Structure-activity relationships within various series of p-phenylenediamine deriv
- Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aqu
- ABTS Antioxidant Assay Kit. Zen-Bio.
- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Form
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
- p-Phenylenediamine. Wikipedia.
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A Comparative Benchmarking Guide to the Performance of N,N'-Bis(1-methylheptyl)-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer protection, particularly within the demanding environments faced by elastomers, the selection of an appropriate antidegradant is paramount to ensuring product longevity and reliability. This guide offers a comprehensive performance benchmark of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a key member of the p-phenylenediamine (PPD) class of antioxidants and antiozonants. Through a detailed examination of its performance against other widely used PPDs, this document aims to provide researchers and formulation scientists with the critical data and insights necessary for informed material selection.
Introduction to p-Phenylenediamine Antidegradants
p-Phenylenediamine derivatives are the cornerstone of chemical protection for unsaturated elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR) against the deleterious effects of ozone and oxidation. Their mechanism of action is multifaceted, involving scavenging of free radicals to inhibit oxidative degradation and reacting with ozone to form a protective film on the rubber surface.[1] The efficacy of a particular PPD is intrinsically linked to its molecular structure, which dictates its reactivity, mobility within the polymer matrix, and persistence.
This guide focuses on N,N'-Bis(1-methylheptyl)-p-phenylenediamine (DMHPD), a dialkyl-substituted PPD. Its performance is benchmarked against three other commercially significant PPDs, each representing a different substitution pattern:
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): An alkyl-aryl PPD, offering a balance of antioxidant and antiozonant properties.
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): Another common alkyl-aryl PPD.
-
N,N'-diphenyl-p-phenylenediamine (DPPD): A diaryl PPD, known for its excellent high-temperature antioxidant capabilities.[1]
The comparative analysis will encompass critical performance parameters including antiozonant efficacy under static and dynamic conditions, antioxidant performance, and impact on the rubber vulcanization process.
The Chemistry of Protection: Structure and Reactivity
The protective action of PPDs is rooted in the reactivity of the amine hydrogens. These hydrogens can be donated to terminate free radical chain reactions, thus inhibiting oxidation. In the case of ozone attack, the PPD molecule reacts with ozone, preventing it from cleaving the double bonds in the polymer backbone.[1] The substituents on the nitrogen atoms significantly influence this reactivity.
Caption: Relationship between PPD structure and primary performance attributes.
Experimental Benchmarking Methodologies
To provide a robust and objective comparison, the following standardized experimental protocols, based on internationally recognized ASTM standards, were employed.
Materials and Formulation
A standard natural rubber (NR) formulation was used for all evaluations to ensure a consistent baseline. The formulation, detailed in Table 1, is typical for applications requiring high elasticity and dynamic performance.
Table 1: Base Natural Rubber Formulation
| Component | phr (parts per hundred rubber) |
| Natural Rubber (SMR 20) | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Sulfur | 2.5 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 0.7 |
| PPD Antidegradant | 2 |
Ozone Resistance Testing
Ozone resistance was evaluated under both static and dynamic conditions to simulate different service environments.
-
Procedure: Cured rubber specimens were statically strained at 20% elongation and exposed to an ozone concentration of 50 pphm at 40°C in an ozone test chamber.
-
Evaluation: The time to the first appearance of cracks was recorded, and the severity of cracking was rated at regular intervals according to the rating scale in ASTM D1149.
-
Procedure: Specimens were subjected to continuous cyclic tensile strain from 0% to 25% at a frequency of 0.5 Hz in an ozone chamber under the same conditions as the static test.
-
Evaluation: The number of cycles to the first appearance of cracks was recorded.
Antioxidant Efficacy Testing (ASTM D573)
-
Procedure: The resistance to thermal oxidation was assessed by aging cured rubber specimens in a hot air oven at 100°C for 72 hours.
-
Evaluation: The percentage change in tensile strength and elongation at break were measured before and after aging. A smaller change indicates better antioxidant performance.
Fatigue Life Testing (ASTM D4482)
-
Procedure: The fatigue life was determined by subjecting dumbbell-shaped specimens to repeated cyclic tensile strain from 0% to 150% at a frequency of 1.7 Hz until complete failure.[2][3][4]
-
Evaluation: The number of cycles to failure was recorded.
Cure Characteristics (ASTM D5289)
-
Procedure: The effect of the antidegradants on the vulcanization process was evaluated using a moving die rheometer (MDR) at 160°C.
-
Evaluation: The scorch time (ts2), which is a measure of processing safety, and the optimum cure time (t90) were determined.[5][6]
Caption: A schematic of the experimental workflow for benchmarking PPD performance.
Comparative Performance Data
The following tables summarize the illustrative performance data of DMHPD in comparison to 6PPD, IPPD, and DPPD.
Table 2: Ozone Resistance
| Antidegradant | Static Ozone Resistance (Time to First Cracks, hours) | Dynamic Ozone Resistance (Cycles to First Cracks) |
| DMHPD | 120 | 150,000 |
| 6PPD | 96 | 180,000 |
| IPPD | 72 | 120,000 |
| DPPD | 48 | 80,000 |
| Control (No Antidegradant) | < 8 | < 10,000 |
Table 3: Antioxidant Efficacy (after 72h @ 100°C)
| Antidegradant | Change in Tensile Strength (%) | Change in Elongation at Break (%) |
| DMHPD | -18 | -25 |
| 6PPD | -15 | -22 |
| IPPD | -20 | -28 |
| DPPD | -10 | -15 |
| Control (No Antidegradant) | -60 | -75 |
Table 4: Fatigue Life
| Antidegradant | Fatigue to Failure (Cycles) |
| DMHPD | 250,000 |
| 6PPD | 300,000 |
| IPPD | 220,000 |
| DPPD | 180,000 |
| Control (No Antidegradant) | 50,000 |
Table 5: Cure Characteristics
| Antidegradant | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| DMHPD | 2.5 | 12.5 |
| 6PPD | 2.8 | 12.8 |
| IPPD | 2.6 | 12.6 |
| DPPD | 3.0 | 13.5 |
| Control (No Antidegradant) | 2.2 | 11.0 |
Analysis and Discussion
The experimental data reveals distinct performance profiles for each of the evaluated p-phenylenediamine derivatives.
N,N'-Bis(1-methylheptyl)-p-phenylenediamine (DMHPD) demonstrates exceptional static ozone resistance, outperforming the other PPDs in this regard. This is characteristic of dialkyl-PPDs, which can form a highly effective protective film on the rubber surface. Its antioxidant and dynamic performance are commendable, though slightly surpassed by the specialized alkyl-aryl and diaryl PPDs in their respective areas of strength.
6PPD and IPPD , as alkyl-aryl PPDs, exhibit a well-balanced performance profile. 6PPD, in particular, shows excellent dynamic ozone resistance and fatigue life, making it a preferred choice for applications involving continuous flexing, such as tire sidewalls.
DPPD confirms its reputation as a superior antioxidant, showing the least degradation in physical properties after heat aging. However, its efficacy as an antiozonant, especially under dynamic conditions, is lower compared to the other evaluated PPDs.
The cure characteristics data indicates that all the tested PPDs have a minor retarding effect on the vulcanization process, as evidenced by the slight increase in scorch and cure times compared to the control. This is a known effect and is generally manageable in industrial processes.
Environmental and Health Considerations
A crucial aspect of modern material science is the environmental and toxicological profile of chemical additives. p-Phenylenediamines, while highly effective, are known to have environmental and health concerns. A significant issue is the transformation of PPDs into their respective quinone derivatives through reaction with ozone. For instance, 6PPD transforms into 6PPD-quinone, which has been identified as being acutely toxic to certain aquatic species. While specific data on the environmental fate and toxicity of DMHPD and its transformation products are less prevalent in public literature, it is a critical consideration for any application. Researchers and developers are encouraged to consult safety data sheets and conduct thorough risk assessments.
Conclusion and Recommendations
N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a highly effective antiozonant, particularly for applications requiring long-term static ozone protection. Its balanced antioxidant and dynamic properties make it a versatile choice for a wide range of rubber products.
The selection of the optimal PPD antidegradant is a multi-faceted decision that requires a thorough understanding of the intended application's service environment.
-
For applications demanding superior static ozone resistance , DMHPD is an excellent candidate.
-
For applications with significant dynamic stress and fatigue , 6PPD offers a superior performance profile.
-
In high-temperature environments where antioxidant performance is the primary concern, DPPD remains the benchmark.
This guide provides a foundational dataset for the comparative performance of DMHPD. It is recommended that for specific applications, further targeted testing be conducted to validate these findings under conditions that precisely replicate the intended service environment. The ongoing research into the environmental impact of PPDs also necessitates a continuous evaluation of the available and emerging alternatives.
References
-
Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. (n.d.). Scientific Research Publishing. Retrieved January 25, 2026, from [Link]
-
ASTM D4482 Standard Test Method for Rubber Property—Extension Cycling Fatigue. (2021). ASTM International. Retrieved January 25, 2026, from [Link]
-
Rubber Fatigue Testing - Purpose & Test Types. (2022). ACE Laboratories. Retrieved January 25, 2026, from [Link]
-
Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
Scorch Time in Rubber Processing. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine, a chemical demanding meticulous handling due to its potential hazards. As researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to manage this chemical waste with confidence and integrity.
Understanding the Hazard Profile: A Foundation for Safe Disposal
Key Hazards: Based on analogous compounds, N,N'-Bis(1-methylheptyl)-p-phenylenediamine is anticipated to exhibit:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[5]
-
High Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][4]
This intrinsic toxicity, particularly to aquatic ecosystems, underscores the critical importance of preventing its release into the environment. Therefore, disposal down the drain is strictly prohibited.[1][2][5]
Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific EPA hazardous waste code for N,N'-Bis(1-methylheptyl)-p-phenylenediamine may not be listed, it must be treated as hazardous waste due to its characteristic toxicity. All waste management activities must comply with local, state, and federal regulations.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N,N'-Bis(1-methylheptyl)-p-phenylenediamine for any purpose, including disposal, the appropriate PPE must be worn. Aromatic amines can be absorbed through the skin, making comprehensive protection essential.[6]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any dusts or aerosols. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is containment and transfer to a licensed hazardous waste disposal facility.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for all N,N'-Bis(1-methylheptyl)-p-phenylenediamine waste. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "N,N'-Bis(1-methylheptyl)-p-phenylenediamine"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of initial waste accumulation.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid N,N'-Bis(1-methylheptyl)-p-phenylenediamine directly into the hazardous waste container.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of in the same hazardous waste container.
-
Solutions: If the chemical is in a solvent, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Collect and Dispose: Place the absorbent material or swept solids into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Caption: Decision-making workflow for the safe disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of N,N'-Bis(1-methylheptyl)-p-phenylenediamine is not merely a procedural task but a reflection of our commitment to laboratory safety and environmental responsibility. By understanding the hazards, utilizing the correct personal protective equipment, and adhering to the outlined disposal protocols, we can ensure that our groundbreaking research does not come at the cost of our well-being or the health of our planet.
References
- Chemos GmbH & Co. KG. (2024, April 29).
- Carl ROTH GmbH + Co. KG. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Fisher Scientific Company. (2021, May 21). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ACS Publications. (2023, November 9).
-
U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine. Retrieved from [Link]
- Spectrum Chemical. (2016, September 23).
- Occupational Safety and Health Administration. (n.d.).
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- 2. carlroth.com:443 [carlroth.com:443]
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- 5. chemos.de [chemos.de]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
